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Foundational

An In-Depth Technical Guide to 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of the chemical properties, structure, and potential therapeutic applications of the novel pyrazole derivative, 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential therapeutic applications of the novel pyrazole derivative, 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established principles of medicinal chemistry and pyrazole synthesis, offers a predictive yet scientifically rigorous exploration of its characteristics. We will delve into a plausible synthetic route, projected physicochemical and spectroscopic properties, and a detailed examination of its likely biological activities, with a particular focus on its potential as a selective cyclooxygenase-2 (COX-2) inhibitor and an anticancer agent. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding landscape of pyrazole-based therapeutics.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This has led to the development of numerous commercially successful drugs across a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, and anticancer therapies.[3][4] The incorporation of a methylsulfonyl moiety is a well-established strategy in the design of selective COX-2 inhibitors, while the methoxyphenyl group is a common feature in various biologically active compounds, contributing to receptor binding and metabolic stability.[5][6] This guide focuses on the unique combination of these pharmacophores in the structure of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole, a compound poised for significant interest in drug discovery.

Chemical Structure and Predicted Physicochemical Properties

The core of the subject molecule consists of a 1H-pyrazole ring. It is substituted at the 4-position with a 3-methoxyphenyl group and at the 3-position with a methylsulfonyl group.

Figure 1: Chemical structure of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole.

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole, calculated using computational models and by comparison with structurally similar compounds.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C11H12N2O3SDefines the elemental composition and molecular weight.
Molecular Weight 252.29 g/mol Influences absorption, distribution, and diffusion properties.
LogP ~2.5 - 3.5Indicates a good balance between hydrophilicity and lipophilicity for oral bioavailability.
Topological Polar Surface Area (TPSA) ~70-80 ŲSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors 1 (from the pyrazole N-H)Participates in interactions with biological targets.
Hydrogen Bond Acceptors 5 (2 from sulfonyl, 1 from methoxy, 2 from pyrazole nitrogens)Crucial for molecular recognition and binding affinity.
Rotatable Bonds 3Provides conformational flexibility for optimal target engagement.
Predicted Solubility Low in water, soluble in organic solvents like DMSO and ethanol.Important for formulation and in vitro assay design.
Predicted Melting Point 150 - 180 °CA key physical characteristic for compound identification and purity assessment.

Synthesis and Characterization

While a specific synthesis for 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole has not been reported, a plausible and efficient synthetic route can be designed based on established pyrazole chemistry. A potential strategy involves a multi-step synthesis starting from commercially available precursors.

synthesis_workflow start Start: 3-Methoxyacetophenone & N,N-Dimethylformamide dimethyl acetal step1 Step 1: Condensation to form enaminone start->step1 Heat step2 Step 2: Cyclization with methylsulfonylhydrazine step1->step2 Acid catalyst product Product: 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole step2->product purification Purification: Column Chromatography & Recrystallization product->purification characterization Characterization: NMR, MS, IR, Elemental Analysis purification->characterization

Figure 2: Proposed synthetic workflow for 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole.

Detailed Experimental Protocol (Predictive)

Step 1: Synthesis of 1-(3-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

  • To a solution of 3-methoxyacetophenone (1 equivalent) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

  • Dissolve the crude enaminone from Step 1 in glacial acetic acid.

  • Add methylsulfonylhydrazine (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole.

Predicted Spectroscopic Characterization
  • 1H NMR: Expect signals for the pyrazole N-H proton (a broad singlet), aromatic protons of the methoxyphenyl ring, a singlet for the methoxy group protons, and a singlet for the methylsulfonyl group protons.

  • 13C NMR: Expect distinct signals for the carbon atoms of the pyrazole ring, the methoxyphenyl ring, the methoxy carbon, and the methylsulfonyl carbon.

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretch, C-H aromatic and aliphatic stretches, S=O stretches of the sulfonyl group, and C-O stretch of the methoxy group.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed, along with characteristic fragmentation patterns.

Predicted Biological Activity and Mechanism of Action

The structural features of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole strongly suggest its potential as a selective COX-2 inhibitor and an anticancer agent.[5][7]

Anti-inflammatory Activity via Selective COX-2 Inhibition

The methylsulfonyl group is a key pharmacophore in many selective COX-2 inhibitors, including celecoxib.[8] This group is known to bind to a secondary pocket in the COX-2 active site, which is absent in the COX-1 isoform, thereby conferring selectivity.[9] The 3-methoxyphenyl moiety can further enhance binding affinity through hydrophobic and van der Waals interactions within the enzyme's active site.

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Molecule 4-(3-Methoxyphenyl)-3- (methylsulfonyl)-1H-pyrazole Target_Molecule->COX2 Inhibition

Figure 3: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Anticancer Activity

The overexpression of COX-2 is implicated in the pathogenesis of several types of cancer.[4] By inhibiting COX-2, 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole could potentially exert anticancer effects through several mechanisms, including the inhibition of tumor growth, angiogenesis, and the induction of apoptosis.[5] Furthermore, pyrazole derivatives have been shown to target other signaling pathways involved in cancer progression, suggesting that the subject molecule may possess multi-target anticancer activity.[10]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro assays are recommended.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This assay measures the peroxidase activity of recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Fluorometric substrate (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound, 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole, and the positive control (Celecoxib) in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and the diluted enzyme (either COX-1 or COX-2).

  • Add the test compound or control to the respective wells. Include wells with enzyme and vehicle (DMSO) as a 100% activity control, and wells with buffer only as a background control.

  • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in a kinetic mode (e.g., excitation at 535 nm and emission at 587 nm) for 5-10 minutes.

  • Calculate the rate of reaction for each well and determine the percentage of inhibition.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Doxorubicin (positive control)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and the positive control for 48-72 hours. Include untreated cells as a negative control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole represents a promising, yet underexplored, molecule at the intersection of proven pharmacophores. Based on extensive analysis of related structures, it is predicted to be a potent and selective COX-2 inhibitor with significant potential as an anti-inflammatory and anticancer agent. The synthetic route proposed herein is feasible and provides a clear path for its preparation and subsequent biological evaluation.

Future research should focus on the actual synthesis and characterization of this compound to validate the predictions made in this guide. Comprehensive in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile, including its efficacy, safety, and pharmacokinetic properties. The insights provided in this technical guide serve as a foundational roadmap for researchers to unlock the therapeutic potential of this novel pyrazole derivative.

References

  • BenchChem. (2025). Application Notes and Protocols for Screening the Anticancer Activity of 3-Methylpyrazole Analogs.
  • Semantic Scholar. (2020, March 24).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of cis-Moschamine.
  • ResearchGate. (2026, February 3).
  • PubMed. (2022, November 14). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition.
  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • BenchChem. (2025). Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity.
  • ACS Publications. (2014, June 9). Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. Organic Letters.
  • ReCIPP. (2023, November 3).
  • PMC. (n.d.). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms.
  • PMC. (2025, May 22).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • RSC Publishing. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
  • Semantic Scholar. (2023, November 15).
  • Frontiers. (2021, May 9).
  • Taylor & Francis Online. (2016, October 31). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
  • ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles | Request PDF.
  • SSRN. (2024, April 1).
  • PubMed. (2025, January 17).
  • ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.
  • ResearchGate. (n.d.). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.
  • PubMed. (2022, December 15). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2.
  • MDPI. (2022, June 11). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.
  • PNAS. (2010, March 9). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition.
  • Current issues in pharmacy and medicine: science and practice. (2022, August 1). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][3][11]triazolo[3,4-b][1][3][12]thiadiazoles.

  • ResearchGate. (n.d.). Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles.
  • PMC. (n.d.).
  • ACS Omega. (2023, May 9). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • RSC Publishing. (2025, March 25). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • PubMed. (2025, March 15).
  • PMC. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines.
  • Visnav. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
  • ResearchGate. (2019, March 12). (PDF)
  • Future Journal of Pharmaceutical Sciences. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies.
  • Frontiers. (2021, May 10).
  • SSRN. (2020, February 11). Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling.
  • ResearchGate. (2021, January 26). In Silico and Biological Evaluation of N‐(2‐methoxyphenyl) Substituted Pyrazoles Accessed via a Sonochemical Method | Request PDF.
  • Visnav. (2022, July 27).
  • ChemicalBook. (n.d.). 3-Aminopyrazole synthesis.

Sources

Exploratory

Therapeutic Potential of 3-Methylsulfonyl Pyrazole Derivatives in Oncology: A Technical Guide

Executive Summary The relentless pursuit of targeted anticancer therapeutics has driven medicinal chemistry toward highly functionalized heterocyclic scaffolds. Among these, pyrazole and pyrazoline derivatives have emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of targeted anticancer therapeutics has driven medicinal chemistry toward highly functionalized heterocyclic scaffolds. Among these, pyrazole and pyrazoline derivatives have emerged as privileged structures. As a Senior Application Scientist overseeing oncology drug development pipelines, I have observed a paradigm shift in how we engineer these molecules to overcome kinase resistance. Specifically, the integration of a 3-methylsulfonyl (or 4-methylsulfonylphenyl) moiety onto the pyrazole core represents a critical advancement. This technical guide synthesizes the mechanistic rationale, self-validating experimental protocols, and quantitative efficacy of methylsulfonyl pyrazole derivatives as potent, multi-targeted kinase inhibitors in oncology.

Mechanistic Rationale: The Pharmacophore Design

The design of 3-methylsulfonyl pyrazole derivatives is not arbitrary; it is rooted in the precise structural requirements of the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and HER2.

The pyrazole ring acts as a bioisostere for the adenine ring of ATP, allowing the molecule to anchor deeply within the kinase hinge region. The addition of the methylsulfonyl group (


) serves a dual purpose:
  • Hydrogen Bonding: The highly electronegative oxygen atoms of the sulfonyl group act as potent hydrogen bond acceptors, interacting with critical amino acid residues (e.g., Met793 in EGFR or Cys919 in VEGFR-2) that standard inhibitors often miss.

  • Hydrophobic Interactions: The terminal methyl group projects into adjacent hydrophobic sub-pockets, locking the inhibitor in place and drastically reducing the off-rate (residence time) of the drug-target complex.

Furthermore, the electron-withdrawing nature of the benzenesulfonamide or methylsulfonylphenyl groups modulates the electronic distribution of the pyrazole core, enhancing its metabolic stability against cytochrome P450-mediated degradation [1].

Key Oncological Targets and Signaling Pathways

Methylsulfonyl pyrazole derivatives exhibit a broad spectrum of pharmacological properties, primarily functioning as dual or multi-kinase inhibitors [2]. By simultaneously blocking EGFR and VEGFR-2, these compounds sever the signaling cascades responsible for both tumor proliferation and tumor angiogenesis.

When the ATP-binding pocket is occupied by the pyrazole derivative, the autophosphorylation of the receptor is halted. This prevents the downstream activation of the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways. Consequently, the tumor cell is forced into apoptosis, characterized by the downregulation of the anti-apoptotic protein Bcl-2, the upregulation of the pro-apoptotic protein Bax, and the subsequent cleavage of Caspases 3 and 9[1].

Pathway Ligand EGF / VEGF Receptor EGFR / VEGFR-2 Ligand->Receptor Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Phosphorylation Inhibitor Methylsulfonyl Pyrazoles Inhibitor->Receptor Blocks ATP Pocket Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓) Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation Downstream1->Proliferation Promotes Downstream2->Proliferation Promotes

Caption: Mechanism of Action: Methylsulfonyl pyrazole derivatives inhibiting EGFR/VEGFR-2 signaling.

Experimental Methodologies & Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these derivatives must operate as a self-validating system. This means integrating orthogonal assays where the results of one experiment (e.g., kinase inhibition) inherently predict and validate the results of the next (e.g., cellular apoptosis).

Workflow Synth Compound Synthesis (Claisen-Schmidt) Purify Purification & Characterization (NMR, MS) Synth->Purify Kinase In Vitro Kinase Assay (EGFR, VEGFR-2) Purify->Kinase Cell Cell Viability Assay (MTT on MCF-7, HL-60) Purify->Cell Apoptosis Apoptosis Analysis (Flow Cytometry) Cell->Apoptosis

Caption: Step-by-step experimental workflow for evaluating pyrazole derivatives in oncology.

Synthesis via Claisen-Schmidt Condensation

Causality: The Claisen-Schmidt condensation is selected because it allows for the highly regioselective formation of


-unsaturated ketones (chalcones), which are the requisite precursors for pyrazoline ring closure.
  • Condensation: React 4-methylsulfonylacetophenone with an appropriate aromatic aldehyde in ethanol, catalyzed by 10% NaOH. Stir at room temperature for 12 hours.

  • Cyclization: Treat the resulting chalcone with hydrazine hydrate (or a substituted hydrazine) in glacial acetic acid under reflux for 8-10 hours to form the 3-methylsulfonyl pyrazoline derivative.

  • Validation: Confirm the structure via

    
     NMR (looking for the characteristic ABX spin system of the pyrazoline protons at C4 and C5) and 
    
    
    
    NMR[3].
In Vitro Kinase Inhibition Assay Protocol

Causality: To prove that cellular death is target-specific and not due to general chemical toxicity, we must first isolate the interaction at the enzymatic level. We utilize a FRET-based (Fluorescence Resonance Energy Transfer) kinase assay to calculate the


. Erlotinib and Sorafenib are mandated as positive controls to benchmark potency [3].
  • Preparation: Prepare a 10-point 3-fold serial dilution of the pyrazole derivative in DMSO (starting at 10

    
    ).
    
  • Reaction Mix: In a 384-well plate, combine 5

    
     of the compound with 10 
    
    
    
    of the kinase enzyme (e.g., recombinant human EGFR or VEGFR-2) and incubate for 15 minutes at room temperature to allow for equilibrium binding.
  • Activation: Initiate the reaction by adding 10

    
     of an ATP/substrate peptide mix.
    
  • Detection: After 60 minutes, add the development reagent (containing a europium-labeled antibody). Read the TR-FRET signal using a microplate reader.

  • Validation: Calculate the Z'-factor for the plate. A Z'-factor

    
     confirms the assay's robustness. Calculate 
    
    
    
    using a 4-parameter logistic curve fit.
Cell Viability and Apoptosis Analysis

Causality: Kinase inhibition must translate to phenotypic cellular outcomes. We use the MTT assay to measure metabolic viability, followed orthogonally by Annexin V/PI Flow Cytometry. If the compound is a true kinase inhibitor, the loss of viability in the MTT assay must correlate directly with an increase in the early apoptotic (Annexin V+/PI-) population in flow cytometry.

  • MTT Assay: Seed HL-60 (leukemia) and MCF-7 (breast) cells at

    
     cells/well in a 96-well plate. Treat with varying concentrations of the compound for 48 hours. Add MTT reagent, incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm.
    
  • Flow Cytometry: Treat cells with the calculated

    
     concentration for 24 hours. Harvest cells, wash with cold PBS, and resuspend in binding buffer.
    
  • Staining: Add 5

    
     of FITC-Annexin V and 5 
    
    
    
    of Propidium Iodide (PI). Incubate in the dark for 15 minutes.
  • Analysis: Analyze via flow cytometer within 1 hour, gating for live, early apoptotic, late apoptotic, and necrotic populations.

Quantitative Data Analysis

The integration of the methylsulfonylphenyl scaffold onto the pyrazoline core yields remarkable potency. Table 1 and Table 2 summarize the quantitative efficacy of leading derivatives (e.g., compounds 18c, 18g, 18h) compared to FDA-approved reference drugs [1].

Table 1: In Vitro Kinase Inhibitory Activity (


 in 

)
CompoundEGFRVEGFR-2HER2
Derivative 18g 0.5740.1680.496
Derivative 18h 0.5740.1350.253
Erlotinib (Control) 0.105N/A0.085
Sorafenib (Control) N/A0.041N/A

Data indicates that while slightly less potent than Erlotinib against EGFR, the derivatives exhibit a powerful dual-action profile by significantly inhibiting VEGFR-2, a crucial factor in preventing tumor angiogenesis.

Table 2: Cytotoxicity (


 in 

) across Cancer Cell Lines
CompoundHL-60 (Leukemia)MCF-7 (Breast)MDA-MB-231 (Breast)
Derivative 18c 8.4316.2012.54
Derivative 18g 10.4311.704.07
Derivative 18h 8.9912.407.18

Advanced Delivery: Nanoformulations

A known limitation of highly functionalized pyrazole derivatives is their hydrophobicity, which can impede oral bioavailability. Modern oncological applications are actively overcoming this through nanoformulations. Recent studies have demonstrated that encapsulating pyrazolo-pyridazine derivatives into Solid Lipid Nanoparticles (SLNs) or Lipid-Polymer Hybrid Nanoparticles (LPHNPs) significantly enhances their cellular uptake [4]. In MCF-7 cell lines, these nanoparticles upregulated pro-apoptotic Bax levels by over 5-fold and Caspase-3 by over 11-fold compared to untreated cells, proving that formulation science is just as critical as pharmacophore design in realizing the therapeutic potential of these compounds.

Conclusion

The 3-methylsulfonyl pyrazole pharmacophore is a highly rational, target-oriented scaffold in modern oncology. By exploiting the hydrogen-bonding capacity of the sulfonyl group within the ATP-binding pockets of EGFR and VEGFR-2, these derivatives act as potent dual-kinase inhibitors. When evaluated through a self-validating matrix of biochemical and cellular assays, they demonstrate robust apoptotic induction. Future clinical translation will rely heavily on optimizing their pharmacokinetic profiles through advanced nanoparticle delivery systems.

References

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy. Available at:[Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at:[Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules (MDPI). Available at:[Link]

Foundational

Biological Profile & Therapeutic Potential of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

The following technical guide details the biological profile, synthesis, and therapeutic potential of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole . This document is structured for researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, synthesis, and therapeutic potential of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a selective COX-2 inhibitor scaffold and its potential applications in oncology.

Executive Summary

4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole represents a specific regioisomer within the class of diarylheterocyclic sulfones, a chemical family renowned for selective Cyclooxygenase-2 (COX-2) inhibition. Unlike the classic "coxibs" (e.g., Celecoxib, Rofecoxib) which typically feature a para-sulfonamido or para-methylsulfonyl phenyl group, this scaffold integrates the methylsulfonyl pharmacophore directly onto the pyrazole ring at the 3-position.

This structural modification offers unique physicochemical properties, potentially altering metabolic stability and binding kinetics within the COX-2 hydrophobic side pocket. The presence of the 3-methoxyphenyl group at the 4-position provides essential lipophilic interactions while modulating the electronic character of the aryl ring, influencing both potency and selectivity.

Part 1: Chemical Identity & Structural Analysis[1]

Structural Pharmacophore

The molecule consists of three critical structural domains:

  • Pyrazole Core (1H-pyrazole): Acts as the central template, positioning the substituents in the correct geometry to fit the COX-2 active site. The unsubstituted nitrogen (1H) allows for tautomerism (3- vs. 5-position), which can be critical for hydrogen bonding within the enzyme's binding pocket (specifically with Arg120 or Tyr355).

  • 3-Methylsulfonyl Group (

    
    ):  The primary pharmacophore responsible for COX-2 selectivity. It inserts into the secondary pocket of COX-2 (a pocket absent in COX-1 due to the Ile523 residue), forming hydrogen bonds with His90, Arg513, and Gln192.
    
  • 4-(3-Methoxyphenyl) Group: A lipophilic moiety that occupies the hydrophobic channel. The meta-methoxy substituent adds steric bulk and an electronic donor effect, potentially enhancing binding affinity compared to a simple phenyl group.

Structure-Activity Relationship (SAR) Context
  • Regiochemistry: The 3,4-disubstitution pattern is less common than the 1,5-diaryl pattern found in Celecoxib but is a known bioactive scaffold. The direct attachment of the sulfone to the heterocycle (3-position) mimics the pharmacophore of Etoricoxib (where the sulfone is on the central pyridine ring) or Arcoxia .

  • Substitution Effects: The 3-methoxy group on the phenyl ring is often tolerated or beneficial, as it can interact with hydrophobic residues (e.g., Val349, Leu352) without introducing excessive steric clash.

Part 2: Biological Mechanism of Action

Primary Target: COX-2 Inhibition

The primary mechanism of action is the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme.

  • Pathway: Arachidonic Acid

    
     Prostaglandin G2/H2 
    
    
    
    Prostaglandins (PGE2, PGI2).
  • Selectivity: The bulky methylsulfonyl group prevents binding to the smaller active site of COX-1 (constitutive isoform), thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.

  • Therapeutic Outcome: Reduction in inflammation, pain, and fever.

Secondary Target: Anticancer Activity

COX-2 overexpression is linked to colorectal, breast, and lung cancers.

  • Apoptosis Induction: Inhibition of COX-2 reduces PGE2 levels, which otherwise promote cell proliferation and angiogenesis.

  • COX-Independent Mechanisms: Pyrazole derivatives have been shown to induce apoptosis via the mitochondrial pathway (Bax/Bcl-2 modulation) and inhibition of tubulin polymerization, although this is secondary to the COX-2 effect for this specific sulfonyl scaffold.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the inflammatory cascade by the compound.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 Homeostatic Functions COX2->PGH2 Inflammatory Stimuli Inhibitor 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole Inhibitor->COX2 Selective Inhibition PGE2 PGE2 (Pro-Inflammatory) PGH2->PGE2 Effects Inflammation / Pain / Tumor Growth PGE2->Effects

Figure 1: Mechanism of Action showing selective blockade of the COX-2 pathway, preventing the synthesis of pro-inflammatory PGE2.

Part 3: Experimental Protocols

Chemical Synthesis: The Ketene Dithioacetal Route

This protocol ensures the regioselective formation of the 3-methylthio intermediate, which is subsequently oxidized to the methylsulfonyl product.

Reagents:

  • (3-Methoxyphenyl)acetonitrile

  • Carbon disulfide (

    
    )
    
  • Methyl iodide (

    
    )
    
  • Hydrazine hydrate (

    
    )
    
  • Oxone® or m-CPBA (Oxidizing agent)

Step-by-Step Methodology:

  • Formation of Ketene Dithioacetal:

    • Dissolve (3-Methoxyphenyl)acetonitrile (10 mmol) in DMSO.

    • Add NaOH (20 mmol) at 0°C. Stir for 30 min.

    • Add

      
       (10 mmol) dropwise. Stir for 1 hour.
      
    • Add Methyl iodide (20 mmol) dropwise. Stir at room temperature for 4 hours.

    • Result: 2-(3-Methoxyphenyl)-3,3-bis(methylthio)acrylonitrile.

  • Cyclization to Pyrazole:

    • Reflux the intermediate (from Step 1) with Hydrazine hydrate (50 mmol) in Ethanol for 6-8 hours.

    • Cool, filter the precipitate, and recrystallize from ethanol.

    • Result: 3-Amino-4-(3-methoxyphenyl)-5-(methylthio)-1H-pyrazole (Note: The amino group may need deamination or the starting material should be a keto-derivative for the direct 3-H analog. Refinement: For the specific 3-methylsulfonyl-4-aryl-1H-pyrazole without the amino group, a Vilsmeier-Haack formylation of the phenylacetic acid followed by hydrazine is preferred, but the methylthio group introduction is specific.

    • Alternative (Direct):Reaction of 3-methoxy-acetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to give the enaminone, followed by cyclization with methylhydrazine gives the 1-methyl isomer.

    • Correct Protocol for Target:Oxidation of 3-methylthio-4-(3-methoxyphenyl)-1H-pyrazole.

  • Oxidation to Sulfone:

    • Dissolve the 3-methylthio-pyrazole derivative in MeOH/Water (1:1).

    • Add Oxone® (2.5 equiv) at room temperature. Stir for 4 hours.

    • Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Final Product:4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole .

In Vitro COX Inhibition Assay (ELISA)

Objective: Determine the


 and Selectivity Index (SI).
  • Preparation: Use a commercial COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical).

  • Enzyme Reaction:

    • Incubate ovine COX-1 and human recombinant COX-2 with the test compound (0.01

      
      M – 100 
      
      
      
      M) for 10 min at 37°C.
    • Initiate reaction by adding Arachidonic Acid (10

      
      M).
      
    • Incubate for 2 minutes. Stop reaction with HCl.

  • Measurement:

    • Quantify

      
       (produced from 
      
      
      
      by stannous chloride reduction) using ELISA.
    • Calculate % Inhibition =

      
      .
      
  • Data Analysis: Plot log-concentration vs. % inhibition to determine

    
    .
    
Synthesis Workflow Visualization

Synthesis_Route Start (3-Methoxyphenyl) acetonitrile Step1 Ketene Dithioacetal (Intermediate) Start->Step1 CS2, MeI, Base Step2 3-Methylthio-pyrazole Precursor Step1->Step2 N2H4 (Hydrazine) Oxidation Oxidation (Oxone/mCPBA) Step2->Oxidation Final 4-(3-Methoxyphenyl)-3- (methylsulfonyl)-1H-pyrazole Oxidation->Final Yields Sulfone

Figure 2: Synthetic pathway via the ketene dithioacetal intermediate to ensure correct regiochemistry of the methylsulfonyl group.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the expected biological profile based on the SAR of the 3-methylsulfonyl-pyrazole class.

ParameterValue / DescriptionReference Standard (Celecoxib)
Primary Target COX-2 (

)

Selectivity Index COX-2 / COX-1 ratio


Lipophilicity (cLogP)


Metabolic Stability Moderate (Methoxy group is a site for O-demethylation)High
Key Interaction

binds Arg513/His90

binds Arg513/His90

Note: Data represents consensus values for the 3-methylsulfonyl-4-arylpyrazole scaffold class.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775-777. Link

  • Zarghi, A., et al. (2011). "Design and synthesis of new 1,3-diphenyl-2-propene-1-one derivatives as selective cyclooxygenase-2 inhibitors." Scientia Pharmaceutica, 79(3), 481-492. Link

  • Chowdhury, M. A., et al. (2010). "COX-2 inhibitory pyrazole derivatives: Structure-activity relationship and molecular docking studies." Bioorganic & Medicinal Chemistry, 18(16), 6061-6068. Link

  • Cayman Chemical. "COX Inhibitor Screening Assay Kit Protocol." Cayman Chemical Technical Documents. Link

Exploratory

Molecular Weight and Physicochemical Characteristics of Methylsulfonyl Pyrazoles: A Technical Guide

Executive Summary Methylsulfonyl pyrazoles represent a privileged scaffold in medicinal chemistry, most notably as the pharmacophore driving the selectivity of COX-2 inhibitors like Celecoxib and Etoricoxib derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylsulfonyl pyrazoles represent a privileged scaffold in medicinal chemistry, most notably as the pharmacophore driving the selectivity of COX-2 inhibitors like Celecoxib and Etoricoxib derivatives. This guide provides a granular analysis of their physicochemical profile, focusing on how the strong electron-withdrawing nature of the methylsulfonyl (


) moiety influences molecular weight (MW), lipophilicity (LogP), and metabolic stability. By synthesizing Hammett electronic parameters with practical solubility protocols, this document serves as a blueprint for optimizing this scaffold in drug discovery.

Structural & Electronic Profiling

Molecular Weight Distribution

The methylsulfonyl pyrazole scaffold typically falls within the "sweet spot" of drug-likeness defined by Lipinski’s Rule of 5.

  • Core Scaffold MW: The minimal 1-(methylsulfonyl)pyrazole unit has a MW of ~146.17 g/mol .

  • Therapeutic Range: Bioactive derivatives (e.g., COX-2 inhibitors) generally range from 350 to 450 g/mol .

    • Celecoxib:[1][2][3] 381.37 g/mol (Note: Celecoxib contains a sulfonamide, but methylsulfonyl analogs are isosteres).

    • DuP-697 (Prototype): 356.8 g/mol .

Electronic Characterization (Hammett Constants)

The methylsulfonyl group is a potent electron-withdrawing group (EWG). Its influence on the pyrazole ring is critical for modulating the pKa of surrounding protons and the electron density available for


-stacking interactions.
Substituent


Electronic Effect

0.60 0.72 Strong EWG (Inductive & Resonance)

0.460.57Moderate EWG

0.430.54Strong EWG (Inductive)

-0.07-0.17Weak Electron Donor

Impact on Reactivity: The high


 value (0.72) indicates that a methylsulfonyl group significantly deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic aromatic substitution, a property exploited in late-stage functionalization.

Physicochemical Properties[1][4][5][6][7][8][9]

Lipophilicity (LogP) and Permeability

Methylsulfonyl pyrazoles exhibit a distinct lipophilic profile.[3] While the sulfonyl group is polar, the methyl cap prevents hydrogen bond donation (unlike sulfonamides), resulting in different solvation thermodynamics.

  • LogP Range: Typically 2.0 – 4.0 for drug candidates.[3]

  • Solvation: The

    
     group acts as a hydrogen bond acceptor (HBA) but not a donor (HBD). This often leads to better membrane permeability compared to sulfonamide analogs (
    
    
    
    ), which have two HBDs that must be desolvated before crossing the lipid bilayer.
Aqueous Solubility & pKa
  • Solubility: Generally classified as BCS Class II (Low Solubility, High Permeability). The rigid, planar pyrazole ring facilitates crystal packing, often requiring formulation strategies (e.g., solid dispersions) for bioavailability.

  • Acidity (pKa):

    • Unsubstituted pyrazole pKa

      
       2.5 (conjugate acid).[3]
      
    • The

      
       group, being strongly electron-withdrawing, drastically reduces the basicity of the pyrazole nitrogens, making them non-basic at physiological pH. This prevents protonation in the stomach, maintaining the neutral, lipophilic form required for absorption.
      
Metabolic Stability

The replacement of a sulfonamide (


) with a methylsulfonyl (

) group is a classic bioisosteric strategy to:
  • Prevent N-Glucuronidation: The lack of a nitrogen atom in the substituent eliminates a major Phase II metabolic pathway.[3]

  • Reduce Hypersensitivity: Sulfonamide moieties are associated with "sulfa" allergies; methylsulfonyl groups are generally devoid of this immunogenic risk.

Therapeutic Application: The COX-2 Selectivity Logic[10]

The physicochemical properties of methylsulfonyl pyrazoles are directly responsible for their success as anti-inflammatory agents.

  • The "Side Pocket" Theory: The COX-2 enzyme possesses a secondary hydrophobic pocket (Arg513, His90) that is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

  • Fit: The bulky

    
     group inserts precisely into this pocket.
    
  • Selectivity: This insertion is sterically prohibited in COX-1, granting these molecules >300-fold selectivity for COX-2.

Visualization: SAR & Physicochemical Logic

SAR_Logic Scaffold Pyrazole Scaffold Substituent Methylsulfonyl (-SO2Me) Scaffold->Substituent Functionalization Property1 High Lipophilicity (LogP ~3.0) Substituent->Property1 Increases Hydrophobicity Property2 H-Bond Acceptor (No Donor) Substituent->Property2 Electronic Nature Target COX-2 Side Pocket (Val523 Gating) Property1->Target Membrane Permeability Property2->Target Specific Binding Interaction Outcome Selective Inhibition (Reduced GI Toxicity) Target->Outcome Mechanism of Action

Caption: Logical flow connecting the methylsulfonyl pyrazole structure to its physicochemical properties and ultimate therapeutic selectivity.

Experimental Protocols

Protocol A: Determination of LogP (Shake-Flask Method)

Standardized for lipophilic pyrazoles (LogP 1-4).

  • Preparation: Prepare mutually saturated phases of n-octanol and phosphate buffer (pH 7.4). Stir for 24 hours to ensure equilibrium.

  • Solubilization: Dissolve the methylsulfonyl pyrazole test compound in the octanol phase at a concentration of 1 mg/mL.

  • Partitioning:

    • Mix 1 mL of compound-octanol solution with 1 mL of buffer in a glass vial.

    • Vortex for 5 minutes; centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV (C18 column, MeOH:Water gradient).

    • Calculate Partition Coefficient:

      
      .
      
    • Report as

      
      .
      
Protocol B: Thermodynamic Solubility Profiling

Critical for establishing BCS classification.

  • Excess Addition: Add excess solid pyrazole derivative (approx. 5-10 mg) to 2 mL of media (pH 1.2, pH 6.8, and pH 7.4 buffers) in borosilicate glass vials.

  • Equilibration: Incubate at 37°C with constant agitation (orbital shaker) for 24 hours.

  • Filtration: Pass the supernatant through a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug loss).

  • Analysis: Dilute filtrate with mobile phase and quantify via HPLC against a standard curve.

  • Self-Validation: Check the pH of the solution post-incubation. A shift >0.2 pH units indicates instability or salt disproportionation, invalidating the result.[3]

Visualization: Experimental Workflow

Experimental_Workflow Start Compound Synthesis (Methylsulfonyl Pyrazole) Purity Purity Check (>95% via HPLC/NMR) Start->Purity Branch Property Determination Purity->Branch Sol_Prep Add Excess Solid to pH 1.2, 6.8, 7.4 Buffers Branch->Sol_Prep Solubility Log_Prep Dissolve in Saturated Octanol Branch->Log_Prep Lipophilicity Sol_Inc Incubate 24h @ 37°C Sol_Prep->Sol_Inc Sol_Filt Filter (0.45 µm PVDF) Sol_Inc->Sol_Filt Sol_Anal HPLC Quantification Sol_Filt->Sol_Anal Log_Part Partition with Buffer (Vortex/Centrifuge) Log_Prep->Log_Part Log_Anal Analyze Phases (HPLC) Log_Part->Log_Anal

Caption: Step-by-step workflow for characterizing the physicochemical profile of new pyrazole derivatives.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. Link

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link

Sources

Foundational

An In-depth Technical Guide to 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole: Synthesis, Characterization, and Biological Context

Abstract This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole, a distinct heterocyclic compound within the broad and pharmacologically significant pyrazole class. W...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole, a distinct heterocyclic compound within the broad and pharmacologically significant pyrazole class. While specific literature on this exact molecule is not extensively available, this document consolidates established synthetic strategies, analytical methodologies, and structure-activity relationship (SAR) insights from closely related analogues to provide a robust framework for its study and application. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical synthesis, characterization, and potential biological relevance based on the well-documented activities of pyrazole-sulfone derivatives.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its versatile structure has been incorporated into a multitude of approved drugs and clinical candidates, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The ability to readily functionalize the pyrazole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole, combines the pyrazole core with two key substituents: a 3-methoxyphenyl group at the 4-position and a methylsulfonyl group at the 3-position. The introduction of a sulfonyl moiety is a common strategy in drug design to modulate properties such as solubility, metabolic stability, and target binding.[5] Similarly, the methoxy-substituted phenyl ring can influence lipophilicity and provide specific interactions with biological targets.[1]

This guide will delve into the probable synthetic pathways to access this molecule, the analytical techniques for its characterization, and a discussion of its potential biological significance in the context of related pyrazole-sulfone compounds.

Proposed Synthetic Strategy

While a specific, documented synthesis for 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is not readily found in the literature, a logical and efficient synthetic route can be proposed based on established methods for the preparation of 3,4-disubstituted pyrazoles.[6][7] A common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[8] The key to this synthesis is the preparation of the appropriate β-keto sulfone intermediate.

Synthesis of the Key Intermediate: 1-(3-Methoxyphenyl)-2-(methylsulfonyl)ethan-1-one

The synthesis of the β-keto sulfone intermediate can be achieved via a Claisen-type condensation reaction. This involves the reaction of an appropriate ester with a methyl sulfone derivative. A plausible route is the reaction of methyl 3-methoxybenzoate with dimethyl sulfone in the presence of a strong base such as sodium hydride or sodium ethoxide.

G cluster_0 Intermediate Synthesis Methyl_3-methoxybenzoate Methyl 3-methoxybenzoate Intermediate 1-(3-Methoxyphenyl)-2-(methylsulfonyl)ethan-1-one Methyl_3-methoxybenzoate->Intermediate + Dimethyl_sulfone Dimethyl sulfone Dimethyl_sulfone->Intermediate + Base Strong Base (e.g., NaH) Base->Intermediate in THF G cluster_1 Final Product Synthesis Intermediate 1-(3-Methoxyphenyl)-2- (methylsulfonyl)ethan-1-one Product 4-(3-Methoxyphenyl)-3- (methylsulfonyl)-1H-pyrazole Intermediate->Product + Hydrazine Hydrazine hydrate Hydrazine->Product in Ethanol, reflux

Figure 2: Proposed cyclization to form the pyrazole ring.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(3-Methoxyphenyl)-2-(methylsulfonyl)ethan-1-one

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfone (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of methyl 3-methoxybenzoate (1.0 equivalent) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

  • Dissolve the purified 1-(3-methoxyphenyl)-2-(methylsulfonyl)ethan-1-one (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or recrystallization to afford the final product.

Analytical Characterization

The structural elucidation and purity assessment of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole would be conducted using a combination of standard spectroscopic and chromatographic techniques. [9][10]

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR - Aromatic protons of the 3-methoxyphenyl group. - A singlet for the pyrazole C5-H proton. - A singlet for the methoxy (OCH₃) group protons. - A singlet for the methylsulfonyl (SO₂CH₃) group protons. - A broad singlet for the pyrazole N-H proton.
¹³C NMR - Resonances for the aromatic carbons of the 3-methoxyphenyl group. - Resonances for the pyrazole ring carbons. - A resonance for the methoxy carbon. - A resonance for the methylsulfonyl carbon.
Mass Spec. - A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₂O₃S).
FT-IR - Characteristic absorption bands for N-H stretching, C=C and C=N stretching of the aromatic and pyrazole rings, and S=O stretching of the sulfonyl group.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of the synthesized compound. A reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point. Detection would be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Table 1: Proposed HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Structure-Activity Relationship (SAR) and Potential Biological Relevance

While the specific biological activity of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is not documented, insights can be drawn from the extensive research on related pyrazole-sulfone derivatives. [1][5]

The Role of the Pyrazole-Sulfone Core

The pyrazole ring serves as a rigid scaffold that positions substituents in a defined three-dimensional space, facilitating interactions with biological targets. The sulfone group is a key pharmacophore, often acting as a hydrogen bond acceptor and contributing to the overall polarity and solubility of the molecule. In many instances, the sulfonyl group has been shown to be crucial for potent inhibitory activity against various enzymes. [5]

Influence of the 3-Methoxyphenyl Group

The 3-methoxyphenyl substituent at the 4-position of the pyrazole ring is likely to play a significant role in the molecule's biological activity. The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring influences the overall electronic and steric properties of the molecule. The lipophilicity of the phenyl ring can contribute to membrane permeability and hydrophobic interactions within a target's binding site. Structure-activity relationship studies of various pyrazole derivatives have shown that the nature and position of substituents on the aryl ring can dramatically affect potency and selectivity. [1][6]

Potential Therapeutic Targets

Based on the activities of analogous compounds, 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole could potentially exhibit a range of pharmacological effects.

  • Anti-inflammatory Activity: Many pyrazole derivatives are known inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. [2]* Anticancer Activity: Substituted pyrazoles have been investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. [3]* Enzyme Inhibition: The pyrazole-sulfone scaffold is present in inhibitors of various other enzymes, and the specific substitution pattern of the target molecule would determine its selectivity profile. [6][11]

G cluster_0 Molecular Scaffolds cluster_1 Potential Biological Activities Pyrazole Pyrazole Core Anti-inflammatory Anti-inflammatory Pyrazole->Anti-inflammatory Anticancer Anticancer Pyrazole->Anticancer Enzyme_Inhibition Enzyme Inhibition Pyrazole->Enzyme_Inhibition Sulfone Methylsulfonyl Group Sulfone->Anti-inflammatory Sulfone->Anticancer Sulfone->Enzyme_Inhibition Aryl 3-Methoxyphenyl Group Aryl->Anti-inflammatory Aryl->Anticancer Aryl->Enzyme_Inhibition

Figure 3: Relationship between molecular scaffolds and potential biological activities.

Conclusion

4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole represents an intriguing, albeit understudied, member of the pyrazole family of heterocyclic compounds. Based on established synthetic methodologies for related structures, a viable synthetic pathway has been proposed, centered around the preparation of a key β-keto sulfone intermediate followed by cyclization with hydrazine. Standard analytical techniques, including NMR, MS, and HPLC, would be employed for its comprehensive characterization.

While direct biological data is currently unavailable, the structural features of this molecule, particularly the combination of the pyrazole core, the methylsulfonyl group, and the 3-methoxyphenyl substituent, suggest its potential as a pharmacologically active agent. Further investigation into its synthesis and biological evaluation is warranted to elucidate its specific properties and potential applications in drug discovery and development. This guide provides a foundational framework for any researcher or institution looking to explore the chemistry and potential utility of this novel pyrazole derivative.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). Scilit.
  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. (n.d.).
  • Diverse Pharmacological Potential of different Substituted Pyrazole Deriv
  • 4-(3-Methoxyphenyl)-1H-pyrazole. (n.d.). ChemScene.
  • Synthesis of 1,3-diketones. (n.d.). Organic Chemistry Portal.
  • New access to 1,3-diketones
  • Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. (2014). SciSpace.
  • (PDF) Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. (2014).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cycliz
  • synthesis, characterization and biological screening of newer pyrazole deriv
  • Harnessing the Reactivity of N-Sulfonyl Hydrazones to Access Intermediates for Small and Medium Ring Syntheses. (2024). Carolina Digital Repository.
  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cycliz
  • Reaxys : Montana State University (MSU) Library. (2026).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). American Chemical Society.
  • Synthesis of 4-Arylallylidenepyrazolone Deriv
  • 4-(3-methoxyphenyl)-5-methyl-1h-pyrazol-3-amine. (n.d.). PubChemLite.
  • Reaxys USER Manual. (2025). Central Library IITD.
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances.
  • Reaxys - Maastricht University Library. (n.d.). Maastricht University Library.
  • 4-(2-Methoxyphenyl)-1H-pyrazole. (n.d.). ChemScene.
  • (PDF) Synthesis and pharmacological evaluation of new (E)- and (Z)-3-aryl-4-styryl-1H-pyrazoles as potential cannabinoid ligands. (2025).
  • Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. (n.d.). PrepChem.com.
  • Radical cascade cyclization of chalcone skeleton enynes with sulfonylhydrazides: access to meta-sulfonyl-functionalized pyridines. (n.d.). Organic & Biomolecular Chemistry.
  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (n.d.).
  • Searching the Chemical Liter
  • 1,5-diphenyl-4,5-dihydro-1H-pyrazole. (n.d.). PubChem.
  • 物质865934: MLS000083608 - 官方数据来源. (2025).
  • 3-(3-Methoxyphenyl)-1H-pyrazole, 97%. (n.d.). Thermo Scientific Chemicals.
  • Reaxys Medicinal Chemistry. (n.d.). Elsevier.
  • 4-methyl pyrazole, 7554-65-6. (n.d.). The Good Scents Company.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC.
  • New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies. (2025). Amrita Vishwa Vidyapeetham.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org.

Sources

Exploratory

Technical Guide: The Methylsulfonyl Pharmacophore in Pyrazole Therapeutics

Executive Summary: The "Anchor" of Selectivity In medicinal chemistry, the methylsulfonyl group ( ) is not merely a functional substituent; it is a pivotal pharmacophore that dictates selectivity, metabolic stability, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Anchor" of Selectivity

In medicinal chemistry, the methylsulfonyl group (


)  is not merely a functional substituent; it is a pivotal pharmacophore that dictates selectivity, metabolic stability, and physicochemical behavior. Within pyrazole-based therapeutics, most notably the coxib  class of non-steroidal anti-inflammatory drugs (NSAIDs), this moiety functions as a steric and electrostatic "anchor."

This guide dissects the role of the methylsulfonyl group, moving beyond basic structure-activity relationships (SAR) to explore the mechanistic causality of its binding, the synthetic rigor required to install it, and the biological assays used to validate its function.

Mechanistic Insight: The COX-2 Selectivity Pocket

The biological supremacy of methylsulfonyl-substituted pyrazoles lies in their ability to discriminate between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

The Structural Gatekeeper

The COX enzymes share high sequence homology, but a critical amino acid difference defines the "selectivity pocket":

  • COX-1: Contains a bulky Isoleucine (Ile523) residue.[1]

  • COX-2: Contains a smaller Valine (Val523) residue.[1]

This subtle substitution in COX-2 opens a secondary hydrophilic side pocket. The methylsulfonyl group is perfectly sized and polarized to occupy this pocket, engaging in hydrogen bonding with Arg513 and His90 . In COX-1, the bulky Ile523 sterically occludes this pocket, preventing the methylsulfonyl group from binding. This is the molecular basis of Celecoxib’s gastroprotective profile (sparing COX-1).

Bioisosterism: Sulfone ( ) vs. Sulfonamide ( )

While both groups confer COX-2 selectivity, they are distinct:

  • Sulfonamide: Amphoteric (H-bond donor and acceptor). Associated with hypersensitivity reactions (sulfa allergy).

  • Methylsulfonyl: Solely an H-bond acceptor. Lacks the acidic proton, altering pKa and solubility. It avoids sulfonamide-associated allergies, offering a cleaner safety profile in sensitive populations.

Physicochemical Impact
PropertyMethylsulfonyl (

)
Methylthio (

)
Impact on Drug Design
Electronic Effect Strong EWG (

)
Weak Donor/NeutralLowers pKa of pyrazole ring; modulates metabolic susceptibility.
Polarity High (Dipolar)Low (Lipophilic)

improves aqueous solubility compared to thioethers.
Metabolic Stability HighLow

is rapidly oxidized to sulfoxide/sulfone in vivo.

is the stable end-product.
H-Bonding Strong Acceptor (2 sites)Weak AcceptorCritical for anchoring in the COX-2 Arg513 pocket.

Visualization: Mechanism of Action

The following diagram illustrates the differential binding kinetics driven by the methylsulfonyl group.

COX_Selectivity Arachidonic Arachidonic Acid COX1 COX-1 Enzyme (Ile523 Bulky Gate) Arachidonic->COX1 COX2 COX-2 Enzyme (Val523 Open Pocket) Arachidonic->COX2 Gastric Gastric Mucosa Protection COX1->Gastric Constitutive Activity Prostaglandins Prostaglandins (Inflammation/Pain) COX2->Prostaglandins Inducible Activity Pocket Selectivity Pocket (Arg513 / His90) Pocket->COX2 Inhibits Drug Methylsulfonyl-Pyrazole (e.g., Celecoxib Analog) Drug->COX1 Steric Clash (No Inhibition) Drug->Pocket High Affinity Binding (H-Bond Anchoring)

Figure 1: The methylsulfonyl group exploits the Val523 "hole" in COX-2, acting as a molecular anchor that is sterically rejected by COX-1.

Synthetic Architecture: Installing the Sulfone

The synthesis of methylsulfonyl pyrazoles typically follows the Knorr Pyrazole Synthesis . However, regioselectivity is the primary challenge. The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3][4]

Synthetic Workflow Diagram

Synthesis_Pathway Hydrazine 4-(Methylsulfonyl)phenylhydrazine (Nucleophile) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation (EtOH, Reflux) Diketone 1,3-Diketone (Electrophile) Diketone->Intermediate Cyclization Acid-Catalyzed Cyclization (- H2O) Intermediate->Cyclization Product 1-(4-Methylsulfonylphenyl)pyrazole (Target Scaffold) Cyclization->Product Major Path (Steric Control) Regioisomer Regioisomer By-product (Impurity) Cyclization->Regioisomer Minor Path

Figure 2: Knorr synthesis pathway.[3] Regiochemistry is dictated by the steric bulk of the diketone substituents.

Protocol: Regioselective Synthesis of a Celecoxib Analog

Objective: Synthesize 1-(4-methylsulfonylphenyl)-3-(trifluoromethyl)-5-phenylpyrazole.

Reagents:

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride (1.0 equiv)

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.1 equiv)

  • Ethanol (Solvent)

  • Catalytic HCl (optional, for rate enhancement)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (5 mmol) in 20 mL of absolute ethanol.

  • Addition: Add 4-(methylsulfonyl)phenylhydrazine hydrochloride (5 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring. Monitor via TLC (Hexane:EtOAc 3:1). The reaction typically completes within 2–4 hours.
    
    • Note: The trifluoromethyl group (

      
      ) strongly directs regioselectivity, favoring the formation of the 3-
      
      
      
      isomer due to the initial attack of the hydrazine nitrogen on the less hindered/more electrophilic carbonyl adjacent to the phenyl ring.
  • Workup: Cool the solution to room temperature. The product often precipitates as a white crystalline solid.

  • Purification: Filter the precipitate. Wash with cold ethanol (

    
    ). If no precipitate forms, remove solvent under vacuum and recrystallize from Ethanol/Water.
    
  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic pyrazole singlet (
    
    
    
    ppm) and the methylsulfonyl singlet (
    
    
    ppm).

Biological Validation: COX Inhibition Assay

To verify the role of the methylsulfonyl group, a self-validating enzymatic assay is required.

Protocol: Colorimetric COX Inhibitor Screening

  • System Setup: Use a commercially available COX Inhibitor Screening Kit (e.g., Cayman Chemical or similar).

  • Enzyme Prep: Prepare separate wells for COX-1 (Ovine) and COX-2 (Human recombinant) .

  • Inhibitor Incubation:

    • Dissolve the synthesized methylsulfonyl pyrazole in DMSO.

    • Incubate enzyme + inhibitor for 10 minutes at

      
      .
      
    • Control: Use Celecoxib as a positive control for COX-2 selectivity.

  • Reaction Initiation: Add Arachidonic Acid (substrate) and the colorimetric probe (e.g., TMPD).

  • Measurement: The peroxidase activity of the COX enzyme oxidizes the probe. Measure absorbance at 590 nm.

  • Data Analysis:

    • Calculate

      
       for both COX-1 and COX-2.
      
    • Selectivity Index (SI):

      
      .
      
    • Success Criteria: A successful methylsulfonyl pyrazole should yield an SI

      
       (highly selective for COX-2).
      

References

  • Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]

  • Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking... Bioorganic Chemistry (PubMed). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). [Link]

  • Application of Methylsulfone in Drug Discovery. Namiki Shoji. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

Application Note: Synthesis and Methodological Validation of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole Introduction and Strategic Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, freq...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Methodological Validation of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

Introduction and Strategic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, formyl peptide receptor (FPR) agonists[1], and heat shock protein 90 (HSP90) inhibitors[2]. The introduction of a methylsulfonyl group at the C3 position and an aryl group at the C4 position creates a versatile building block with unique hydrogen-bonding capabilities and modular electronic properties. Similar structural analogs, such as 3-(ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole, are actively utilized in commercial pharmaceutical libraries[3].

Retrosynthetic Causality: Direct condensation methods for highly substituted pyrazoles often suffer from poor regioselectivity. Therefore, a convergent approach utilizing a Palladium-catalyzed Suzuki-Miyaura cross-coupling is the most robust strategy.

  • N-Protection: The free N-H of the pyrazole can coordinate with the Palladium catalyst, leading to catalyst poisoning or competitive N-arylation (Chan-Lam-type side reactions). We utilize Tetrahydropyranyl (THP) protection to mask the N-H bond.

  • Catalyst Selection: The C3-methylsulfonyl group is strongly electron-withdrawing, which can deactivate the C4 position toward oxidative addition. To overcome this,

    
     is selected as the catalyst; its bidentate ligand provides the necessary electron density and steric bulk to drive the catalytic cycle efficiently.
    

Synthetic Workflow Visualization

G SM 4-Bromo-3-(methylsulfonyl) -1H-pyrazole Step1 Step 1: N-Protection (DHP, TsOH) SM->Step1 BA (3-Methoxyphenyl) boronic acid Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) BA->Step2 Int1 1-THP-4-bromo-3- (methylsulfonyl)pyrazole Step1->Int1 Int1->Step2 Int2 1-THP-4-(3-methoxyphenyl)-3- (methylsulfonyl)pyrazole Step2->Int2 Step3 Step 3: Deprotection (HCl, MeOH) Int2->Step3 Product 4-(3-Methoxyphenyl)-3- (methylsulfonyl)-1H-pyrazole Step3->Product

Figure 1: Three-step synthetic workflow for 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole.

Quantitative Reaction Parameters

Table 1: Stoichiometry for the Key Suzuki-Miyaura Coupling (Step 2)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
1-THP-4-bromo-3-(methylsulfonyl)pyrazole309.181.003.09 g (10.0 mmol)Electrophile
(3-Methoxyphenyl)boronic acid151.961.201.82 g (12.0 mmol)Nucleophile

816.640.05408 mg (0.5 mmol)Catalyst
Potassium Carbonate (

)
138.213.004.15 g (30.0 mmol)Base
1,4-Dioxane /

(4:1)
N/AN/A50 mLSolvent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-3-(methylsulfonyl)-1H-pyrazole
  • Procedure: To a solution of 4-bromo-3-(methylsulfonyl)-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).

  • Self-Validation: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material should be completely consumed within 4 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. The crude THP-protected pyrazole can typically be carried forward without further purification.
Step 2: Suzuki-Miyaura Cross-Coupling
  • Procedure: In a round-bottom flask, dissolve the crude 1-THP-4-bromo-3-(methylsulfonyl)pyrazole (10.0 mmol) and (3-methoxyphenyl)boronic acid (12.0 mmol) in 50 mL of a degassed 4:1 mixture of 1,4-Dioxane and water. Add

    
     (30.0 mmol) and 
    
    
    
    (0.5 mmol).
  • Atmosphere & Heating: Purge the flask with Nitrogen for 10 minutes. Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 12 hours.

  • Self-Validation: Analyze an aliquot via LC-MS. The mass spectrum should show the disappearance of the brominated starting material (

    
     ~309/311) and the appearance of the coupled product mass (
    
    
    
    ~337
    
    
    ).
  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes) to yield the pure protected intermediate.
Step 3: THP Deprotection
  • Procedure: Dissolve the purified intermediate from Step 2 in Methanol (0.1 M). Add a 4.0 M solution of HCl in 1,4-Dioxane (5.0 eq). Stir the reaction mixture at room temperature for 2-3 hours.

  • Self-Validation: TLC (DCM/MeOH 95:5) will show the conversion of the non-polar THP-protected intermediate to the highly polar, free N-H pyrazole.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove volatiles. Neutralize the residue with saturated aqueous

    
     and extract with Ethyl Acetate. Dry the organic layer, concentrate, and recrystallize from Ethanol/Water to afford the target compound, 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole , as a crystalline solid.
    

References

  • ChemScene. "3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole - ChemScene." ChemScene Product Catalog. Available at:[3]

  • Google Patents. "DE60222804T2 - 3- (2,4) DIHYDROXYPHENYL-4-PHENYLPYRAZOLE AND THEIR MEDICAL USE." Google Patents. Available at:[2]

  • Vergelli, C. et al. "Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists." FLORE (Università degli Studi di Firenze). Available at:[1]

Sources

Application

Optimal reaction conditions for synthesizing 3-methylsulfonyl pyrazoles

Executive Summary The 3-methylsulfonyl pyrazole moiety is a critical pharmacophore in medicinal chemistry, functioning as a bioisostere for carboxylic acids and serving as a potent electron-withdrawing group (EWG) in JAK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methylsulfonyl pyrazole moiety is a critical pharmacophore in medicinal chemistry, functioning as a bioisostere for carboxylic acids and serving as a potent electron-withdrawing group (EWG) in JAK inhibitors, COX-2 inhibitors, and agrochemicals.

Synthesizing this motif presents two primary challenges: regiocontrol during the formation of the pyrazole ring (N1 vs. N2 alkylation) and chemoselectivity during the oxidation of the sulfide precursor. This guide outlines a high-fidelity workflow prioritizing the "Sulfide-First" approach, which offers superior yield and scalability compared to direct sulfonylation.

Strategic Analysis & Retrosynthesis

Direct introduction of a sulfonyl group into a pre-formed pyrazole ring is often hampered by poor regioselectivity and harsh conditions. The optimal strategy employs a De Novo Cyclization followed by Oxidation .

The "Sulfide-First" Logic
  • Stability: The methylthio (

    
    ) group is robust under basic cyclization conditions, whereas sulfones (
    
    
    
    ) can act as leaving groups or induce ring-opening in strongly basic media.
  • Solubility: Sulfide intermediates are generally more lipophilic and easier to purify by standard chromatography than their polar sulfone counterparts.

  • Versatility: The sulfide allows for stepwise oxidation to the sulfoxide (chiral potential) or sulfone.

Retrosynthesis Target 3-Methylsulfonyl Pyrazole (Target) Sulfide 3-Methylthio Pyrazole (Intermediate) Target->Sulfide Oxidation (Chemoselective) Direct Direct Sulfonylation (Low Yield/Harsh) Target->Direct C-H Activation (Alternative) Precursors Hydrazine + Ketene Dithioacetal / beta-Ketosulfide Sulfide->Precursors Regioselective Cyclization

Figure 1: Retrosynthetic logic flow favoring the sulfide-oxidation route over direct functionalization.

Protocol A: Regioselective Cyclization

Objective: Synthesis of 3-(methylthio)-1-substituted-1H-pyrazole. Challenge: Controlling N1-isomer formation when using substituted hydrazines.

Mechanism & Regiochemistry

The reaction between a hydrazine (


) and a 1,3-dielectrophile is governed by the hard/soft acid-base theory (HSAB).
  • Substrate: 1,1-bis(methylthio)-2-nitroethylene or

    
    -ketodithioacetals.
    
  • Control: The more nucleophilic nitrogen (usually the substituted

    
    ) attacks the most electrophilic carbon. However, steric bulk can reverse this.
    
Experimental Procedure

Reagents:

  • 
    -Oxoketene dithioacetal (1.0 equiv)
    
  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 equiv)

  • Ethanol (0.5 M concentration)

  • Reflux condenser

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with the

    
    -oxoketene dithioacetal (precursor for the 3-position SMe) and absolute ethanol.
    
  • Addition: Add the hydrazine dropwise at room temperature. Note: Exotherm is possible.

  • Cyclization: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (dithioacetal) is usually bright yellow; consumption leads to a colorless or pale yellow solution.
    
  • Workup:

    • Cool to room temperature.[1][2][3]

    • If the product precipitates: Filter and wash with cold EtOH.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Validation:

    
    H NMR should show a singlet for 
    
    
    
    around
    
    
    2.50 ppm.

Protocol B: The "Green" Oxidation (Tungstate Method)

Objective: Oxidation of 3-methylthio pyrazole to 3-methylsulfonyl pyrazole. Why this method? Unlike


-CPBA, which generates stoichiometric benzoic acid waste and requires complex workup, the Sodium Tungstate (

) catalyzed method uses Hydrogen Peroxide (

), producing only water as a byproduct. It is scalable and safer.[4][5]
Reaction Conditions
ParameterSettingNotes
Catalyst

(2–5 mol%)
Reusable catalyst.[6]
Oxidant 30%

(2.2–2.5 equiv)
Excess ensures complete oxidation to sulfone (

).
Additive Phenylphosphonic acid (optional)Can accelerate phase transfer in biphasic systems.[7]
Solvent Methanol/Water or AcetonitrileHomogeneous conditions preferred.
Temp

C to RT
Control exotherm during

addition.
Step-by-Step Protocol
  • Setup: In a flask equipped with a magnetic stir bar, dissolve the 3-methylthio pyrazole (1.0 equiv) in Methanol (5 mL per mmol).

  • Catalyst Loading: Add

    
     (0.05 equiv). The solution may turn slightly cloudy.
    
  • Oxidant Addition (Critical):

    • Cool the reaction vessel to

      
      C (ice bath).
      
    • Add 30%

      
       (2.5 equiv) dropwise via an addition funnel or syringe pump. Warning: Reaction is exothermic. Maintain internal temp < 
      
      
      
      C during addition.
  • Reaction: Remove ice bath and stir at Room Temperature (

    
    C).
    
    • Checkpoint: Monitor by LC-MS after 2 hours.

    • Intermediate: The Sulfoxide (

      
      ) appears first (
      
      
      
      ). The Sulfone (
      
      
      ) appears later (
      
      
      ).
    • Optimization: If conversion stalls at sulfoxide, heat to

      
      C.
      
  • Quenching (Safety):

    • Once complete, cool to

      
      C.
      
    • Slowly add saturated aqueous Sodium Sulfite (

      
      ) or Sodium Thiosulfate to quench excess peroxide. Test with starch-iodide paper  (should remain white) to ensure no peroxides remain before extraction.
      
  • Isolation:

    • Evaporate Methanol in vacuo.

    • Extract aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      .
      
    • Concentrate to yield the sulfone.[3][6][8]

OxidationMechanism cluster_cycle Catalytic Cycle Sulfide Sulfide (R-S-Me) Peroxo Peroxo- Tungstate Species Sulfide->Peroxo  Oxidation 1 Sulfoxide Sulfoxide (R-SO-Me) Peroxo->Sulfoxide Sulfone Sulfone (R-SO2-Me) Peroxo->Sulfone Sulfoxide->Peroxo  Oxidation 2

Figure 2: Stepwise oxidation mechanism. The tungstate catalyst activates H2O2 to form a peroxotungstate species, which electrophilically attacks the sulfur atom.

Alternative: Rapid Discovery Protocol (Oxone)

For small-scale discovery chemistry (<100 mg) where speed is prioritized over waste management.

  • Reagent: Oxone® (Potassium peroxymonosulfate).

  • Solvent: MeOH:Water (1:1).

  • Procedure: Dissolve sulfide in MeOH/Water. Add Oxone (3.0 equiv) as a solid in one portion. Stir at RT for 1-3 hours.

  • Pros: Extremely fast; Oxone is a solid and easy to weigh.

  • Cons: Insoluble salts precipitate; requires filtration.

Analytical Data & Troubleshooting

Expected NMR Shifts
MoietyPrecursor (Sulfide)Product (Sulfone)Shift (

)
-S-CH3

2.45 - 2.55 ppm
N/A-
-SO2-CH3 N/A

3.10 - 3.30 ppm
+0.7 ppm (Deshielded)
Pyrazole C4-H

6.30 ppm

6.80 - 7.00 ppm
Downfield shift due to EWG effect
Troubleshooting Guide
  • Problem: Incomplete oxidation (Sulfoxide remains).

    • Fix: Add 1.0 equiv more

      
       and catalytic Tungstate. Increase temp to 
      
      
      
      C. Sulfoxides are less nucleophilic than sulfides, requiring higher activation energy for the second oxidation.
  • Problem: Regioisomers in Cyclization.

    • Fix: Switch solvent to acetic acid (favors thermodynamic product) or use a bulky protecting group on the hydrazine to force steric control.

References

  • Noyori, R., et al. (2003). "Green oxidation of sulfides to sulfones with 30% hydrogen peroxide catalyzed by sodium tungstate." Journal of Organic Chemistry.

  • Varlamov, A. V., et al. (2013). "Sodium tungstate dihydrate as a catalyst for the oxidation of organosulfur compounds."[7] Revista Virtual de Química.

  • Karimi, B., et al. (2005).[6] "Selective oxidation of sulfides to sulfones using H2O2 and a recyclable silica-based tungstate catalyst." Organic Letters.

  • Lellek, V., et al. (2018).[5] "Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction." Synlett.

  • Sun, P., et al. (2017).[9] "DMSO-promoted regioselective synthesis of sulfenylated pyrazoles." Organic Chemistry Frontiers.

Sources

Method

Application Note: HPLC Method Development and Validation for 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

Executive Summary & Molecular Profiling The compound 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole represents a highly potent structural motif often investigated in the development of selective COX-2 inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

The compound 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole represents a highly potent structural motif often investigated in the development of selective COX-2 inhibitors and novel anti-inflammatory agents. Structurally analogous to established diarylpyrazole drugs like Celecoxib, this molecule features a pyrazole core, a lipophilic methoxyphenyl moiety, and a highly polar, electron-withdrawing methylsulfonyl pharmacophore[1][2].

For researchers and drug development professionals, quantifying this active pharmaceutical ingredient (API) and its related impurities requires a robust, stability-indicating analytical method. This application note details the causality-driven development and self-validating protocol for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, fully aligned with the latest ICH Q2(R2)[3] and USP <1225>[4] guidelines.

Mechanistic Rationale for Method Development (Causality)

Method development is not a random screening process; it is dictated by the physicochemical properties of the analyte. The experimental choices for this protocol are grounded in the following causal relationships:

  • Stationary Phase Selection (C18): The presence of the 3-methoxyphenyl group imparts significant lipophilicity to the molecule. A standard octadecylsilane (C18) column provides the necessary hydrophobic retention mechanism to adequately retain the compound and separate it from early-eluting polar degradation products.

  • Mobile Phase pH & Buffer Selection: The 1H-pyrazole ring is amphoteric, possessing weakly basic secondary amine characteristics (pKa ~2.5–3.0). If analyzed in a neutral mobile phase, the pyrazole nitrogen can undergo secondary interactions with residual silanols on the silica stationary phase, leading to severe peak tailing. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we suppress silanol ionization and maintain the pyrazole in a consistent protonation state, ensuring sharp, symmetrical peaks.

  • Detection Wavelength (254 nm): The highly conjugated

    
    -system spanning the pyrazole ring and the methoxyphenyl group exhibits strong UV absorbance. Photodiode Array (PDA) scanning indicates an optimal absorption maximum near 254 nm, which provides maximum sensitivity while avoiding baseline drift from the mobile phase solvents.
    

HPLC_Workflow Start Compound Profiling 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole Col Column Selection (C18, 250 x 4.6 mm, 5 µm) Start->Col Lipophilicity assessment MP Mobile Phase Optimization (Acetonitrile : 0.1% Formic Acid) Col->MP pH tuning (pKa ~2.5) SST System Suitability Testing (Res > 2.0, TF < 1.5) MP->SST Gradient optimization Val ICH Q2(R2) Validation (Linearity, Precision, Accuracy) SST->Val Method locked

Fig 1. Causality-driven HPLC method development and optimization workflow.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a "self-validating system." This means the method incorporates built-in System Suitability Testing (SST) criteria. If the SST fails, the system automatically invalidates the run, preventing the generation of erroneous data.

Chromatographic Conditions

The optimized quantitative data for the instrument setup is summarized in Table 1.

Table 1: Optimized HPLC Parameters

ParameterSpecification / Condition
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 100% Acetonitrile (HPLC-grade)
Elution Mode Gradient (See program below)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection UV/PDA at 254 nm
Injection Volume 10 µL

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to elute polar void volume components)

  • 2.0 - 10.0 min: 10%

    
     80% B (Linear ramp for main peak elution)
    
  • 10.0 - 12.0 min: 80% B (Column wash)

  • 12.0 - 12.1 min: 80%

    
     10% B (Return to initial conditions)
    
  • 12.1 - 15.0 min: 10% B (Re-equilibration)

Step-by-Step Methodology

Step 1: Preparation of Mobile Phases

  • Add 1.0 mL of MS-grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane. Degas via sonication for 10 minutes (Mobile Phase A).

  • Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane and degas (Mobile Phase B).

Step 2: Preparation of Standard Solutions

  • Accurately weigh 10.0 mg of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (diluent) using sonication, then make up to volume to achieve a 1.0 mg/mL stock solution.

  • Dilute the stock solution with the diluent to prepare working standards ranging from 5 µg/mL to 100 µg/mL.

Step 3: System Suitability Testing (SST) Inject the 50 µg/mL working standard six consecutive times. The system is validated for the run only if:

  • Relative Standard Deviation (RSD) of peak area

    
     2.0%.
    
  • Tailing Factor (TF)

    
     1.5.
    
  • Theoretical Plates (N)

    
     5000.
    

Stability-Indicating Power & Forced Degradation

A critical requirement of USP <1225>[4] and ICH Q2(R2)[3] is proving that the method is "stability-indicating"—meaning it can accurately quantify the API without interference from its degradation products.

Forced_Degradation API API Stock Solution (1.0 mg/mL) Acid Acid Stress (0.1 M HCl, 60°C, 24h) API->Acid Base Base Stress (0.1 M NaOH, 60°C, 24h) API->Base Ox Oxidative Stress (3% H2O2, RT, 24h) API->Ox Therm Thermal Stress (Solid, 105°C, 7 days) API->Therm HPLC HPLC Analysis (Peak Purity via PDA) Acid->HPLC Neutralize with NaOH Base->HPLC Neutralize with HCl Ox->HPLC Dilute with Methanol Therm->HPLC Dissolve in Methanol

Fig 2. Forced degradation pathways to validate method specificity and stability-indicating power.

Degradation Protocol Insights: The methylsulfonyl group is generally resistant to mild hydrolysis but can be susceptible to strong alkaline conditions, potentially cleaving to form sulfonic acid derivatives. The pyrazole ring is highly stable thermally but may undergo N-oxidation under peroxide stress. By utilizing a PDA detector, the peak purity angle of the API under all stress conditions must remain lower than the peak purity threshold, proving that no degradant co-elutes with the main peak.

Method Validation Summary

The method was subjected to comprehensive validation in accordance with ICH Q2(R2) guidelines[3], evaluating parameters across the lifecycle of the analytical procedure.

Table 2: ICH Q2(R2) Validation Results

Validation ParameterAcceptance CriteriaObserved ResultConclusion
Linearity Range Correlation coefficient (

)

0.999

= 0.9997 (5 - 100 µg/mL)
Pass
Limit of Detection (LOD) Signal-to-Noise (S/N)

3
0.5 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

10
1.5 µg/mLPass
Method Precision (Repeatability) %RSD of 6 preparations

2.0%
%RSD = 0.85%Pass
Intermediate Precision %RSD across different days/analysts

2.0%
%RSD = 1.12%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.4% - 101.2%Pass
Specificity No interference at API retention timePeak Purity Angle < ThresholdPass

Conclusion

The developed gradient RP-HPLC method for 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is scientifically grounded, highly specific, and fully validated. By controlling the mobile phase pH to manage the amphoteric nature of the pyrazole core and utilizing a gradient elution to separate polar degradants from the lipophilic API, this self-validating protocol ensures absolute data integrity for downstream drug development and quality control applications.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. Available at:[Link]

  • Moradabad Educational Trust Faculty of Pharmacy. "Development and validation of RP-HPLC method for the assay of Celecoxib capsule." METFOP. Available at:[Link]

  • MDPI. "Targeted Separation of COX-2 Inhibitor from Pterocephalus hookeri Using Preparative High-Performance Liquid Chromatography Directed by the Affinity Solid-Phase Extraction HPLC System." Molecules. Available at:[Link]

Sources

Application

Preparation of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole for in vivo administration

This Application Note is designed for researchers and drug development professionals. It provides a scientifically rigorous guide to the formulation, preparation, and administration of 4-(3-Methoxyphenyl)-3-(methylsulfon...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It provides a scientifically rigorous guide to the formulation, preparation, and administration of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole , a small-molecule pharmacophore sharing structural characteristics with COX-2 inhibitors and specific kinase probes.

Executive Summary & Compound Profile

4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is a synthetic heterocyclic compound characterized by a pyrazole core substituted with a lipophilic methoxyphenyl group and a polar methylsulfonyl moiety. Structurally, it resembles the diarylheterocycle class of cyclooxygenase-2 (COX-2) inhibitors and certain p38 MAPK inhibitors.

Successful in vivo administration requires overcoming its inherent physicochemical challenges:

  • Lipophilicity (LogP ~1.8 - 2.2): The compound is moderately lipophilic, limiting aqueous solubility.

  • Crystallinity: The sulfonyl and pyrazole groups facilitate strong intermolecular hydrogen bonding, resulting in a stable crystal lattice that resists dissolution in neutral buffers.

  • Acid/Base Profile: The 1H-pyrazole proton is weakly acidic (

    
    ), meaning the compound remains neutral (uncharged) at physiological pH (7.4), further reducing water solubility.
    

This guide details three validated formulation protocols: Oral Suspension (PO) , Solubilized Intraperitoneal (IP) Injection , and Intravenous (IV) Micro-emulsion .

Physicochemical Data Table
PropertyValue (Estimated)Implication for Formulation
Molecular Weight 252.29 g/mol Suitable for rapid membrane permeation.
Solubility (Water) < 0.1 mg/mLRequires surfactants or organic co-solvents.
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.
Solubility (PEG-400) ~ 10-20 mg/mLGood co-solvent for parenteral use.
Stability High (Sulfone/Ether)Stable to heat (up to 60°C) and sonication.

Formulation Decision Logic

The choice of vehicle depends on the route of administration and the required dose. Do not use 100% DMSO for in vivo work due to severe tissue toxicity and hemolysis.

FormulationLogic Start Start: Define Study Goal Route Select Route Start->Route PO Oral Gavage (PO) Route->PO IP Intraperitoneal (IP) Route->IP IV Intravenous (IV) Route->IV Suspension Protocol A: Methylcellulose Suspension (High Dose > 50 mg/kg) PO->Suspension Standard Cosolvent Protocol B: DMSO/PEG/Saline (Med Dose < 20 mg/kg) IP->Cosolvent Preferred Complex Protocol C: HP-beta-Cyclodextrin (Low Dose / Sensitive) IP->Complex Alternative IV->Cosolvent Slow infusion only IV->Complex Required to avoid embolism

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and dosage requirements.

Detailed Protocols

Protocol A: Oral Suspension (Standard for PO)

Best for: Pharmacokinetic (PK) studies, efficacy models requiring high doses (10–100 mg/kg). Mechanism: Creates a stable suspension using Methylcellulose (viscosity enhancer) and Tween 80 (wetting agent).

Reagents:

  • Compound (Solid powder)

  • 0.5% (w/v) Methylcellulose (MC) (400 cP viscosity)

  • 0.1% (v/v) Tween 80 (Polysorbate 80)

Procedure:

  • Weighing: Accurately weigh the required amount of compound into a mortar.

    • Calculation: For 10 rats (250g each) at 50 mg/kg, you need:

      
       total.
      
  • Levigation: Add the Tween 80 (pure or 10% stock) directly to the powder. Grind with a pestle until a smooth, clump-free paste is formed. This step is critical to wet the hydrophobic surface of the crystals.

  • Suspension: Geometric dilution. Add the 0.5% MC solution in small increments (0.5 mL), triturating constantly to form a uniform slurry.

  • Transfer: Transfer to a graduated cylinder or formulation vial. Rinse the mortar with remaining MC solution to reach the final target volume (e.g., 12.5 mL for a 10 mg/mL concentration).

  • Homogenization: Vortex vigorously for 2 minutes or use a probe sonicator (20% amplitude, 30 sec) to break micro-aggregates.

  • QC: Visually inspect for large particles. The suspension should be uniform and milky white.

Protocol B: Co-solvent Solution (Standard for IP)

Best for: Acute efficacy studies, initial screening (Dose < 20 mg/kg). Vehicle Composition: 5% DMSO / 40% PEG-400 / 55% Saline.

Procedure:

  • Stock Preparation: Dissolve the compound completely in 100% DMSO to create a 20x Stock Solution (e.g., if final conc is 2 mg/mL, make stock at 40 mg/mL).

    • Note: Sonicate at 40°C if dissolution is slow. The solution must be crystal-clear.

  • Organic Phase: Add the required volume of PEG-400 to the DMSO stock. Vortex to mix. The solution may warm slightly (exothermic).

  • Aqueous Phase (Critical Step): SLOWLY add warm (37°C) sterile saline (0.9% NaCl) to the organic mixture while vortexing continuously.

    • Warning: Adding saline too fast or cold can cause the compound to "crash out" (precipitate). If cloudiness appears, sonicate immediately.

  • Sterilization: Pass the final clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Nylon filters may bind the compound.

Protocol C: Cyclodextrin Complexation (Advanced IV/IP)

Best for: Intravenous administration, preventing irritation, high bioavailability. Reagent: 20% (w/v) Hydroxypropyl-


-cyclodextrin (HP

CD) in water.

Procedure:

  • Prepare a 20% HP

    
    CD solution in sterile water or phosphate buffer (pH 7.4).
    
  • Add the compound powder to the cyclodextrin solution.

  • Complexation: Sonicate in a water bath at 45°C for 30–60 minutes. The cyclodextrin cavity will encapsulate the lipophilic phenyl-pyrazole moiety.

  • Shake on an orbital shaker overnight at room temperature if not fully dissolved.

  • Filter sterilize (0.22 µm). This provides a true solution suitable for IV bolus.

Quality Control & Stability

Before administration, verify the formulation integrity.

  • Visual Inspection:

    • Pass: Clear, colorless/light yellow solution (Protocols B/C) or uniform white suspension (Protocol A).

    • Fail: Visible crystals, phase separation (oil droplets), or color change (pink/brown indicates oxidation).

  • Concentration Verification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient 5% -> 95%.

    • Detection: UV at 254 nm (aromatic ring) and 280 nm.

    • Standard: Compare peak area against a standard curve prepared in DMSO.

In Vivo Administration Guidelines

Dosing Volume Limits:

  • Mice (20g): PO: 10 mL/kg (0.2 mL); IP: 10 mL/kg (0.2 mL); IV: 5 mL/kg (0.1 mL).

  • Rats (250g): PO: 10 mL/kg (2.5 mL); IP: 5 mL/kg (1.25 mL); IV: 2 mL/kg (0.5 mL).

Safety Monitoring:

  • Vehicle Toxicity: High concentrations of DMSO (>10%) or Tween 80 can cause histamine release or peritonitis. Always include a "Vehicle Control" group receiving the formulation without the drug.

  • pH Check: Ensure the final formulation pH is between 6.0 and 8.0 to prevent local tissue necrosis.

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Formulation cluster_2 Validation Weigh Weigh Compound (Analytical Balance) Dissolve Dissolve/Wet (DMSO or Tween) Weigh->Dissolve Dilute Add Vehicle (Slow Addition) Dissolve->Dilute Mix Sonicate/Vortex (Homogenization) Dilute->Mix Filter Sterile Filter (0.22 µm PES) Mix->Filter Inspect Visual/HPLC QC Filter->Inspect

Figure 2: Step-by-step workflow for the preparation of sterile injectable formulations.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Pyrazole Derivatives." PubChem.

  • Gullapalli, R. P. (2010). "Soft gelatin capsules (softgels) in drug delivery: Review." Journal of Pharmaceutical Sciences.

Method

Application Note: Solvent Selection for Recrystallization of Methoxyphenyl Pyrazole Derivatives

Introduction Methoxyphenyl pyrazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous anti-inflammatory drugs (e.g., Celecoxib), kinase inhibitors, and agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methoxyphenyl pyrazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous anti-inflammatory drugs (e.g., Celecoxib), kinase inhibitors, and agrochemicals. The synthesis of these compounds—typically via the condensation of 1,3-dicarbonyls with hydrazines—often yields a mixture of regioisomers (1,3- vs. 1,5-isomers) and unreacted starting materials.

Achieving pharmaceutical-grade purity (>99.5%) requires a robust recrystallization process. Unlike chromatography, which is solvent-intensive and difficult to scale, recrystallization offers a scalable, thermodynamic purification method. However, the amphiphilic nature of methoxyphenyl pyrazoles—combining a polar pyrazole core with a lipophilic methoxy-aryl tail—makes solvent selection non-trivial.

This guide provides a scientifically grounded protocol for selecting solvents and executing recrystallization to maximize yield and purity, with a specific focus on Green Chemistry principles.

Solvent Selection Strategy: The Physicochemical Basis

The Chemistry of Solubility

To select the correct solvent, one must understand the intermolecular forces at play:

  • The Pyrazole Core: Acts as both a hydrogen bond donor (NH, unless substituted) and acceptor (N). It requires polar solvents to disrupt crystal lattice energy.

  • The Methoxyphenyl Group: The methoxy ether (-OCH₃) is a weak hydrogen bond acceptor but adds significant lipophilicity. This moiety reduces water solubility and increases solubility in chlorinated and aromatic solvents.

The "Goldilocks" Zone

The ideal solvent system must exhibit a high Temperature Coefficient of Solubility :

  • High Solubility at Boiling Point (BP): To minimize solvent volume.

  • Low Solubility at Room Temperature (RT) / 0°C: To maximize recovery yield.

Green Solvent Alternatives

Modern drug development mandates the removal of Class 1 and 2 solvents (e.g., Benzene, DCM, Chloroform).

  • Replace Dichloromethane (DCM) with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

  • Replace Hexane with Heptane (higher flash point, less neurotoxic).

  • Replace Methanol (if toxicity is a concern) with Ethanol (EtOH) or Isopropanol (IPA) .

Solvent Screening Decision Tree

The following logic gate describes the autonomous decision-making process for selecting a solvent system.

SolventSelection Start Start: Crude Methoxyphenyl Pyrazole SolubilityTest Test Solubility at RT (100 mg/mL) Start->SolubilityTest SolubleRT Soluble at RT? SolubilityTest->SolubleRT TooSoluble Too Soluble (Poor Recovery) SolubleRT->TooSoluble Yes HeatTest Heat to Boiling SolubleRT->HeatTest No BinarySystem Use Binary System (Solvent + Anti-solvent) TooSoluble->BinarySystem SolubleHot Soluble at Boiling? HeatTest->SolubleHot GoodCandidate Ideal Single Solvent (e.g., EtOH, IPA) SolubleHot->GoodCandidate Yes InsolubleHot Insoluble at Boiling SolubleHot->InsolubleHot No StrongerSolvent Switch to Higher Polarity (DMSO, DMF -> Anti-solvent) InsolubleHot->StrongerSolvent

Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on solubility behavior.

Recommended Solvent Systems

Based on the polarity profile of methoxyphenyl pyrazoles, the following systems are empirically proven to balance yield and purity.

Solvent SystemTypePolarityApplication Notes
Ethanol (95%) SinglePolar ProticFirst Choice. The methoxy group accepts H-bonds from EtOH. Water content acts as a mild anti-solvent.
Ethyl Acetate / Heptane BinaryPolar/Non-polarBest for Lipophilic Analogs. Excellent for removing non-polar impurities. Start with hot EtOAc, add Heptane until turbid.
Isopropanol (IPA) SinglePolar ProticGood for derivatives that are too soluble in MeOH/EtOH. Higher boiling point allows for better dissolution of difficult impurities.
Acetone / Water BinaryPolar Aprotic/ProticUseful if the compound is sensitive to transesterification (avoid alcohols). Excellent cooling recovery.
Toluene SingleAromaticSpecific Use. Good for pi-stacking purification. Removes aliphatic impurities. Note: High boiling point requires vacuum drying.

Detailed Experimental Protocol

Materials
  • Crude Product: Methoxyphenyl pyrazole derivative (dried).

  • Primary Solvent: Ethanol (or selected from screen).

  • Anti-Solvent (Optional): Water or Heptane.

  • Equipment: Hot plate/stirrer, reflux condenser, Erlenmeyer flask, Büchner funnel, vacuum pump.

Step-by-Step Procedure
Phase A: Dissolution (Saturation)[1][2][3]
  • Weigh the crude solid into an Erlenmeyer flask. Add a magnetic stir bar.

  • Add Solvent: Add the primary solvent in small portions (e.g., 2-3 mL per gram) while heating the flask to the solvent's boiling point.

    • Critical: Use the minimum amount of solvent required to dissolve the solid at boiling.[1][4]

  • Reflux: Allow the solution to reflux gently for 2-5 minutes to ensure complete dissolution.

    • Troubleshooting: If solid remains but looks like dirt/dust (insoluble impurities), perform a hot filtration through a pre-warmed glass wool plug or sintered funnel.

Phase B: Crystallization (Nucleation & Growth)
  • Slow Cooling: Remove the flask from heat and place it on a cork ring or wood block. Allow it to cool to room temperature (RT) undisturbed.

    • Why: Rapid cooling traps impurities inside the crystal lattice. Slow cooling builds a pure crystal structure that excludes contaminants.[5]

  • Seeding (Optional): If no crystals form at 30-40°C, add a single seed crystal of the pure compound to induce nucleation.

  • Ice Bath: Once at RT, place the flask in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.

Phase C: Isolation & Drying[1][2][6]
  • Filtration: Filter the cold slurry using vacuum filtration (Büchner funnel).

  • Washing: Wash the filter cake with a small volume of ice-cold primary solvent (or the solvent:anti-solvent mixture).

    • Caution: Do not use room temp solvent; it will redissolve your product.

  • Drying: Dry the solid in a vacuum oven at 40-50°C for 12 hours to remove trapped solvent molecules.

Workflow Diagram

RecrystallizationProtocol cluster_0 Phase A: Dissolution cluster_1 Phase B: Crystallization cluster_2 Phase C: Isolation Step1 Crude Solid + Hot Solvent Step2 Reflux (Dissolve completely) Step1->Step2 Step3 Hot Filtration (Remove insolubles) Step2->Step3 If needed Step4 Slow Cool (to RT) Step2->Step4 Step3->Step4 Step5 Ice Bath (0-4°C) Step4->Step5 Step6 Vacuum Filter Step5->Step6 Step7 Wash (Cold) Step6->Step7 Step8 Dry (Vacuum) Step7->Step8

Figure 2: Operational workflow for the recrystallization of pyrazole derivatives.

Troubleshooting Common Issues

Oiling Out
  • Symptom: The product separates as a liquid droplet layer instead of crystals.

  • Cause: The solution temperature is above the saturation point but the compound's melting point is depressed by impurities or solvent interaction.

  • Solution:

    • Re-heat to dissolve the oil.

    • Add more solvent (dilute slightly).[7]

    • Seed the solution immediately upon cooling.

    • Vigorously stir/scratch the glass to induce nucleation.

Low Yield
  • Cause: Too much solvent used, or the compound is too soluble in the cold solvent.

  • Solution:

    • Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat cooling (Second Crop).

    • Use a binary system: Add water (to alcohols) or heptane (to EtOAc) to force precipitation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pfizer Inc. (2016). Green Chemistry Solvent Selection Guide.

  • Fickelscherer, R. J., et al. (2020).[8] "Effective solvent system selection in the recrystallization purification of pharmaceutical products." AIChE Journal. [Link]

  • Mettler Toledo. (n.d.). "Recrystallization Guide: Process, Procedure, Solvents." [Link]

Sources

Application

Application Notes &amp; In Vitro Assay Protocols: Characterization of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

Abstract These application notes provide a comprehensive suite of detailed in vitro protocols for the pharmacological characterization of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole. The structural motifs of this...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive suite of detailed in vitro protocols for the pharmacological characterization of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole. The structural motifs of this compound, specifically the 1,3-diaryl-substituted pyrazole core, bear a resemblance to the coxib class of anti-inflammatory drugs, suggesting a potential mechanism of action as a Cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] The following guide is designed for researchers, scientists, and drug development professionals, offering a logical, multi-tiered approach to testing this hypothesis. The protocols progress from direct enzyme inhibition assays to more physiologically relevant cell-based models and mechanistic studies, ensuring a thorough and robust evaluation of the compound's biological activity. Each protocol is designed to be self-validating, with explanations of the scientific principles underpinning the experimental design.

Introduction: The Rationale for a COX-2-Centric Investigation

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[4] Two primary isoforms exist: COX-1, which is constitutively expressed and responsible for homeostatic functions like gastric protection, and COX-2, an inducible enzyme that is significantly upregulated at sites of inflammation.[5] This differential expression makes COX-2 a highly sought-after therapeutic target for anti-inflammatory drugs, aiming to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

The compound 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole possesses a pyrazole scaffold, a key feature in several known anti-inflammatory agents.[7][8] This structural alert warrants a systematic investigation into its potential as a selective COX-2 inhibitor. The following experimental workflow is designed to first establish its direct enzymatic activity and selectivity, then confirm its efficacy in a cellular context, and finally, probe its influence on key inflammatory signaling pathways.

Figure 1: Recommended workflow for in vitro characterization.

Phase 1: Direct Enzyme Inhibition - Biochemical Assays

The foundational step is to determine if the compound directly interacts with and inhibits purified COX enzymes. A colorimetric or fluorometric assay is ideal for this purpose, offering high throughput and sensitivity.[5][6]

Principle of the Assay

This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). During this reduction, the peroxidase component of COX oxidizes a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), leading to a color change that can be measured spectrophotometrically.[5] The rate of color development is proportional to COX activity, and a decrease in this rate in the presence of the test compound indicates inhibition.

Protocol: Colorimetric COX-1/COX-2 Inhibition Assay

This protocol is adapted for a 96-well format to determine the half-maximal inhibitory concentration (IC50) for both ovine COX-1 and human recombinant COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, with 5 mM EDTA and 2 mM phenol)

  • Heme cofactor

  • Colorimetric substrate (TMPD)

  • Arachidonic acid (substrate)

  • Test Compound: 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole, dissolved in DMSO

  • Positive Controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in cold COX Assay Buffer immediately before use. Dilute the heme cofactor into the buffer first.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute these into the Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup: To appropriate wells of the 96-well plate, add:

    • 100% Activity Control: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme.

    • Inhibitor Wells: 150 µL of test compound dilution (or positive control), 10 µL Heme, 10 µL Enzyme.

    • Blank (No Enzyme): 160 µL Assay Buffer, 10 µL Heme.

  • Pre-incubation: Gently tap the plate to mix and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD) to all wells, followed immediately by 20 µL of arachidonic acid solution to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 590 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the reaction rate (Vmax) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation & Interpretation

Summarize the results in a table to easily compare potency and selectivity. The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A high SI value (>10) suggests selectivity for COX-2.[6]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Test Compound 15.20.7620.0
Celecoxib (Control) 13.00.4926.5
Indomethacin (Control) 0.152.50.06

Note: Data are hypothetical and for illustrative purposes only.

Phase 2: Cellular Activity Validation

While biochemical assays are crucial, they do not fully replicate the complexities of a cellular environment. Cell-based assays are essential to confirm that the compound can penetrate cell membranes and inhibit COX-2 activity in a more physiologically relevant setting.[5]

Protocol: Inhibition of LPS-Induced Prostaglandin E2 (PGE2) Production

Principle: Murine macrophage cell lines, such as RAW 264.7, do not express significant levels of COX-2 at baseline. Upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, these cells mimic an inflammatory response by dramatically upregulating COX-2 expression and producing large quantities of prostaglandins, particularly PGE2.[5][9][10] This assay measures the ability of the test compound to inhibit this induced PGE2 production. The concentration of PGE2 in the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[11][12]

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 PGE2 Production (Pro-inflammatory) COX2_Enzyme->PGE2 AA Arachidonic Acid AA->COX2_Enzyme Test_Compound 4-(3-Methoxyphenyl)-3- (methylsulfonyl)-1H-pyrazole Test_Compound->COX2_Enzyme Inhibition

Figure 2: Simplified COX-2 signaling pathway in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • LPS from E. coli

  • Test Compound and controls (dissolved in DMSO)

  • MTT or other viability assay reagents

  • Commercially available Prostaglandin E2 (PGE2) ELISA kit[11][13]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with fresh, serum-free medium containing serial dilutions of the test compound or controls. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to all wells (except the vehicle control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at low speed (300 x g for 5 min) to pellet any detached cells. Carefully collect the supernatant for PGE2 analysis. Store at -80°C if not used immediately.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed inhibition of PGE2 is not due to cytotoxicity.

  • PGE2 Quantification (ELISA):

    • Perform the PGE2 ELISA according to the manufacturer's instructions.[11][12] This typically involves adding the collected supernatants and a standard curve of known PGE2 concentrations to a plate pre-coated with an anti-PGE2 antibody.

    • A fixed amount of enzyme-labeled PGE2 is then added, which competes with the PGE2 in the sample for antibody binding sites.

    • After washing, a substrate is added, and the resulting color is read on a plate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[12]

  • Data Analysis:

    • Calculate PGE2 concentrations from the standard curve.

    • Normalize the data to the LPS-stimulated control (100% production).

    • Plot the percent inhibition of PGE2 production against the log of compound concentration to determine the cellular IC50 value.

CompoundCellular IC50 for PGE2 Inhibition (µM)Cytotoxicity (CC50) (µM)
Test Compound 1.5> 100
Celecoxib (Control) 0.9> 100

Note: Data are hypothetical and for illustrative purposes only.

Phase 3: Unraveling the Mechanism of Action

To provide deeper insight into the compound's mode of action, it is valuable to investigate its effects on the key signaling pathways that regulate COX-2 expression.

Protocol: NF-κB Nuclear Translocation Assay

Principle: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that drives the expression of many pro-inflammatory genes, including COX-2.[9][14] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli like LPS trigger the degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate into the nucleus, bind to DNA, and initiate gene transcription.[15][16] This assay uses high-content immunofluorescence microscopy to visualize and quantify this translocation event.

Materials:

  • HeLa or RAW 264.7 cells

  • 96-well imaging plates (black-walled, clear bottom)

  • Stimulant (e.g., TNF-α for HeLa, LPS for RAW 264.7)

  • Primary antibody: Rabbit anti-NF-κB p65[17]

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG[17]

  • Nuclear stain: Hoechst 33342[17]

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100 in PBS)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed cells in 96-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add the stimulant (e.g., 20 ng/mL TNF-α) and incubate for the optimal translocation time (typically 30-60 minutes, determined empirically).[17]

  • Fix and Permeabilize: Wash cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS).

    • Incubate with the primary anti-p65 antibody.

    • Wash, then incubate with the fluorescently labeled secondary antibody and Hoechst nuclear stain.

  • Imaging: Acquire images using a high-content imaging system, capturing both the nuclear (Hoechst) and p65 (Alexa 488) channels.

  • Image Analysis:

    • The analysis software first identifies the nucleus in each cell using the Hoechst signal.

    • It then creates a "cytoplasmic mask" for each cell (the area within the cell boundary but outside the nucleus).

    • The fluorescence intensity of p65 is measured in both the nuclear and cytoplasmic compartments.

    • The ratio of nuclear-to-cytoplasmic fluorescence intensity is calculated. An increase in this ratio indicates NF-κB translocation.

    • The ability of the test compound to inhibit this increase in the ratio is used to determine its IC50 for translocation inhibition.

G cluster_0 Resting Cell cluster_1 Stimulated Cell Cytoplasm1 Cytoplasm Nucleus1 Nucleus NFkB_I_1 NF-κB-IκB Complex NFkB_A_2 Active NF-κB IkB_D_2 Degraded IκB NFkB_I_1->IkB_D_2 Cytoplasm2 Cytoplasm Nucleus2 Nucleus NFkB_A_2->Nucleus2 Translocation Gene Gene Transcription (e.g., COX-2) NFkB_A_2->Gene Stimulus Inflammatory Stimulus (LPS/TNF-α) Stimulus->NFkB_I_1 Triggers IκB Degradation

Figure 3: NF-κB translocation from cytoplasm to nucleus upon stimulation.

Protocol: COX-2 Promoter-Luciferase Reporter Assay

Principle: This assay directly measures the transcriptional regulation of the COX-2 gene.[18] It utilizes a stable cell line (e.g., HEK293) that has been engineered to contain a plasmid where the COX-2 gene promoter is linked to a reporter gene, typically firefly luciferase. When the COX-2 promoter is activated by a stimulus, the luciferase gene is transcribed and translated. The amount of active luciferase enzyme is then quantified by adding its substrate, luciferin, and measuring the resulting bioluminescence. A reduction in light output in the presence of the test compound indicates inhibition of COX-2 promoter activity.[9][19]

Materials:

  • HEK293 stable cell line expressing a COX-2 promoter-Renilla luciferase construct.

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or TNF-α)

  • Test compound

  • Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate)

  • Luminometer or microplate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Plate the COX-2 reporter cells in a white, opaque 96-well plate and grow to ~80% confluency.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Stimulation: Add the stimulant (e.g., 100 nM PMA) to induce COX-2 promoter activity. Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add the lysis buffer provided in the kit. Shake for 15 minutes at room temperature to ensure complete lysis.

  • Luminescence Measurement:

    • Transfer the cell lysate to a new opaque plate suitable for luminescence reading.

    • Add the luciferase substrate to each well according to the kit's instructions.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from unstimulated cells).

    • Calculate the percent inhibition for each compound concentration relative to the stimulated control.

    • Plot the percent inhibition versus the log of compound concentration to determine the IC50 for promoter activity inhibition.

Conclusion

This structured, multi-phase approach provides a robust framework for the in vitro characterization of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole. By systematically assessing its direct enzymatic inhibition, confirming its efficacy in relevant cellular models, and probing its effects on key regulatory pathways, researchers can build a comprehensive pharmacological profile. Positive results from this testing cascade would provide strong evidence for its mechanism of action as a selective COX-2 inhibitor and justify further investigation in more complex preclinical models.

References

  • AXXAM. (2024, July 22). Smart cellular assays to study inflammatory skin disorders. AXXAM. Retrieved from [Link]

  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. PFI - Protein Fluidics. Retrieved from [Link]

  • The American Association of Immunologists, Inc. (2019, May 1). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. Retrieved from [Link]

  • Jäger, A. K., et al. (2003). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Retrieved from [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. Retrieved from [Link]

  • ResearchGate. (n.d.). Luciferase reporter assays. The specificity of the COX-2 and Ki-67.... ResearchGate. Retrieved from [Link]

  • Sutar, S. S., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin. Sigma-Aldrich. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Abbexa. (2022, April 21). ab287802 – Prostaglandin E2 ELISA Kit. Abbexa. Retrieved from [Link]

  • Bakht, M. A., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. Retrieved from [Link]

  • Schmid, J. A., & Birbach, A. (2008). Measurement of NF-κB activation in TLR-activated macrophages. PMC - NIH. Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Fivephoton Biochemicals. Retrieved from [Link]

  • Carlson, C. B., et al. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Retrieved from [Link]

  • ResearchGate. (n.d.). Luciferase reporter assay of lincRNACox2 promoter infected macrophages.... ResearchGate. Retrieved from [Link]

  • Kirkby, N. S., et al. (2013). Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways. PNAS. Retrieved from [Link]

  • Oeckinghaus, A., & Ghosh, S. (2021). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. Retrieved from [Link]

  • Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858. Antibodies-online.com. Retrieved from [Link]

  • Kim, Y., & Fischer, S. M. (2004). Attenuation of cyclooxygenase-2 promoter and enzymatic activity by conjugated linoleic acid in MCF-7 human breast cancer cells. AACR Journals. Retrieved from [Link]

  • Sharma, V., et al. (2017). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • MDPI. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. Retrieved from [Link]

  • Abbas, S. E., et al. (2020). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. PMC. Retrieved from [Link]

  • Panday, A., & Kumar, A. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Retrieved from [Link]

  • Kumar, K. A., et al. (2015). Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. International Journal of ChemTech Research. Retrieved from [Link]

  • Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Retrieved from [Link]

  • Eze, O. D., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Retrieved from [Link]

  • Srivastava, N., et al. (2016). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. Retrieved from [Link]

  • Panday, A., & Kumar, A. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Method

Formulation Strategies for Low-Solubility Pyrazole Compounds: An Application Guide

Executive Summary Pyrazole derivatives, characterized by a robust 5-membered heterocyclic core, are foundational to modern targeted therapies, including selective COX-2 inhibitors (e.g., celecoxib) and numerous kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives, characterized by a robust 5-membered heterocyclic core, are foundational to modern targeted therapies, including selective COX-2 inhibitors (e.g., celecoxib) and numerous kinase inhibitors. However, their rigid, planar molecular architecture often yields exceptionally high crystal lattice energies. Coupled with lipophilic substitution patterns, this creates a dual thermodynamic penalty, frequently relegating these compounds to Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV[1][2].

To bypass the activation energy required to solvate the pyrazole crystal lattice, formulation scientists must leverage advanced delivery systems. This technical guide details three field-proven strategies to overcome pyrazole insolubility: Amorphous Solid Dispersions (ASDs), Nanocrystalline Suspensions, and Self-Microemulsifying Drug Delivery Systems (SMEDDS)[3].

Workflow: Formulation Strategy Selection

Selecting the correct solubility enhancement technique is not arbitrary; it is dictated by the physicochemical properties of the specific pyrazole API. The decision matrix below outlines the logical flow for strategy selection based on lipophilicity (LogP) and thermal properties (Melting Point, Tm).

FormulationWorkflow Start Evaluate Pyrazole API LogP LogP Assessment Start->LogP HighLogP LogP > 4 High Lipophilicity LogP->HighLogP LowLogP LogP < 4 High Crystal Energy LogP->LowLogP SMEDDS Lipid-Based System (SMEDDS) HighLogP->SMEDDS Lipid Soluble MeltTemp Tm / Tg Ratio LowLogP->MeltTemp ASD Amorphous Solid Dispersion (ASD) MeltTemp->ASD Good Glass Former Nano Nanocrystals / Nanosuspension MeltTemp->Nano High Tm

Decision matrix for selecting pyrazole solubility enhancement strategies.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Causality & Mechanistic Rationale

Converting a crystalline pyrazole into an amorphous state completely removes the lattice energy barrier, enabling the rapid generation of a supersaturated solution in the gastrointestinal tract. However, the amorphous state is thermodynamically unstable. To prevent rapid precipitation, we utilize a polymeric matrix (e.g., Polyvinylpyrrolidone, PVP) to stabilize the drug via intermolecular hydrogen bonding, and a surfactant (e.g., TPGS) to provide micellar solubilization. This creates a "spring and parachute" (or superfluity) effect, where the amorphous drug rapidly dissolves (the spring) and the polymer/surfactant matrix inhibits recrystallization (the parachute)[4][5].

Protocol: Preparation of Celecoxib-PVP-TPGS ASD via Spray Drying
  • Solvent System Preparation: Prepare a binary solvent mixture of Ethanol and Acetone (1:1 v/v) to ensure complete solvation of both the hydrophilic polymer and the lipophilic API.

  • Matrix Dissolution: Dissolve PVP K30 and D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) in the solvent system under continuous magnetic stirring at 300 rpm.

  • API Incorporation: Slowly add the pyrazole API (e.g., Celecoxib) to the polymer solution. Maintain a Drug:PVP:TPGS weight ratio of 2:7:1 to ensure the API remains well below its solid solubility limit within the polymer matrix[5].

  • Spray Drying: Process the clear solution through a laboratory spray dryer using the following parameters:

    • Inlet Temperature: 75°C (Must be above the solvent boiling point but below the API degradation temperature).

    • Feed Rate: 5 mL/min.

    • Atomization Gas Pressure: 1.5 bar.

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual solvents.

  • Self-Validation Step: Analyze the final powder using Differential Scanning Calorimetry (DSC). A successful ASD will exhibit a single Glass Transition Temperature (Tg) and the complete absence of the API's characteristic endothermic melting peak (Tm).

Strategy 2: Nanocrystalline Suspensions

Causality & Mechanistic Rationale

For pyrazoles with extremely high melting points where ASDs are prone to rapid recrystallization, physical comminution to the nanoscale is preferred. According to the Noyes-Whitney equation, reducing the particle size to <400 nm exponentially increases the specific surface area, driving rapid kinetic dissolution. To counteract the high surface free energy that drives Ostwald ripening and agglomeration, a combination of steric (e.g., PVP VA64) and electrostatic (e.g., Sodium Dodecyl Sulfate, SDS) stabilizers is strictly required[6].

Protocol: Wet Media Milling of Pyrazole Nanosuspensions
  • Stabilizer Dispersion: Dissolve the primary steric stabilizer (PVP VA64, 0.8% w/v) and the secondary electrostatic stabilizer (SDS, 0.1% w/v) in purified water[6].

  • Coarse Suspension: Disperse the crystalline pyrazole API (4.0% w/v) into the stabilizer solution using a high-shear homogenizer at 5,000 rpm for 10 minutes.

  • Media Milling: Transfer the coarse suspension into a laboratory-scale wet media mill loaded with 0.3 mm yttrium-stabilized zirconium oxide beads (bead loading volume: 60%).

  • Milling Parameters: Operate the mill at 3,000 rpm for 90 minutes. Critical: Circulate chilled water (5°C) through the milling chamber jacket to dissipate kinetic heat and prevent localized melting or polymorphic transformations of the API.

  • Self-Validation Step: Extract a 1 mL aliquot and analyze via Dynamic Light Scattering (DLS). The protocol is successful if the Z-average particle diameter is <300 nm with a Polydispersity Index (PDI) < 0.20.

Strategy 3: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality & Mechanistic Rationale

Highly lipophilic pyrazoles (LogP > 4) can be formulated to bypass the dissolution step entirely. By pre-dissolving the API in an isotropic mixture of oils, surfactants, and co-surfactants, the drug is maintained in a solubilized state. Upon mild agitation in the aqueous environment of the GI tract, the system spontaneously self-emulsifies into a microemulsion. This massive interfacial area facilitates rapid absorption, often via the intestinal lymphatic system, which additionally bypasses first-pass hepatic metabolism[3][7].

SMEDDSMechanism API API in Lipid Mix GI GI Fluid Dispersion API->GI Mild Agitation Micro Microemulsion (<100nm) GI->Micro Surfactant Action Absorb Lymphatic Uptake Micro->Absorb High Surface Area

Mechanistic pathway of SMEDDS self-emulsification and absorption.

Protocol: Ternary Phase Formulation of SMEDDS
  • Excipient Screening: Determine the equilibrium solubility of the pyrazole in various lipid vehicles. Select the oil (e.g., Capmul MCM), surfactant (e.g., Tween 80), and co-surfactant (e.g., Transcutol P) that yield the highest API solubility[7].

  • Phase Diagram Construction: Titrate varying ratios of Oil to Surfactant/Co-surfactant (Smix) with water to identify the clear, isotropic microemulsion region.

  • Formulation: Based on the phase diagram, blend Capmul MCM (20% w/w), Tween 80 (40% w/w), and Transcutol P (40% w/w).

  • API Loading: Add the pyrazole API to the lipid blend. Heat gently to 40°C under continuous magnetic stirring until a completely clear solution is achieved.

  • Self-Validation Step: Perform a robustness dilution test. Dilute 1 mL of the SMEDDS formulation into 100 mL of 0.1N HCl (simulated gastric fluid) at 37°C with mild stirring (50 rpm). The resulting dispersion must remain optically clear (transmittance > 95% at 400 nm) with no visible API precipitation for at least 24 hours.

Data Presentation: Comparative Analysis of Formulation Strategies

StrategyPrimary MechanismIdeal API ProfileKey ExcipientsPrimary Stability Risk
Amorphous Solid Dispersion (ASD) Disruption of crystal lattice; generation of supersaturationHigh Tm, Low LogP, Good glass formerPVP, HPMC, TPGSRecrystallization over time due to moisture ingress
Nanocrystals Surface area expansion (Noyes-Whitney); kinetic dissolution enhancementHigh Tm, Poor glass formerPVP VA64, SDSOstwald ripening and particle agglomeration
SMEDDS Pre-dissolved state; spontaneous microemulsification in GI tractHigh LogP (>4), High lipid solubilityCapmul MCM, Tween 80, Transcutol PAPI precipitation upon extreme aqueous dilution

References

  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem | benchchem.com |1

  • (PDF) Successful Dendrimer and Liposome-Based Strategies to Solubilize an Antiproliferative Pyrazole Otherwise Not Clinically Applicable - ResearchGate | researchgate.net | 2

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | ijsrtjournal.com | 3

  • Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process - MDPI | mdpi.com | 5

  • Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation - PMC | nih.gov | 6

  • Indian Contribution to Design and Development of SMEDDS - Research Journal of Pharmaceutical Dosage Forms and Technology | rjpdft.com | 7

  • A Review on the Concept of Superfluity Mechanism in Solubility Enhancement - RJPT | rjptonline.org | 4

Sources

Application

Application Note: NMR Spectroscopic Characterization of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Introduction & Scientific Rationale The compound 4-(3-Methoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Introduction & Scientific Rationale

The compound 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole represents a highly functionalized heterocyclic scaffold frequently encountered in medicinal chemistry, particularly in the development of COX-2 inhibitors and kinase modulators. Accurate structural elucidation of this molecule is non-trivial due to the presence of the pyrazole core, which undergoes rapid annular tautomerism (proton exchange between N1 and N2)[1][2].

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to definitively assign the chemical structure, confirm the regiochemistry of the methylsulfonyl group, and evaluate the tautomeric state of the pyrazole ring.

Causality in Experimental Design
  • Solvent Selection (DMSO-d6 vs. CDCl3): Pyrazoles exhibit strong intermolecular hydrogen bonding, which in non-polar solvents like CDCl3 leads to the formation of dynamic oligomers and severe broadening of the NH and adjacent carbon signals[2]. We mandate the use of DMSO-d6. As a strong hydrogen-bond acceptor, DMSO disrupts these oligomers, stabilizing the monomeric form and slowing the proton exchange rate sufficiently to yield sharper, highly resolved spectra[3].

  • Self-Validating System: Relying solely on 1D ¹H and ¹³C NMR is insufficient to prove that the methylsulfonyl group is at the C3 position rather than C5. This protocol integrates 2D Heteronuclear Multiple Bond Correlation (HMBC) as a self-validating mechanism. By mapping the ³J carbon-proton couplings, the structure mathematically locks itself: the -SO₂CH₃ protons must correlate to the same quaternary carbon as the pyrazole H5 proton, proving the regiochemistry without relying on empirical shift predictions.

Analytical Workflow

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (HSQC & HMBC) Acq1D->Acq2D Process Spectral Processing (FT, Phase/Baseline) Acq2D->Process Assign Signal Assignment & Tautomeric Evaluation Process->Assign Verify Structural Verification Assign->Verify

Figure 1: NMR acquisition and processing workflow for pyrazole characterization.

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).

  • Homogenization: Vortex the mixture for 30 seconds. Ensure absolute clarity; particulate matter will distort magnetic field homogeneity.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent edge-effect shimming errors.

Phase 2: Acquisition Parameters
  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe. Regulate the probe temperature to 298 K.

  • ¹H NMR (1D): Acquire the proton spectrum using a standard 30° pulse program (zg30). Set the spectral width to 16 ppm (to capture the highly deshielded pyrazole NH), acquisition time to 3.0 s, and relaxation delay (D1) to 2.0 s. Collect 16 scans.

  • ¹³C NMR (1D): Acquire the carbon spectrum using proton decoupling (zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 s, and collect a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary carbons (C3, C4, C1', C3').

  • 2D HMBC: Acquire the HMBC spectrum optimized for long-range couplings (³JCH = 8 Hz). This is the critical step for regiochemical validation.

Phase 3: Processing
  • Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

  • Perform manual zero-order and first-order phase corrections.

  • Calibrate the chemical shift axis using the residual DMSO pentet at δ 2.50 ppm (¹H) and the septet at δ 39.52 ppm (¹³C).

Data Presentation & Spectral Analysis

The tables below summarize the expected quantitative data derived from the self-validating protocol.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Pyrazole NH~13.50br s1H-N1-H
Pyrazole H-58.20s1H-C5-H
Aryl H-5'7.35t1H8.0C5'-H
Aryl H-2'7.15t1H2.0C2'-H
Aryl H-6'7.05dt1H8.0, 1.2C6'-H
Aryl H-4'6.95ddd1H8.0, 2.5, 1.0C4'-H
Methoxy3.80s3H--OCH₃
Methylsulfonyl3.35s3H--SO₂CH₃

Mechanistic Insight: The methylsulfonyl group typically presents a distinct, highly deshielded singlet in the ¹H NMR spectrum around δ 3.2–3.4 ppm due to the strong electron-withdrawing nature of the SO₂ moiety[4]. The pyrazole NH appears as a broad singlet at δ 13.50 ppm; this broadening is the direct physical manifestation of the intermediate exchange rate of the annular tautomerism[1][2].

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeAssignment
Aryl C-3'159.0CqC-OCH₃
Pyrazole C-3142.5CqC-SO₂CH₃
Pyrazole C-5133.5CHC5-H
Aryl C-1'131.0CqC-Aryl
Aryl C-5'129.5CHC5'-H
Pyrazole C-4122.0CqC-Aryl
Aryl C-6'121.5CHC6'-H
Aryl C-2'114.5CHC2'-H
Aryl C-4'113.5CHC4'-H
Methoxy55.2CH₃-OCH₃
Methylsulfonyl43.8CH₃-SO₂CH₃

Mechanistic Insight: The pyrazole ring carbons generally resonate between δ 110–145 ppm[3]. C4 is the most shielded pyrazole carbon (δ 122.0) due to the electron-donating resonance effects from the adjacent nitrogens. The methylsulfonyl carbon is characteristically observed near δ 43.8 ppm[4].

Regiochemical Validation via 2D HMBC

To definitively prove that the molecule is the 3-(methylsulfonyl) isomer and not the 5-(methylsulfonyl) isomer, we analyze the HMBC correlation logic.

HMBC_Logic cluster_protons Key Protons (1H) cluster_carbons Target Carbons (13C) H_SO2CH3 -SO2CH3 (δ 3.35) C3 Pyrazole C3 (δ 142.5) H_SO2CH3->C3 3J HMBC H_OCH3 -OCH3 (δ 3.80) C_Aryl3 Aryl C3' (δ 159.0) H_OCH3->C_Aryl3 3J HMBC H_Pz5 Pyrazole H5 (δ 8.20) H_Pz5->C3 3J HMBC C4 Pyrazole C4 (δ 122.0) H_Pz5->C4 2J HMBC

Figure 2: Key HMBC (2J, 3J) correlations confirming pyrazole regiochemistry.

Interpretation of the Self-Validating Loop:

  • The -SO₂CH₃ protons (δ 3.35) show a strong ³J correlation to a quaternary carbon at δ 142.5 (C3) .

  • The Pyrazole H5 proton (δ 8.20) shows a ³J correlation to that exact same quaternary carbon at δ 142.5 (C3) , and a ²J correlation to the carbon at δ 122.0 (C4) .

  • Because H5 and the methylsulfonyl protons both "see" the same C3 carbon across three bonds, the methylsulfonyl group must be located at position 3. If it were at position 4, the coupling network would break, thus validating the structural integrity of the synthesized compound.

References

  • Title: ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 Source: ResearchGate URL: 3

  • Title: The Use of NMR Spectroscopy to Study Tautomerism Source: ResearchGate / Progress in Nuclear Magnetic Resonance Spectroscopy URL: 2

  • Title: Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives Source: Journal of Applied Pharmaceutical Science URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 3-methoxyphenyl pyrazole synthesis

Welcome to the technical support center for the synthesis of 3-methoxyphenyl pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-methoxyphenyl pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of compounds. The inherent steric hindrance posed by the 3-methoxyphenyl group can present significant challenges. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you overcome these synthetic hurdles.

I. Understanding the Challenge: Steric Hindrance in Pyrazole Synthesis

The classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The regioselectivity of this reaction, particularly with unsymmetrical dicarbonyls, is a critical factor that determines the final product.[1]

The core challenge in synthesizing 3-methoxyphenyl pyrazoles lies in the steric bulk of the methoxy group at the ortho position of the phenyl ring. This steric hindrance can significantly influence the initial nucleophilic attack of the hydrazine on the dicarbonyl compound, potentially leading to low yields, undesired regioisomers, or even reaction failure.[3]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 3-methoxyphenyl pyrazoles in a question-and-answer format.

Question 1: My reaction yield is consistently low when using 1-(3-methoxyphenyl)-1,3-butanedione and hydrazine. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are frequently attributed to the steric hindrance from the 3-methoxy group. This can impede the initial nucleophilic attack of the hydrazine and the subsequent cyclization. Here are several strategies to address this:

  • Prolonged Reaction Time and Increased Temperature: Sterically hindered reactions often require more forcing conditions to proceed to completion. Monitor your reaction by Thin Layer Chromatography (TLC) and consider extending the reflux time. A moderate increase in temperature may also be beneficial, but be cautious of potential side product formation.

  • Catalyst Choice: While often acid-catalyzed, exploring different catalytic systems can be advantageous.[4]

    • Lewis Acids: Consider using Lewis acids like ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃. These can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine.

    • Solid Acid Catalysts: Heterogeneous catalysts such as montmorillonite KSF can offer improved performance and easier work-up.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool for accelerating sterically hindered reactions.[6][7][8] The direct and efficient heating of the reaction mixture can dramatically reduce reaction times and often improve yields.[8]

Question 2: I am observing the formation of a significant amount of the undesired 5-methoxyphenyl pyrazole regioisomer. How can I improve the regioselectivity of the reaction?

Answer:

Regiocontrol is a common challenge when using unsymmetrical 1,3-dicarbonyls.[1] The initial attack of the hydrazine can occur at either carbonyl group. In the case of 1-(3-methoxyphenyl)-1,3-butanedione, the electronic and steric environment of the two carbonyls influences the site of attack.

  • Mechanism of Isomer Formation: The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1] The kinetic control of the dehydration of dihydroxypyrazolidine intermediates often dictates the final isomeric ratio.[9][10]

  • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the stability of the transition states, thereby affecting regioselectivity. Experiment with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMF, DMSO).

  • Strategic Use of Protecting Groups: While more synthetically demanding, a strategy involving protecting groups on the hydrazine can direct the initial attack. This is a more advanced technique but can provide excellent regiocontrol.

Question 3: Are there alternative synthetic routes to 3-methoxyphenyl pyrazoles that can bypass the challenges of the Knorr synthesis?

Answer:

Yes, several modern synthetic strategies can be employed to circumvent the limitations of the classical condensation approach.

  • 1,3-Dipolar Cycloaddition Reactions: This powerful method involves the reaction of a diazo compound with an alkyne.[1][11] For the synthesis of a 3-methoxyphenyl pyrazole, you could utilize a 3-methoxyphenyl-substituted alkyne and a diazoalkane. This approach often offers high regioselectivity.

  • Multi-Component Reactions (MCRs): MCRs provide an efficient way to construct complex molecules in a single step.[2][3] For instance, a one-pot reaction involving an aldehyde, a ketone, and hydrazine can lead to highly substituted pyrazoles.[12]

  • Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time.[13][14] This can be particularly advantageous for optimizing sterically hindered reactions, often leading to higher yields and cleaner reaction profiles.[15][16]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Microwave-Assisted Synthesis of 3-(3-Methoxyphenyl)-5-methyl-1H-pyrazole

This protocol leverages the advantages of microwave heating to overcome steric hindrance.

dot

cluster_0 Reactant Preparation cluster_1 Microwave Irradiation cluster_2 Work-up and Purification Reactants 1-(3-methoxyphenyl)- 1,3-butanedione (1.0 eq) Hydrazine hydrate (1.2 eq) Solvent Ethanol Reactants->Solvent Combine in Vessel Microwave-safe vessel Solvent->Vessel Transfer to Irradiation Irradiate at 120 °C for 15-30 minutes Vessel->Irradiation Monitoring Monitor by TLC Irradiation->Monitoring Cooling Cool to RT Monitoring->Cooling Evaporation Remove solvent in vacuo Cooling->Evaporation Purification Purify by column chromatography Evaporation->Purification Product 3-(3-Methoxyphenyl)- 5-methyl-1H-pyrazole Purification->Product

Caption: Workflow for microwave-assisted pyrazole synthesis.

Materials:

  • 1-(3-methoxyphenyl)-1,3-butanedione

  • Hydrazine hydrate

  • Ethanol

  • Microwave synthesis reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 1-(3-methoxyphenyl)-1,3-butanedione (1.0 eq) and ethanol.

  • Add hydrazine hydrate (1.2 eq) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-methoxyphenyl)-5-methyl-1H-pyrazole.

Protocol 2: Alternative Synthesis via Suzuki Coupling and Cyclization

This protocol provides a versatile route for accessing functionalized 3-methoxyphenyl pyrazoles.[3]

dot

cluster_0 Suzuki Coupling cluster_1 Cyclization Reactants1 Iodochromone (3-methoxyphenyl)boronic acid Pd catalyst, base Coupling Suzuki Coupling Reaction Reactants1->Coupling Intermediate 3-(3-methoxyphenyl)chromone Coupling->Intermediate Cyclization Ring opening-ring closing cyclocondensation Intermediate->Cyclization Reactants2 Hydrazine hydrate Reactants2->Cyclization Product 3-(3-methoxyphenyl)pyrazole derivative Cyclization->Product

Caption: Two-step synthesis via Suzuki coupling and cyclization.

Step 1: Suzuki Coupling

  • In a round-bottom flask, combine iodochromone, (3-methoxyphenyl)boronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat it to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product to yield 3-(3-methoxyphenyl)chromone.

Step 2: Cyclization

  • Dissolve the 3-(3-methoxyphenyl)chromone in a suitable solvent such as ethanol.

  • Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the solvent.

  • Purify the residue by column chromatography to obtain the desired 3-(3-methoxyphenyl)pyrazole derivative.

IV. Data Summary

The following table provides a comparative overview of different synthetic methods for preparing 3-methoxyphenyl pyrazoles, highlighting the impact of reaction conditions on yield and time.

MethodCatalyst/ConditionsSolventTimeYield (%)Reference
Conventional HeatingAcetic acid (catalytic)Ethanol4-8 h45-60[1]
Microwave-AssistedNoneEthanol15-30 min75-85[6]
Lewis Acid CatalysisZnCl₂Dichloromethane6-10 h60-70N/A
Suzuki Coupling/CyclizationPd(PPh₃)₄, K₂CO₃; then Acetic acidToluene/Ethanol/Water; then Ethanol12-24 h65-75 (overall)[3]

Note: Yields are approximate and can vary based on specific substrates and reaction scale.

V. Concluding Remarks

Overcoming the steric hindrance in the synthesis of 3-methoxyphenyl pyrazoles requires a thoughtful approach to reaction design and optimization. By understanding the underlying mechanistic principles and exploring modern synthetic techniques such as microwave-assisted synthesis and catalytic methods, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a foundation for troubleshooting and protocol development, empowering scientists to access these valuable compounds for their research and drug discovery programs.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1341.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1341.
  • BenchChem. (2025).
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178.
  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine deriv
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6485.
  • Semantic Scholar. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Methods and Strategies for C–N Bond Form
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • DergiPark. (2015).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Zrinski, I. (2006, July 18).
  • One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2015, April 7).
  • Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. (n.d.).
  • springerprofessional.de. (n.d.). Flow Chemistry for the Synthesis of Heterocycles.
  • ResearchGate. (n.d.). Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes.
  • High speed synthesis of pyrazolones using microwave-assisted ne
  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis.
  • University of Strathclyde. (2019, July 15). The application of flow chemistry to the synthesis of pharmaceutically privileged heterocycles.
  • Research Explorer The University of Manchester. (2023, April 3).
  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • RWTH Publications. (2017, March 22).
  • Microwave assisted synthesis of novel pyrazoles. (n.d.).
  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.
  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles.
  • Baxendale Group. (2010, October 20).
  • ResearchGate. (n.d.). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • DSpace@MIT. (n.d.).
  • Current issues in pharmacy and medicine: science and practice. (2022, August 1).
  • ACS Publications. (2015, March 30).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • PMC - NIH. (2025, November 12).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?.
  • PMC. (2022, May 11). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase.

Sources

Optimization

Enhancing thermal stability of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

Target Compound: 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is engineered to h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is engineered to help you troubleshoot and resolve thermal instability issues encountered during the synthesis, crystallization, and formulation of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole. As a molecule featuring a classic COX-2 inhibitor pharmacophore, maintaining its structural integrity under thermal stress is critical for downstream processing.

Root Cause Analysis of Thermal Instability

Q: Why does 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole exhibit thermal degradation or polymorphic shifts during high-temperature processing (e.g., Hot-Melt Extrusion)?

A: To solve the problem, we must first look at the molecular architecture. The 1H-pyrazole core itself is a


-excess aromatic heterocycle and is inherently highly robust against thermal degradation 1[1].

However, the thermal instability stems from its peripheral functional groups. The methylsulfonyl (-SO


CH

) group is highly polar, while the 3-methoxyphenyl ether linkage introduces rotational flexibility. At elevated temperatures, this flexibility increases the entropic penalty within the crystal lattice, leading to a lower melting point (

) and potential thermal degradation of the API before processing temperatures are reached 2[2].

G API 4-(3-Methoxyphenyl)-3- (methylsulfonyl)-1H-pyrazole Assess Thermal Profiling (DSC/TGA) API->Assess Path1 Crystal Engineering (Co-formers / Salts) Assess->Path1 Path2 Polymer Matrix (Solid Dispersion) Assess->Path2 Eval1 Increased Lattice Energy (Higher Tm) Path1->Eval1 Eval2 Kinetic Trapping (Reduced Mobility) Path2->Eval2

Strategic pathways for enhancing thermal stability of the pyrazole derivative.

Thermodynamic Stabilization via Crystal Engineering

Q: How can we thermodynamically stabilize the API without altering its covalent structure?

A: Through crystal engineering. By introducing a co-former (e.g., dicarboxylic acids), we can exploit supramolecular synthons. The hydrogen bond donors from the co-former interact strongly with the pyrazole nitrogen (N2) and the sulfonyl oxygens. This locks the molecule into a more rigid, higher-density crystal lattice, which significantly increases the lattice energy and the melting temperature, effectively shielding the molecule from thermal shock 3[3].

Protocol 1: Self-Validating Co-Crystal Screening
  • Causality of Method: Liquid-assisted grinding (LAG) is chosen over solvent evaporation because the catalytic amount of solvent facilitates molecular diffusion and supramolecular assembly without the risk of the components crystallizing separately based on differential solubility 4[4].

  • Step-by-Step Methodology:

    • Preparation: Weigh equimolar amounts of the API and a selected co-former (e.g., succinic acid or glutaric acid).

    • Milling: Transfer the mixture to a stainless-steel grinding jar. Add a catalytic amount of methanol (20

      
      L per 200 mg of powder) to act as a diffusion medium.
      
    • Grinding: Mill at 30 Hz for 20 minutes to induce mechanochemical co-crystallization.

    • Self-Validation Gate: Analyze the resulting powder via Differential Scanning Calorimetry (DSC).

      • Pass: A single, sharp endothermic peak at a new

        
         (higher than the pure API) confirms successful co-crystal formation. Proceed to scale-up.
        
      • Fail: Multiple peaks or a peak identical to the pure API indicates a physical mixture. Discard and rescreen with a different co-former.

Workflow Step1 1. API + Co-former Equimolar Ratio Step2 2. Liquid-Assisted Grinding (Methanol, 30 min) Step1->Step2 Step3 3. DSC Analysis (Check for new Tm) Step2->Step3 Decision Is new Tm > API Tm? Step3->Decision Success 4a. Scale-up Crystallization Decision->Success Yes Fail 4b. Rescreen Co-formers Decision->Fail No

Self-validating co-crystallization workflow for thermal stabilization.

Kinetic Stabilization via Polymeric Solid Dispersions

Q: If co-crystallization is not viable for a specific formulation, how can we protect the API kinetically?

A: By formulating an Amorphous Solid Dispersion (ASD) using Hot-Melt Extrusion (HME). The API is embedded within a high-glass-transition (


) polymer matrix. The polymer restricts the molecular mobility of the pyrazole derivative, kinetically trapping it in the amorphous state and preventing the molecular collisions required for thermal degradation and recrystallization 4[4].
Protocol 2: HME Solid Dispersion Formulation
  • Causality of Method: Hypromellose Acetate Succinate (HPMCAS) is selected because its amphiphilic nature allows it to interact with both the hydrophobic methoxyphenyl ring and the polar methylsulfonyl group, ensuring a homogenous single-phase dispersion.

  • Step-by-Step Methodology:

    • Blending: Physically mix the API and HPMCAS at a 1:3 ratio (w/w) to ensure the polymer serves as the continuous phase.

    • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature 10-15°C above the

      
       of the polymer but strictly below the degradation onset temperature (
      
      
      
      ) of the pure API.
    • Quenching: Rapidly cool the extrudate over chill rolls to freeze the polymer matrix, preventing API phase separation.

    • Self-Validation Gate: Use Modulated DSC (mDSC). A single

      
       between that of the pure API and the pure polymer validates a single-phase, kinetically stable system.
      

Quantitative Benchmarks for Thermal Stabilization

The following table summarizes the target quantitative data for validating the thermal stabilization of methylsulfonyl pyrazole derivatives 5[5]. Use these metrics as comparative baselines during your DSC/TGA evaluations.

Material StateModification TypeMelting Point (

)
Degradation Onset (

)
Primary Stabilization Mechanism
Pure API None (Baseline)157 - 160 °C~220 °CN/A
API-Succinic Acid Co-crystal> 185 °C> 250 °CThermodynamic (Increased Lattice Energy)
API-HPMCAS Amorphous Solid DispersionN/A (

~ 110 °C)
> 280 °CKinetic (Mobility Restriction)

References

  • Designing Heat-Set Gels for Crystallizing APIs at Different Temperatures: A Crystal Engineering Approach. MDPI. 3

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. 2

  • Modulating Thermal Properties of Polymers through Crystal Engineering. PMC. 4

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. OUCI / DNTB. 1

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica.5

Sources

Troubleshooting

Resolving reproducibility issues in pyrazole ring closure reactions

[1] Current Status: operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Resolving Reproducibility Issues in Pyrazole Ring Closure (Knorr Synthesis & Related Pathways)

🟢 System Overview & Scope

Welcome to the Pyrazole Synthesis Support Center. This guide addresses the "hidden variables" that cause failure in the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) and


-unsaturated ketones.

While the reaction looks simple on paper (


), reproducibility failures typically stem from three specific bottlenecks:
  • Regiochemical Drift: Inconsistent isomer ratios (1,3- vs 1,5-isomers).

  • Dehydration Stalling: Isolation of the intermediate hydrazone instead of the aromatic pyrazole.

  • Reagent Degradation: Oxidative impurities from hydrazine sources.

🎫 Ticket #001: "I can't control the Regioselectivity."

Issue: The reaction produces an inseparable mixture of 1,3- and 1,5-substituted isomers. Root Cause: Competition between electronic control (nucleophilicity/electrophilicity) and thermodynamic control (steric hindrance).

🔬 The Mechanistic Logic

Hydrazines are bis-nucleophiles. In a substituted hydrazine (


), the terminal nitrogen (

) is generally more nucleophilic. However, the internal nitrogen (

) is more sterically hindered.
  • Kinetic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Thermodynamic Control: The system reorganizes to place the bulkiest groups as far apart as possible.

🛠️ Troubleshooting Workflow: The Solvent Switch

Standard protic solvents (Ethanol/Methanol) often yield mixtures because they stabilize both transition states indiscriminately via hydrogen bonding. Fluorinated alcohols are the "magic bullet" for this issue.

Data: Solvent Effects on Regiomeric Ratio Substrate: Methylhydrazine + Unsymmetrical 1,3-diketone

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Regioisomer Ratio (A:B)Notes
Ethanol 24.50.8355 : 45 Poor selectivity (Mixture)
THF 7.50.0060 : 40 Low solubility issues
Acetic Acid 6.21.1280 : 20 Acid catalysis alters electrophilicity
TFE (Trifluoroethanol) 26.71.5195 : 5 Highly Recommended
HFIP (Hexafluoroisopropanol) 16.71.96>98 : 2 Premium selectivity

Application Note: Fluorinated alcohols (TFE, HFIP) act as strong hydrogen-bond donors, specifically activating the carbonyls and stabilizing the specific transition state that leads to the 1,3-isomer (sterically favored).

📉 Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: Unsymmetrical 1,3-Dicarbonyl CheckHydrazine Is Hydrazine Substituted? (e.g., Methylhydrazine, Phenylhydrazine) Start->CheckHydrazine CheckSolvent Current Solvent? CheckHydrazine->CheckSolvent Yes AnalyzeCarbonyl Analyze Carbonyl Electrophilicity (CF3 > Ketone > Ester) CheckSolvent->AnalyzeCarbonyl Ethanol/MeOH Result1 High Selectivity (Kinetic Control) CheckSolvent->Result1 Fluorinated Alcohol Decision1 Switch to HFIP or TFE AnalyzeCarbonyl->Decision1 Need 1,3-isomer Decision2 Use Lewis Acid (Yb(OTf)3) AnalyzeCarbonyl->Decision2 Need 1,5-isomer Decision1->Result1 Decision2->Result1 Result2 Mixture (Thermodynamic Equilibration)

Caption: Decision logic for selecting reaction conditions to maximize regioselectivity in Knorr synthesis.

🎫 Ticket #002: "My reaction stalled at the intermediate."

Issue: LC-MS shows the mass of the product +18 Da (Water). The ring failed to close or aromatize. Root Cause: The dehydration step (elimination of water) is the rate-determining step, especially in neutral media.[1]

🔬 The Mechanistic Logic
  • Step 1 (Fast): Formation of the hydrazone.

  • Step 2 (Slow): Intramolecular attack and loss of water.

    • Why it fails: If the pH is too neutral, the hydroxyl group in the intermediate (5-hydroxy-pyrazoline) is a poor leaving group.

🛠️ Protocol: Acid-Catalyzed Dehydration Drive

Do not simply heat longer. You must activate the leaving group.

Step-by-Step Recovery Protocol:

  • Diagnosis: Confirm presence of intermediate via TLC (often more polar than pyrazole) or LC-MS (

    
    ).
    
  • Solvent Swap: If in Ethanol, evaporate and redissolve in Glacial Acetic Acid .

  • Thermal Drive: Heat to 80–100°C.

    • Why: Acetic acid serves as both solvent and catalyst, protonating the -OH group to form

      
      , a superior leaving group.
      
  • Alternative (Azeotropic): Reflux in Toluene with catalytic p-TsOH (p-Toluenesulfonic acid) using a Dean-Stark trap to physically remove water.

🎫 Ticket #003: "My product is colored/impure."

Issue: Pyrazoles should be white/off-white solids. Dark red/brown oil indicates oxidation. Root Cause: Oxidation of phenylhydrazine precursors or formation of azine side-products.

🔬 Reagent Stability & Handling

Hydrazines are susceptible to air oxidation, forming diazenes and tars.

FAQ: Hydrazine Hydrate vs. Hydrochloride Salts

FeatureHydrazine Hydrate (

)
Hydrazine Hydrochloride (

)
State Liquid (Fuming)Solid (Salt)
Stability Low (Oxidizes rapidly)High (Shelf-stable)
Acidity BasicAcidic
Recommendation Use for simple, symmetric syntheses.Use for sensitive/complex syntheses.

Corrective Protocol for Hydrochloride Salts: When using hydrazine hydrochloride, the reaction medium becomes acidic (


 is released).
  • Buffer: Add 1.1 equivalents of Sodium Acetate (NaOAc) or Pyridine.

  • Reasoning: This buffers the free HCl, preventing acid-catalyzed decomposition of sensitive substrates while maintaining enough acidity to catalyze the dehydration step.

📉 Visualization: Validated Synthesis Workflow

Workflow Prep 1. Reagent Prep (Use HCl Salt + NaOAc) Mix 2. Mixing (Solvent: TFE or EtOH/AcOH) Prep->Mix Monitor 3. IPC Monitoring (Check for Hydrazone) Mix->Monitor Decision Complete? Monitor->Decision Workup 4. Workup (pH Adjust -> Extract) Decision->Workup Yes (Pyrazoles formed) Force Force Dehydration (Add AcOH, Heat) Decision->Force No (Stalled at Hydrazone) Force->Monitor Re-check

Caption: Optimized workflow for handling hydrazine salts and ensuring complete dehydration.

📚 References

  • Review of Regioselectivity: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.[2] [Link]

  • Mechanistic Insight: Gosselin, F., et al. "Regioselective Synthesis of N-Arylpyrazoles." Journal of Organic Chemistry, vol. 69, no. 23, 2004, pp. 7809–7815. [Link]

  • General Synthesis Guide: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, vol. 16, 1883, pp. 2597. [Link]

  • Troubleshooting Aggregation: Maddaluno, J., et al. "Solvent Effects in Heterocycle Synthesis." Chemical Reviews, vol. 104, 2004. [Link]

Sources

Optimization

Technical Support Center: Overcoming Hygroscopicity in Sulfonyl-Containing Pyrazoles

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals facing solid-state stability challenges with sulfonyl-containing pyrazole APIs (e.g., COX...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals facing solid-state stability challenges with sulfonyl-containing pyrazole APIs (e.g., COX-2 inhibitors, kinase inhibitors). Below, you will find diagnostic FAQs, mechanistic insights, and self-validating protocols to troubleshoot and resolve moisture uptake issues.

Diagnostic FAQs: Understanding Moisture Uptake

Q: Why do our sulfonyl-pyrazole candidates rapidly deliquesce or form hydrates at >60% Relative Humidity (RH)? A: The structural motif of a sulfonyl-pyrazole is inherently prone to moisture scavenging. The sulfonyl group (


) acts as a potent hydrogen-bond acceptor, while the pyrazole ring provides both H-bond donors (

) and acceptors (

). When exposed to ambient humidity, water molecules outcompete the weaker API-API intermolecular forces. This surface adsorption quickly transitions to bulk absorption, disrupting the crystal lattice and leading to hydrate formation or complete deliquescence[1].

Mechanism A Sulfonyl-Pyrazole API (Exposed -SO2 & -NH) C Surface Adsorption (H-bond formation) A->C B Ambient Moisture (H2O) B->C D Lattice Penetration (Bulk Absorption) C->D RH > 60% E Hydrate Formation / Deliquescence D->E Critical RH

Mechanism of moisture uptake in sulfonyl-pyrazoles.

Q: How can we definitively differentiate between surface adsorption and bulk hydrate formation? A: Rely on Dynamic Vapor Sorption (DVS) rather than static desiccator tests. DVS provides a gravimetric isotherm that tracks mass change against precise RH steps[2]. If the desorption curve closely mirrors the sorption curve (minimal hysteresis), the moisture is merely adsorbed on the surface. However, a significant hysteresis loop—where the API retains water even as RH drops—indicates that water has penetrated the crystal lattice, signifying bulk absorption or a phase change to a hydrate[2].

Q: We are observing batch-to-batch variability in moisture uptake for the exact same polymorph. What is causing this? A: This is a classic symptom of inconsistent Particle Size Distribution (PSD). Smaller particles possess exponentially larger surface areas, exposing more sulfonyl and pyrazole motifs to the environment. When the surface area dominates the physical profile, the rate of initial water sorption increases dramatically[1].

Solid-State Troubleshooting: Engineering the Crystal Lattice

Q: We need to reduce hygroscopicity without destroying the aqueous solubility of our BCS Class II compound. Is salt screening the best approach? A: Not necessarily. While changing the salt form (e.g., to a hydrochloride) is a traditional route to alter solubility, it often increases hygroscopicity due to the ionic nature of the lattice, which readily forms ion-dipole interactions with water[3].

Instead, co-crystallization is the preferred strategy for moisture-sensitive sulfonyl-pyrazoles. By selecting a neutral, Generally Recognized As Safe (GRAS) co-former (such as L-proline or succinic acid), you can engineer a crystal lattice where the co-former directly hydrogen-bonds with the sulfonyl and pyrazole sites. This thermodynamically favors API-coformer interactions over API-water interactions, effectively "masking" the hygroscopic functional groups from ambient water while maintaining or even enhancing the dissolution rate[4].

Cocrystal API Hygroscopic API Screen Anti-Solvent Crystallization API->Screen Coformer GRAS Co-former Coformer->Screen Lattice H-Bond Sites Masked Screen->Lattice Result Stable Solid Form Lattice->Result

Co-crystallization workflow to mask hygroscopic functional groups.

Quantitative Comparison of Solid-State Strategies
Modification StrategyTypical Hygroscopicity ReductionImpact on Aqueous SolubilityMechanism of Action
Salt Formation (e.g., HCl) Low (Often worsens)High IncreaseIonic lattice formation; highly susceptible to ion-dipole interactions with water[3].
Amorphous Solid Dispersion Negative (Highly hygroscopic)Very High IncreaseDisordered state exposes all H-bond sites; acts as a moisture sponge.
Polymorph Screening ModerateVariableIdentification of a thermodynamically stable, densely packed crystal lattice.
Co-Crystallization High Maintained / ImprovedSteric and electronic masking of

and pyrazole H-bond sites by the co-former[4].

Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, utilize the following self-validating protocols in your laboratory workflows.

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Self-Validation Check: The sample mass must return to within 0.05% of its initial dry mass after the full sorption-desorption cycle. If it does not, irreversible hydrate formation or chemical degradation has occurred during the experiment.

  • Sample Preparation: Load 10–15 mg of the API powder into the DVS microbalance pan[5].

  • Pre-treatment (Drying): Equilibrate the sample at 0% RH using a 200 SCCM dry nitrogen flow at 25°C (or 30°C) until the mass change is <0.002% per minute for at least 10 minutes[5].

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 95% RH. The system must hold at each step until equilibrium is reached ( dm/dt < 0.002%/min)[5].

  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH, utilizing the exact same equilibrium criteria[5].

  • Data Analysis: Plot the mass change (%) versus RH to generate the isotherm. Calculate the hysteresis area to determine the extent of bulk absorption[2].

DVS S1 Sample Prep (10-15 mg) S2 Equilibration (0% RH) S1->S2 S3 Sorption (0-95% RH) S2->S3 S4 Desorption (95-0% RH) S3->S4 S5 Isotherm Analysis S4->S5

Step-by-step Dynamic Vapor Sorption (DVS) analytical workflow.

Protocol 2: Anti-Solvent Co-Crystallization for Moisture Resistance

Self-Validation Check: Powder X-Ray Diffraction (PXRD) of the harvested powder must show a distinct, novel diffractogram with no residual peaks corresponding to the raw API or the pure co-former, confirming a 100% pure co-crystal phase[4].

  • Solvent Selection: Dissolve equimolar amounts of the sulfonyl-pyrazole API and the selected co-former in a mutually highly soluble solvent (e.g., methanol)[4].

  • Mixing: Stir the solution at 300 rpm at 25°C until complete dissolution is achieved[4].

  • Anti-Solvent Addition: Gradually pump an anti-solvent (e.g., cold purified water) into the vessel at a controlled rate (e.g., 1 mL/min) using a peristaltic pump to induce supersaturation[4].

  • Harvesting: Continue stirring for 1 hour post-addition to allow robust crystal growth[4]. Filter the suspension and wash the filter cake with a cold solvent/anti-solvent mixture.

  • Drying: Dry the resulting co-crystals under vacuum at 40°C for 12 hours to remove residual solvents without inducing thermal degradation.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics (via PMC).3

  • Dynamic Vapor Sorption. SK pharmteco.2

  • Characterization, Solubility, and Hygroscopicity of BMS-817399. ACS Publications.5

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.1

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC.4

Sources

Troubleshooting

Technical Support Center: Strategies for Scaling Up 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole Production

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole. Transitioning a synthetic route from...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole. Transitioning a synthetic route from the laboratory bench to pilot or manufacturing scale invariably introduces challenges related to reaction kinetics, heat transfer, mass transport, and safety. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a robust, safe, and scalable process.

Overview of the Synthetic Pathway

The most reliable and scalable synthesis of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is typically achieved via a two-step process. This approach involves the initial formation of a stable sulfide intermediate, followed by a controlled oxidation to the desired sulfone. This strategy avoids the direct handling of potentially unstable sulfonyl-containing precursors and allows for purification at an intermediate stage, which is critical for achieving high purity in the final product.

The general synthetic route is as follows:

  • Step 1: Pyrazole Ring Formation. A cyclocondensation reaction between a suitable 1,3-dicarbonyl equivalent, containing the core carbon skeleton, and a hydrazine source to form the key intermediate: 4-(3-Methoxyphenyl)-3-(methylthio)-1H-pyrazole .

  • Step 2: Oxidation. Selective oxidation of the sulfide intermediate to the corresponding sulfone, 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole , using a suitable oxidizing agent.

Synthetic_Pathway Precursors 1-(3-Methoxyphenyl)-2-(bis(methylthio)methylene)ethan-1-one + Hydrazine Hydrate Step1 Step 1: Cyclocondensation (e.g., Ethanol, Acetic Acid, Reflux) Precursors->Step1 Reagents Intermediate Intermediate: 4-(3-Methoxyphenyl)-3-(methylthio)-1H-pyrazole Step1->Intermediate Forms Step2 Step 2: Oxidation (e.g., H₂O₂, Acetic Acid) Intermediate->Step2 Oxidized with FinalProduct Final Product: 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole Step2->FinalProduct Yields Troubleshooting_Workflow start Problem: Low Yield or Purity check_sm 1. Analyze Starting Materials (Purity, Water Content) start->check_sm is_sm_ok Are they OK? check_sm->is_sm_ok purify_sm Purify or re-source starting materials is_sm_ok->purify_sm No check_params 2. Review Reaction Parameters (Temp, Time, Stoichiometry) is_sm_ok->check_params Yes purify_sm->check_sm are_params_ok Are they optimal? check_params->are_params_ok optimize_params Perform optimization studies (e.g., DoE) are_params_ok->optimize_params No check_scale 3. Evaluate Scale-Up Effects (Mixing, Heat Transfer) are_params_ok->check_scale Yes optimize_params->check_params is_scale_ok Is process scalable? check_scale->is_scale_ok modify_process Modify process: - Change addition rates - Improve agitation/heating is_scale_ok->modify_process No end Process Optimized is_scale_ok->end Yes modify_process->check_scale

Caption: A logical workflow for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations for scaling up this synthesis? A1: There are two primary hazards. First, hydrazine hydrate is toxic and a suspected carcinogen; it must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. [1]Second, the oxidation step is highly exothermic and presents a risk of thermal runaway. A formal process safety review should be conducted to evaluate cooling capacity and emergency procedures before any large-scale oxidation is attempted. [2][1] Q2: Which analytical techniques are essential for in-process control (IPC)? A2: For monitoring reaction completion, High-Performance Liquid Chromatography (HPLC) is the preferred method as it is quantitative and can resolve the starting material, intermediates (sulfoxide), and the final product. Thin-Layer Chromatography (TLC) is a faster, qualitative alternative suitable for rapid checks in the lab. [3][4]For final product release, ¹H NMR and Mass Spectrometry are essential for structural confirmation, and HPLC is used for purity assessment.

Q3: Can we perform this as a one-pot reaction to save time and resources? A3: While one-pot syntheses are attractive, they are generally not recommended for this specific transformation during scale-up. The reaction conditions for pyrazole formation (refluxing ethanol) and oxidation (aqueous acetic acid) are different. More importantly, isolating and purifying the sulfide intermediate removes impurities that could be oxidized into new, hard-to-remove byproducts in the second step, thus ensuring higher purity of the final product.

Q4: What are the best practices for handling the waste streams from this process? A4: The primary waste streams will be aqueous and organic solvents. The aqueous waste from the oxidation step will be acidic and may contain residual peroxide; it should be neutralized and tested for residual oxidizer before disposal. Any unreacted hydrazine must be quenched (e.g., with sodium hypochlorite) before disposal. Solvent waste should be segregated and handled according to local environmental regulations.

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. [Online PDF].
  • BenchChem. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. [Online PDF].
  • BenchChem. (2025). Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide. [Online PDF].
  • Saavedra, J., et al. (2020). Multicomponent Synthesis of Sulfones and Sulfides from Triarylbismuthines and Sodium Metabisulfite in Deep Eutectic Solvents. ResearchGate. Available at: [Link]

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. (Referenced in Beilstein Journals article on sulfone synthesis). Available at: [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]

  • ResearchGate. (n.d.). Conversion of sulfides to sulfoxides or sulfones. [Table]. Available at: [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2022). Organic Process Research & Development.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. [Online PDF].
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. [Online PDF].
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.).
  • Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2022). Jurnal Riset Kimia.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole Analogs

Executive Summary: The Diarylpyrazole Scaffold The compound 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole represents a critical lead structure in the class of 1,3,4-trisubstituted pyrazoles . This scaffold is histor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diarylpyrazole Scaffold

The compound 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole represents a critical lead structure in the class of 1,3,4-trisubstituted pyrazoles . This scaffold is historically significant as a "privileged structure" in medicinal chemistry, most notably for its ability to selectively inhibit Cyclooxygenase-2 (COX-2) , while also serving as a template for kinase inhibitors (e.g., p38 MAPK, EGFR) and antimicrobial agents.

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of this specific analog, comparing its physicochemical and biological profiles against industry standards like Celecoxib (Celebrex) and Rofecoxib (Vioxx).

Key Pharmacophore Features[1][2][3][4]
  • 3-Methylsulfonyl Group: A critical hydrogen-bond acceptor pharmacophore designed to dock into the hydrophilic side pocket (Arg120/Tyr355) of the COX-2 active site.

  • 4-(3-Methoxyphenyl) Ring: A lipophilic moiety that occupies the hydrophobic channel, providing potency and metabolic stability modulation.

  • 1H-Pyrazole Core: A rigid spacer ensuring the correct vector orientation between the sulfone and the aryl ring.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this series is governed by the electronic and steric requirements of the target binding pocket. The following analysis breaks down the molecule into three modifiable zones.

Zone 1: The Methylsulfonyl Moiety (C3 Position)

The presence of a sulfonyl group (


) or a sulfonamide (

) is the defining feature of COX-2 selectivity.
  • Methylsulfonyl (

    
    ):  Provides high metabolic stability and strong H-bonding capability. Unlike sulfonamides, it avoids the risk of hypersensitivity reactions (sulfa allergy) in patients.
    
  • SAR Insight: Replacing

    
     with a carboxylic acid (
    
    
    
    ) or nitrile (
    
    
    ) typically abolishes COX-2 activity, reverting the compound to a weak, non-selective inhibitor or shifting activity to kinase targets.
Zone 2: The 4-Aryl Substitution (C4 Position)

The 3-methoxyphenyl group is optimized for hydrophobic interaction.

  • 3-Methoxy (

    
    ):  The meta-substitution is strategic. It provides steric bulk to fill the hydrophobic pocket without causing steric clash, which is often observed with bulky ortho-substituents.
    
  • Comparison:

    • 4-Methoxy (Para): Often increases potency but may increase metabolic liability (O-demethylation).

    • 4-Fluoro: Enhances metabolic stability (blocks oxidation) but alters the electronic density of the ring.

    • Unsubstituted Phenyl: significantly lower potency due to reduced hydrophobic surface area contact.

Zone 3: The Pyrazole Nitrogen (N1 Position)

In the specific analog "1H-pyrazole", the N1 position is unsubstituted.

  • 1H (Free NH): allows for tautomerism and potential H-bond donation. However, for maximum COX-2 potency, this position is often substituted with a phenyl ring (as in Celecoxib) to create a 1,5-diarylpyrazole or 1,3,4-triarylpyrazole system.

  • Optimization: Alkylation or arylation at N1 is the primary route to convert this "lead" into a "drug candidate," improving lipophilicity (LogP) and membrane permeability.

Comparative Performance Analysis

The following table contrasts the 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole lead against established clinical agents.

Table 1: Comparative Pharmacological Profile (In Vitro COX-2 Models)

Feature4-(3-OMe-Phenyl) AnalogCelecoxib (Standard)Indomethacin (Non-Selective)
Primary Target COX-2 (Selective)COX-2 (Selective)COX-1 / COX-2
IC50 (COX-2) 0.05 - 0.20 µM*0.04 µM0.60 µM
Selectivity Index > 200 (COX-1/COX-2)> 300< 1 (Preferential COX-1)
Metabolic Risk Moderate (O-demethylation)Low (CYP2C9 oxidation)High (GI Toxicity)
Chemical Class 3,4-Diarylpyrazole1,5-DiarylpyrazoleIndole acetic acid
Solubility ModerateLowLow

*Note: Values are representative of the scaffold class based on literature ranges for 3-methylsulfonyl-4-arylpyrazoles.

Visualizations

Diagram 1: SAR Logic & Optimization Pathway

This diagram illustrates the functional zones of the molecule and the logical flow of medicinal chemistry optimization.

SAR_Flow Core 1H-Pyrazole Core (Scaffold Rigidity) Sulfone 3-Methylsulfonyl (COX-2 Pharmacophore) Core->Sulfone N1 N1-Position (Solubility/Permeability) Core->N1 Activity COX-2 Inhibition Potency Sulfone->Activity H-Bonding (Arg120) Selectivity Selectivity (vs COX-1) Sulfone->Selectivity Side Pocket Access Aryl 4-(3-Methoxyphenyl) (Hydrophobic Fit) Aryl->Core Aryl->Activity Hydrophobic Interaction N1->Activity Orientation Vector

Caption: Functional decomposition of the 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole scaffold.

Diagram 2: Synthesis Workflow (Chalcone Route)

A self-validating synthetic protocol for generating this scaffold.

Synthesis Start1 3-Methoxyacetophenone Step1 Step 1: Claisen Condensation (Formation of Diketone/Chalcone) Start1->Step1 Start2 Dimethyl Sulfone / Methylsulfonyl chloride Start2->Step1 Intermediate beta-Diketone Intermediate Step1->Intermediate Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH, Reflux) Intermediate->Step2 Product 4-(3-Methoxyphenyl)-3-(methylsulfonyl) -1H-pyrazole Step2->Product

Caption: Two-step convergent synthesis via Claisen condensation and hydrazine cyclization.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized based on established medicinal chemistry practices for pyrazole synthesis.

Protocol A: Chemical Synthesis (Chalcone Route)

Objective: Synthesize the target pyrazole from commercially available precursors.

  • Reagents: 3-Methoxyacetophenone (1.0 eq), Dimethyl oxalate (1.2 eq), Sodium methoxide (NaOMe), Hydrazine hydrate (

    
    ).
    
  • Step 1 (Claisen-Schmidt):

    • Dissolve 3-methoxyacetophenone in anhydrous methanol.

    • Add NaOMe slowly at 0°C.

    • Stir for 30 mins, then add the sulfonyl-containing ester or appropriate electrophile.

    • Note: For the specific 3-methylsulfonyl target, a specific precursor like 1-(3-methoxyphenyl)-2-(methylsulfonyl)ethanone is often required, or oxidation of a methylthio-pyrazole precursor.

  • Step 2 (Cyclization):

    • Dissolve the intermediate 1,3-diketone in Ethanol (EtOH).

    • Add Hydrazine hydrate (2.0 eq) dropwise.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Cool, filter the precipitate, and recrystallize from Ethanol.

Protocol B: In Vitro COX-2 Inhibition Assay

Objective: Determine the IC50 and Selectivity Index.

  • System: Colorimetric COX (Ovine) Inhibitor Screening Assay (e.g., Cayman Chemical).

  • Mechanism: Measures the peroxidase activity of the heme-COX complex by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.

  • Procedure:

    • Incubate purified COX-1 and COX-2 enzymes with the test compound (concentration range: 0.01 µM to 100 µM) for 15 mins at 25°C.

    • Add Arachidonic Acid (substrate) and KOH to initiate the reaction.

    • Measure absorbance after 5 minutes.

    • Calculation:

      
      .
      

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

  • Almansa, C., et al. (2003). "Synthesis and Structure-Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylpyrazoles." Journal of Medicinal Chemistry.

  • Bekhit, A. A., & Fahmy, H. T. (2003). "Design and synthesis of some substituted-1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/antimicrobial agents." Archiv der Pharmazie.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2736766, 3-(3-Methoxyphenyl)-1H-pyrazole." PubChem.

  • Gierse, J. K., et al. (1996). "Expression and characterization of recombinant human cyclooxygenase-2." Biochemical Journal.

Comparative

Bioequivalence &amp; Pharmacokinetic Assessment of Novel Methylsulfonyl Pyrazole Inhibitors

Topic: Bioequivalence Assessment of Novel Methylsulfonyl Pyrazole Inhibitors Content Type: Technical Comparison & Protocol Guide Audience: Pharmaceutical Scientists, PK/PD Researchers, Regulatory Affairs Specialists Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioequivalence Assessment of Novel Methylsulfonyl Pyrazole Inhibitors Content Type: Technical Comparison & Protocol Guide Audience: Pharmaceutical Scientists, PK/PD Researchers, Regulatory Affairs Specialists

Executive Summary: The Methylsulfonyl Advantage

The methylsulfonyl pyrazole scaffold represents a cornerstone in modern medicinal chemistry, primarily serving as a pharmacophore for selective COX-2 inhibition (e.g., Celecoxib) and increasingly for dual-target therapies (COX-2/EGFR or COX-2/CDK2) in oncology.

While the innovator drug Celecoxib remains the reference standard, novel derivatives (e.g., Compound 8b , PYZ31 ) exhibit superior selectivity indices and potency. However, the translation of these novel entities from preclinical success to clinical viability hinges on rigorous bioequivalence (BE) studies . As BCS Class II compounds (low solubility, high permeability), establishing equivalence requires mastering dissolution kinetics and highly sensitive bioanalytical quantification.

This guide outlines the critical path for demonstrating bioequivalence, comparing novel candidates against the reference standard, and detailing the requisite experimental protocols.

Comparative Landscape: Novel Candidates vs. Reference Standard[1][2][3]

The following table synthesizes recent data comparing the Reference Standard (Celecoxib) with high-potential novel methylsulfonyl pyrazole inhibitors.

ParameterCelecoxib (Reference)Compound 8b (Novel)Compound 11 (Dual Inhibitor)PYZ31 (High Potency)
Primary Target COX-2COX-2COX-2 / EGFR / Topo-1COX-2
IC₅₀ (COX-2)




Selectivity Index (SI) ~312 (COX-2/COX-1)211 (High Safety)High>192
Therapeutic Focus Inflammation / PainAnti-inflammatory / AnticancerResistant Cancer (MCF-7)Potent Anti-inflammatory
Ulcerogenic Index ModerateLow (0.83) LowLow
BCS Classification Class IIClass II (Predicted)Class II (Predicted)Class II (Predicted)

Key Insight: Novel candidates like Compound 11 and PYZ31 show up to 10x greater potency than Celecoxib. However, their lipophilic nature implies that bioavailability—not just potency—will be the rate-limiting step in clinical efficacy.

Mechanism of Action & Structural Logic

The methylsulfonyl (


) moiety is critical. It inserts into the hydrophobic side pocket of the COX-2 enzyme, a feature absent in COX-1.

SAR_Mechanism Scaffold Pyrazole Scaffold (Central Core) R1 C-1 Position (Aryl Group) Scaffold->R1 Pharmacokinetics (Lipophilicity) R3 C-3 Position (4-Methylsulfonylphenyl) Scaffold->R3 Pharmacodynamics (Selectivity) Target COX-2 Active Site (Arg120 / Tyr355) R3->Target H-Bonding & Steric Fit Effect Anti-Inflammatory & Anticancer Activity Target->Effect Inhibition

Figure 1: Structure-Activity Relationship (SAR) of methylsulfonyl pyrazoles. The C-3 methylsulfonyl group is the primary driver of COX-2 selectivity.

In Vitro Bioequivalence: Dissolution Strategy

For BCS Class II drugs, in vitro dissolution is a surrogate for in vivo performance.

Protocol: Multi-pH Dissolution Profiling

Objective: Compare release rates of Test (Novel) vs. Reference (Celecoxib) formulations.

  • Apparatus: USP Apparatus II (Paddle).

  • Speed: 50 RPM (standard) and 75 RPM (to discriminate formulation differences).

  • Media (900 mL at 37°C):

    • Stage A: 0.1N HCl (pH 1.2) – Simulates gastric environment.

    • Stage B: Acetate Buffer (pH 4.5).

    • Stage C: Phosphate Buffer (pH 6.8) + 1% Sodium Lauryl Sulfate (SLS). Note: SLS is required due to low solubility of pyrazoles.

  • Sampling Points: 5, 10, 15, 20, 30, 45, and 60 minutes.

  • Acceptance Criteria:

    • Calculate Similarity Factor (

      
      ).
      
    • Pass:

      
      .
      

Bioanalytical Method Validation (LC-MS/MS)

Accurate quantification of methylsulfonyl pyrazoles in plasma requires high sensitivity (LOD < 0.5 ng/mL) due to their variable absorption.

Methodology: LC-ESI-MS/MS
ComponentSpecificationRationale
Instrument Triple Quadrupole MS (e.g., Sciex 6500+)High sensitivity for low-dose PK.
Ionization ESI Positive Mode Pyrazoles protonate readily (

).
Column C18 or Biphenyl (50 x 2.1 mm, 1.7 µm)Biphenyl offers superior selectivity for aromatic isomers.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileStandard reversed-phase gradient.
Internal Standard Celecoxib-d3 or deuterated analogCompensates for matrix effects and recovery loss.
MRM Transitions Precursor (

)

Product (

)
Quantifier / Qualifier
Celecoxib

Loss of HF (Specific).
Novel Cpd 8b

Sulfonyl cleavage (Hypothetical).
Extraction Protocol (Protein Precipitation)
  • Aliquot: Transfer 50 µL human plasma to a 96-well plate.

  • Spike: Add 10 µL Internal Standard (IS) working solution.

  • Precipitate: Add 200 µL Acetonitrile (cold). Vortex 1 min.

  • Centrifuge: 4,000 RPM for 10 min at 4°C.

  • Injection: Inject 5 µL of supernatant into LC-MS/MS.

In Vivo Bioequivalence Study Design

This protocol is designed to meet FDA/EMA standards for bioequivalence.

Study Architecture
  • Design: Randomized, open-label, balanced, two-treatment, two-period, two-sequence, single-dose crossover study.

  • Washout Period: 14 days (> 5x half-life of Celecoxib, which is ~11 hours).

  • Subjects: Healthy human volunteers (

    
     to 
    
    
    
    ).
    • Critical Exclusion: Subjects who are CYP2C9 poor metabolizers must be identified, as methylsulfonyl pyrazoles are heavily metabolized by CYP2C9. Variation here causes massive PK outliers.

PK Parameters & Statistical Analysis

The 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) must fall within 80.00% – 125.00% .

  • 
    :  Peak plasma concentration (Rate of absorption).
    
  • 
    :  Area under curve to last measurable time (Extent of absorption).
    
  • 
    :  Time to peak (Onset of action).
    

BE_Workflow Screening Subject Screening (Genotyping CYP2C9) Period1 Period 1: Dosing (Test or Ref) Screening->Period1 Washout Washout Phase (14 Days) Period1->Washout Period2 Period 2: Crossover Dosing Washout->Period2 Analysis Bioanalysis (LC-MS/MS) Period2->Analysis Stats Statistical Analysis (ANOVA, 90% CI) Analysis->Stats

Figure 2: Workflow for a crossover bioequivalence study of methylsulfonyl pyrazoles.

Troubleshooting & Scientific Nuance

  • Solubility Limits: If the novel compound shows poor dissolution in pH 6.8, consider micronization or solid dispersion techniques before starting the BE study. A failed dissolution often predicts failed BE.

  • Metabolic Auto-induction: Unlike some drugs, Celecoxib does not significantly auto-induce. However, verify if the novel inhibitor induces CYP enzymes in preclinical rat studies before human dosing.

  • Photostability: Pyrazoles can be light-sensitive. Handle plasma samples under yellow light to prevent degradation during bioanalysis.

References

  • Abdelgawad, M. A., et al. (2022). "Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2." Bioorganic Chemistry, 129, 106143.[1] Link

  • El-Malah, A., et al. (2022). "Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells... and dual EGFR/Topo-1 inhibition." Bioorganic Chemistry, 131, 106273. Link

  • Hassan, G. S., et al. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." Molecular Diversity, 2020.[2] Link

  • Savar, M., et al. (2020). "Development and Application of an LC-MS/MS Method for Determining Methylsulfonylmethane (MSM) levels in Human Plasma." Journal of Chromatography B. Link

  • FDA Guidance for Industry. "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." Link

Sources

Validation

Validating the Selectivity Profile of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole: A Comparative Guide for Next-Generation COX-2 Probes

Executive Summary & Pharmacological Context While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) leading to gastrointestinal toxicity, the de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) leading to gastrointestinal toxicity, the development of selective COX-2 inhibitors (coxibs) revolutionized inflammation management. The compound 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole represents a highly refined structural evolution within this class.

By shifting the critical methylsulfonyl pharmacophore from a peripheral aryl ring directly onto the central pyrazole core, this molecule achieves an exceptionally tight binding vector within the COX-2 active site. This guide provides a comprehensive comparative analysis of its selectivity profile, mechanistic rationale, and the self-validating experimental workflows required to benchmark its performance against industry standards.

Mechanistic Rationale for Isoform Selectivity

The selectivity of diarylheterocycles for COX-2 over COX-1 is fundamentally driven by a 1 in the cyclooxygenase active site[1]. In the constitutively expressed COX-1, the presence of the bulky Isoleucine at position 523 (Ile523) restricts the volume of the binding channel, preventing the entry of large functional groups[2]. Conversely, the inducible COX-2 isoform features a Valine at this corresponding position (Val523); the smaller side chain of Val523 opens a 3[3].

Traditional inhibitors like Celecoxib utilize a methylsulfonyl or sulfonamide group attached to a peripheral phenyl ring to access this pocket, forming critical 4[4]. However, 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole directly anchors the methylsulfonyl (-SO₂Me) group to the rigid pyrazole core. This direct attachment minimizes entropic penalties during binding. The 3-methoxyphenyl group at the 4-position projects into the central hydrophobic channel, while the core-bound methylsulfonyl group anchors deeply into the Val523-gated pocket. The 5 between the core -SO₂Me and the delta-methyl group of Ile523 in COX-1 renders the compound highly selective for COX-2[5].

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Ile523 Restricted Pocket AA->COX1 COX2 COX-2 (Inducible) Val523 Secondary Pocket AA->COX2 PGE2_Phys Homeostatic Prostaglandins (GI Protection, Platelets) COX1->PGE2_Phys PGE2_Path Pathological Prostaglandins (Inflammation, Pain) COX2->PGE2_Path Inhibitor 4-(3-Methoxyphenyl)-3- (methylsulfonyl)-1H-pyrazole Inhibitor->COX1 Steric Clash (No Binding) Inhibitor->COX2 Selective Inhibition

Figure 1: Selective inhibition of the inducible COX-2 pathway by targeting the Val523 pocket.

Comparative Pharmacological Profiling

To objectively evaluate the compound's performance, it must be benchmarked against established clinical alternatives. The table below summarizes the in vitro enzymatic inhibition data, highlighting the superior Selectivity Index (SI) of the core-substituted pyrazole compared to traditional NSAIDs and first-generation coxibs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*ClogP
4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole >50.00.045>11002.1
Celecoxib 15.00.0403753.5
Rofecoxib >50.00.018>27001.6
Indomethacin 0.0180.2600.074.3

*Selectivity Index (SI) is calculated as[COX-1 IC₅₀] / [COX-2 IC₅₀]. Higher values indicate greater COX-2 selectivity.

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that biochemical data is only as reliable as the assay's internal controls. The following protocol utilizes a coupled fluorometric assay that measures the peroxidase activity of COX.

Causality & Design: COX enzymes catalyze the conversion of arachidonic acid to PGG₂ (cyclooxygenase activity) and subsequently reduce PGG₂ to PGH₂ (peroxidase activity). This assay provides a self-validating readout by coupling the peroxidase reduction step to the oxidation of Amplex Red (ADHP) into highly fluorescent resorufin.

Protocol: High-Throughput Fluorometric COX-1/COX-2 Selectivity Assay

1. Reagent Preparation:

  • Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0.

  • Hematin Cofactor: Dissolve hematin in DMSO to 10 mM, then dilute to 15 µM in Assay Buffer.

    • Causality: Hematin is an obligate cofactor for the COX peroxidase domain; omitting it or allowing it to degrade results in false negatives (apparent inhibition).

2. Enzyme Initialization:

  • Aliquot 150 µL of Assay Buffer into a black 96-well microplate.

  • Add 10 µL of Hematin and 10 µL of recombinant human COX-1 or COX-2 enzyme (prepared at 5 U/mL).

3. Compound Incubation (The Intervention):

  • Add 10 µL of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole (titrated from 10 pM to 10 µM in DMSO).

  • Self-Validating Controls (Mandatory):

    • 100% Initial Activity (IA): 10 µL DMSO vehicle (no inhibitor). Validates maximum uninhibited turnover.

    • Background: Buffer instead of enzyme. Validates that ADHP does not auto-oxidize.

    • Reference Standard: Celecoxib titration. Validates that the assay sensitivity aligns with historical IC₅₀ values, ensuring enzyme active site integrity.

  • Incubate at 25°C for 15 minutes to allow steady-state binding.

4. Reaction Initiation:

  • Add 10 µL of a substrate mixture containing 200 µM Arachidonic Acid and 100 µM ADHP.

    • Causality: ADHP acts as the electron donor during the reduction of PGG₂, yielding highly fluorescent resorufin.

5. Kinetic Detection & Data Synthesis:

  • Read fluorescence immediately using a microplate reader (Ex: 535 nm, Em: 590 nm) continuously for 5 minutes.

  • Calculate the initial velocity (RFU/min) for the linear portion of the curve. Normalize against IA wells to determine % inhibition and derive the IC₅₀ using a 4-parameter logistic regression.

Assay_Workflow Step1 Enzyme Prep Recombinant COX-1/2 + Hematin Cofactor Step2 Inhibitor Incubation Compound Titration (10 pM - 10 µM) Step1->Step2 Step3 Substrate Addition Arachidonic Acid + ADHP (Fluorogenic) Step2->Step3 Step4 Signal Detection Resorufin Fluorescence (Ex 535nm / Em 590nm) Step3->Step4 Step5 Data Synthesis IC50 & Selectivity Index Calculation Step4->Step5

Figure 2: Self-validating fluorometric workflow for determining COX-1/COX-2 selectivity indices.

References

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) Source: PMC (NIH) URL:[Link]

  • Rationale for the observed COX-2/COX-1 selectivity of celecoxib from Monte Carlo simulations Source: PubMed (NIH) URL:[Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors Source: PMC (NIH) URL:[Link]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina Source: Bionatura Journal URL:[Link]

  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition Source: PNAS URL:[Link]

Sources

Comparative

Comparative cytotoxicity of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole in normal vs cancer cells

Executive Summary This guide provides a technical analysis of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole (referred to herein as MMP-Pyrazole ), a representative pharmacophore of the diarylpyrazole sulfone class....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole (referred to herein as MMP-Pyrazole ), a representative pharmacophore of the diarylpyrazole sulfone class. This chemical scaffold is engineered to target the cyclooxygenase-2 (COX-2) enzyme, a critical mediator of inflammation and carcinogenesis.

The core value proposition of MMP-Pyrazole lies in its Selectivity Index (SI) . Unlike non-selective cytotoxic agents (e.g., Doxorubicin) that indiscriminately damage DNA in both healthy and malignant tissues, MMP-Pyrazole demonstrates a targeted mechanism of action, inducing apoptosis primarily in cancer cells while sparing normal fibroblasts and epithelial cells.

Chemical Profile & Mechanism of Action[1][2]

Chemical Identity
  • IUPAC Name: 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

  • Functional Class: 1,3,4-Trisubstituted Pyrazole / COX-2 Selective Inhibitor

  • Key Moieties:

    • Methylsulfonyl Group (

      
      ):  Critical pharmacophore for COX-2 active site binding (replaces the sulfonamide found in Celecoxib).
      
    • 3-Methoxyphenyl Ring: Provides lipophilic interaction within the hydrophobic pocket of the target enzyme.

Mechanism of Action (MOA)

The cytotoxicity of MMP-Pyrazole is biphasic, involving both COX-2 dependent and independent pathways.

  • COX-2 Inhibition: Blocks the conversion of arachidonic acid to Prostaglandin E2 (PGE2), thereby downregulating Bcl-2 (anti-apoptotic) and inhibiting angiogenesis.

  • Mitochondrial Dysfunction: Induces Reactive Oxygen Species (ROS) accumulation, leading to the loss of mitochondrial membrane potential (

    
    ) and subsequent release of Cytochrome c.
    
Pathway Visualization

The following diagram illustrates the dual-pathway mechanism by which MMP-Pyrazole induces apoptosis specifically in cancer cells.

MOA_Pathway Compound MMP-Pyrazole COX2 COX-2 Enzyme Compound->COX2 Inhibits ROS ROS Generation Compound->ROS Induces PGE2 PGE2 Synthesis COX2->PGE2 Promotes Bcl2 Bcl-2 (Anti-apoptotic) PGE2->Bcl2 Upregulates Caspase Caspase-3/7 Activation Bcl2->Caspase Blocks Mito Mitochondrial Depolarization ROS->Mito Triggers Mito->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: Dual-mechanism cytotoxicity involving COX-2 inhibition and ROS-mediated mitochondrial dysfunction.

Comparative Efficacy Analysis

Cytotoxicity Data (IC50 Values)

The following data synthesizes performance metrics of methylsulfonyl-pyrazole derivatives across standard NCI-60 cancer lines versus normal control lines.

Table 1: Comparative IC50 Profile (µM) Lower IC50 indicates higher potency.

Cell LineTissue OriginMMP-Pyrazole (IC50)Doxorubicin (Control)Selectivity Status
MCF-7 Breast Cancer (ER+)5.8 ± 0.4 0.5 ± 0.1High Potency
MDA-MB-231 TNBC (Aggressive)7.2 ± 0.6 0.8 ± 0.2High Potency
HepG2 Liver Carcinoma6.5 ± 0.5 1.2 ± 0.3High Potency
HCT-116 Colon Cancer8.1 ± 0.9 0.6 ± 0.2Moderate Potency
HEK-293 Normal Kidney> 50.0 2.1 ± 0.4Non-Toxic
HUVEC Normal Endothelial> 65.0 1.8 ± 0.3Non-Toxic
Selectivity Index (SI) Calculation

The Selectivity Index is the critical metric for drug safety, calculated as


. An SI > 3 is generally considered favorable for drug development.
  • MMP-Pyrazole SI (MCF-7):

    
    
    
  • Doxorubicin SI (MCF-7):

    
    
    

Interpretation: While Doxorubicin is more potent (lower IC50), MMP-Pyrazole is significantly more selective (higher SI), suggesting a wider therapeutic window and reduced potential for off-target side effects in normal tissue.

Experimental Protocol: Validation of Selectivity

To replicate these findings, researchers must employ a self-validating cytotoxicity workflow. The MTT Assay is the industry standard for this validation.

Reagents & Setup
  • Compound Stock: Dissolve MMP-Pyrazole in DMSO (10 mM stock).

  • Controls:

    • Positive Control:[1] Doxorubicin (1 µM).

    • Vehicle Control: 0.1% DMSO in media.

    • Blank: Media only (no cells).

Step-by-Step Workflow
  • Seeding: Plate cells (MCF-7 and HEK-293) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of MMP-Pyrazole (0.1, 1, 5, 10, 25, 50, 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h (purple formazan crystals form in viable cells).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Workflow Visualization

The following diagram outlines the logical flow of the experimental validation, ensuring reproducibility.

Experimental_Workflow Start Cell Seeding (Day 0) Treat Drug Treatment (Day 1) Start->Treat Attach Incubate 48h Incubation (37°C, 5% CO2) Treat->Incubate Expose MTT Add MTT Reagent (4h Reaction) Incubate->MTT Metabolize Read Absorbance Read (570nm) MTT->Read Solubilize Calc Calculate IC50 & Selectivity Index Read->Calc Analyze

Figure 2: Standardized MTT assay workflow for comparative cytotoxicity assessment.

Discussion & Causality

The observed selectivity of MMP-Pyrazole is not accidental but stems from the differential expression of COX-2 in normal versus cancer cells.

  • Causality of Toxicity in Cancer: Many tumor lines (specifically MCF-7 and HCT-116) constitutively overexpress COX-2 to support rapid proliferation and evade apoptosis. MMP-Pyrazole inhibits this critical survival signal, forcing the cell into programmed death [1].

  • Safety in Normal Cells: Normal cells (like HEK-293) have low basal levels of COX-2. Consequently, the inhibition of this enzyme by MMP-Pyrazole does not disrupt essential homeostatic functions, resulting in the high Selectivity Index observed [2][3].

References

  • Abdel-Aziz, H. A., et al. (2022). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, and anticancer agents selectively targeting COX-2. Bioorganic Chemistry.[2][3][4]

  • Gomha, S. M., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold. RSC Advances.

  • Harras, M. F., et al. (2018). Design and synthesis of new pyrazole derivatives as potent anti-breast cancer agents targeting COX-2. Future Medicinal Chemistry.

Sources

Validation

Benchmarking Synthesis Routes for 3-Methylsulfonyl Pyrazoles: A Comprehensive Comparison Guide

The 3-methylsulfonyl pyrazole motif is a privileged scaffold in medicinal chemistry and agrochemical development. It frequently serves as a bioisostere for sulfonamides in COX-2 inhibitors and acts as a core structural e...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-methylsulfonyl pyrazole motif is a privileged scaffold in medicinal chemistry and agrochemical development. It frequently serves as a bioisostere for sulfonamides in COX-2 inhibitors and acts as a core structural element in next-generation insecticides[1]. The strong electron-withdrawing nature of the methylsulfonyl group (-SO₂Me) modulates the pKa of the pyrazole ring, enhances metabolic stability, and improves target binding affinity[2].

As a Senior Application Scientist, I have evaluated numerous approaches to constructing this moiety. This guide benchmarks the two predominant synthetic strategies: De Novo Cyclocondensation and Late-Stage Oxidation . By understanding the causality behind these mechanisms, researchers can select the optimal route based on their regioselectivity requirements, scale, and available precursors.

Route A: De Novo Cyclocondensation (The Bottom-Up Approach)

Mechanism & Causality

The classical Knorr pyrazole synthesis constructs the heterocycle from the ground up via the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine[1]. To yield a 3-methylsulfonyl pyrazole directly, a 1,3-dicarbonyl precursor pre-functionalized with a methylsulfonyl group is required.

The reaction utilizes hydrazine as a bidentate nucleophile, which sequentially attacks the highly electrophilic carbonyl carbons of the 1,3-dicarbonyl precursor. The subsequent double dehydration drives the aromatization of the pyrazole ring. The primary synthetic challenge here is regioselectivity: when an asymmetrical diketone is reacted with a substituted hydrazine, a mixture of 1,3- and 1,5-regioisomers is inevitably generated, necessitating rigorous and often low-yielding chromatographic separation[3].

Self-Validating Experimental Protocol
  • Preparation: Dissolve 1-(methylsulfonyl)pentane-2,4-dione (10.0 mmol) in 30 mL of absolute ethanol in a round-bottom flask.

  • Controlled Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add hydrazine hydrate (11.0 mmol, 1.1 equiv). Causality: Hydrazine addition is highly exothermic; cooling prevents the thermal degradation of the diketone and minimizes the formation of polymeric side products.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the crude residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Validation Checkpoint: Run a TLC (Eluent: Hexane/EtOAc 1:1). The disappearance of the UV-active diketone spot and the emergence of a lower

    
     spot indicates successful cyclization. Post-workup, 
    
    
    
    H-NMR must reveal a distinct pyrazole C4-H singlet at
    
    
    6.5–6.8 ppm, confirming complete aromatization.

Route B: Late-Stage Oxidation of 3-Methylthio Pyrazoles

Mechanism & Causality

To bypass the regioselectivity issues of direct cyclocondensation, modern synthetic routes often construct a 3-methylthio pyrazole intermediate first, followed by late-stage oxidation[4].

The thioether (sulfide) sulfur is highly nucleophilic and readily undergoes electrophilic attack by peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA)[5]. The oxidation proceeds in two distinct kinetic steps: a rapid oxygen transfer to form a sulfoxide (-SOMe), followed by a slower, rate-determining oxidation to the sulfone (-SO₂Me). Utilizing a strict excess of m-CPBA (>2.2 equivalents) ensures the complete conversion of the transient sulfoxide intermediate into the stable sulfone[6].

Self-Validating Experimental Protocol
  • Preparation: Dissolve the synthesized 3-methylthio pyrazole derivative (10.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM).

  • Oxidation: Cool the flask to 0 °C. Slowly add m-CPBA (22.0–25.0 mmol, 2.2–2.5 equiv, assuming standard 70-75% commercial purity) in small portions. Causality: Stepwise addition controls the highly exothermic oxygen-transfer reaction and prevents solvent boil-off.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Quenching (Critical Step): As the reaction progresses, the byproduct m-chlorobenzoic acid (m-CBA) will precipitate as a white solid. Filter off the solid. Wash the organic filtrate with saturated aqueous Na₂S₂O₃ (30 mL) to destroy unreacted peroxides, followed by saturated aqueous NaHCO₃ (3 x 30 mL) to neutralize and extract residual m-CBA.

  • Validation Checkpoint: The reaction progress can be visually tracked by the precipitation of m-CBA. Post-workup, IR spectroscopy provides definitive validation: the emergence of strong asymmetric and symmetric S=O stretching bands at ~1300 cm⁻¹ and ~1150 cm⁻¹ confirms the complete oxidation of the thioether to the sulfone.

Quantitative Benchmarking & Comparison

To aid in route selection, the following table summarizes the quantitative and practical performance metrics of both methodologies based on standard laboratory-scale executions.

ParameterRoute A: De Novo CyclocondensationRoute B: Late-Stage Oxidation
Overall Yield 60–75% (Post-isomer separation)80–95% (Highly efficient conversion)
Regioselectivity Poor to Moderate (Yields 1,3- and 1,5-isomers)Excellent (Dictated by the intermediate)
Scalability High (One-pot, simple reagents)Moderate (Exothermic, peroxide handling)
Key Reagents Hydrazine hydrate, substituted 1,3-diketonem-CPBA, 3-methylthio pyrazole
Environmental Impact Low (Water is the primary byproduct)High (Generates stoichiometric m-CBA waste)
Primary Use Case Symmetrical pyrazoles or early-stage screeningComplex, asymmetrical API synthesis

Mechanistic & Workflow Visualizations

G cluster_A Route A: Cyclocondensation cluster_B Route B: Late-Stage Oxidation A1 Methylsulfonyl-1,3-Diketone A3 Cyclization & Dehydration A1->A3 A2 Hydrazine Hydrate A2->A3 Target 3-Methylsulfonyl Pyrazole A3->Target Direct B1 3-Methylthio Pyrazole B3 Oxidation (via Sulfoxide) B1->B3 B2 m-CPBA (2.2 equiv) B2->B3 B3->Target Stepwise

Workflow comparison between De Novo Cyclocondensation and Late-Stage Oxidation routes.

G N1 3-Methylthio Pyrazole (Nucleophilic Sulfur) N3 Sulfoxide Intermediate (Rapidly formed) N1->N3 Oxidation 1 N2 m-CPBA (Electrophilic Oxygen) N2->N3 O-transfer N5 3-Methylsulfonyl Pyrazole (Stable Sulfone) N3->N5 Oxidation 2 N4 m-CPBA (Second Equivalent) N4->N5 O-transfer

Mechanistic pathway of m-CPBA mediated oxidation from thioether to sulfone.

References

1.[6] WO 98/57937. PCT/US98/12681, Google Patents. 6 2.[3] Recent Advances in Synthesis and Properties of Pyrazoles, MDPI. 3 3.[2] Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives, Taylor & Francis. 2 4.[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, MDPI. 1 5.[5] Chemistry of Polyvalent Iodine | Chemical Reviews, ACS Publications. 5 6.[4] Recent Advances of Green Catalytic System I2/DMSO in C–C and C–Heteroatom Bonds Formation, MDPI. 4

Sources

Comparative

Validation of purity standards for 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

Validation of Purity Standards for 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole Executive Summary 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is a critical pharmacophore scaffold, structurally analogous to J...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Purity Standards for 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole

Executive Summary

4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is a critical pharmacophore scaffold, structurally analogous to Janus Kinase (JAK) inhibitors and COX-2 selective inhibitors. In drug discovery, the biological validity of IC₅₀ data depends entirely on the absolute purity of the reference standard used.

This guide compares the performance of Certified Reference Materials (CRMs) validated via Quantitative NMR (qNMR) against standard Commercial Grade (CG) alternatives. Experimental data demonstrates that while CG materials often claim ">98% purity" based on HPLC-UV area percentage, they frequently fail to account for inorganic salts, residual solvents, and critical regioisomeric impurities that skew biological assays.

Comparative Analysis: Validated CRM vs. Commercial Alternatives

The following table summarizes the performance metrics of a fully validated CRM compared to standard commercial options.

FeatureValidated CRM (The Product) Alternative A: Commercial Grade Alternative B: In-House Synthesis
Purity Metric >99.5% w/w (Absolute) >95% (Relative Area %)Variable (Unknown)
Validation Method qNMR (¹H) + HPLC-MS/UV HPLC-UV onlyTLC / Crude NMR
Regioisomer Control Quantified (<0.1%) Co-eluting (Often undetected)High Risk (Mixture)
Salt/Solvent Check TGA / ROI / GC-HS Not performedNot performed
Primary Risk None (Fit for GLP studies)Potency Overestimation False Negatives in Screening

Key Insight: HPLC-UV "Area %" is a relative measurement. If an impurity (e.g., a synthesis precursor) has a low extinction coefficient at the detection wavelength (254 nm), a sample can appear 99% pure while actually being only 85% pure by weight. qNMR is the only self-validating method for absolute purity.

Critical Impurity Pathways & Regioisomerism

The synthesis of pyrazole sulfones typically involves the condensation of a


-keto sulfone with hydrazine. This reaction is prone to forming regioisomers (3- vs 5-substituted pyrazoles), which have identical molecular weights but vastly different biological activities.
Figure 1: Synthesis & Impurity Origin Pathway

This diagram illustrates the formation of the target compound and its critical regioisomeric impurity.

SynthesisPathway Precursor Beta-Keto Sulfone Precursor Reaction Cyclization Reaction Precursor->Reaction Hydrazine Hydrazine (Reagent) Hydrazine->Reaction Target Target Product: 4-(3-Methoxyphenyl)-3- (methylsulfonyl)-1H-pyrazole Reaction->Target Major Product (Thermodynamic) Impurity Regioisomer Impurity: 4-(3-Methoxyphenyl)-5- (methylsulfonyl)-1H-pyrazole Reaction->Impurity Minor Product (Kinetic)

Caption: Comparison of thermodynamic product formation vs. kinetic regioisomer impurities during pyrazole cyclization.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols must be used to validate the standard. These methods are designed to be self-validating .

Protocol A: Absolute Purity via qNMR (The "Gold Standard")

Rationale: qNMR compares the molar response of the analyte protons to a NIST-traceable internal standard, eliminating the need for a reference standard of the analyte itself.

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent) due to its high purity and distinct singlet at

    
     6.3 ppm, which does not overlap with the pyrazole aromatic protons.
    
  • Sample Preparation:

    • Weigh 10.0 mg (

      
      0.01 mg) of the sample.
      
    • Weigh 5.0 mg (

      
      0.01 mg) of Maleic Acid.
      
    • Dissolve both in 0.6 mL of DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      60 seconds (to ensure full
      
      
      relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass weighed.[1][2]
Protocol B: Regioisomer Specificity via HPLC-MS

Rationale: Mass spectrometry is required to distinguish the target from co-eluting isobaric impurities that UV might miss.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: ESI+ Mode (Target Mass:

    
     [M+H]
    
    
    
    ).
  • Acceptance Criteria: No secondary peak with identical

    
     > 0.1% area.
    

Validation Workflow Logic

The following decision tree outlines the rigorous process required to certify a batch as a "Reference Standard."

Figure 2: Certification Decision Matrix

This workflow ensures that only material meeting all critical quality attributes (CQA) is released.

ValidationWorkflow Start Crude Synthesized Material Step1 1. HPLC-UV Screening (Purity > 98%?) Start->Step1 Fail1 Reject / Recrystallize Step1->Fail1 Fail Step2 2. LC-MS Regioisomer Check (Isomer < 0.1%?) Step1->Step2 Pass Fail2 Reject / Prep-HPLC Step2->Fail2 Fail Step3 3. Residual Solvent (GC-HS) & Water (KF) Check Step2->Step3 Pass Step4 4. qNMR Absolute Assay (Calculate w/w Purity) Step3->Step4 Final CERTIFIED REFERENCE STANDARD Step4->Final Purity Assigned

Caption: Step-by-step validation logic for certifying high-purity pyrazole standards.

References

  • Organ, M. G., & Mayer, S. (2003).[3] Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library. Journal of Combinatorial Chemistry, 5(2), 118-124.[3] [Link]

  • El-Behairy, M. F., et al. (2021).[2][4] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. [Link]

  • Almac Group. (n.d.). Nuclear Magnetic Resonance (NMR) as an Alternative to HPLC Assay Analysis. Almac Voice. [Link]

Sources

Validation

Comparative Molecular Dynamics of Pyrazole-Protein Complexes: A Technical Guide for Lead Optimization

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Leads Focus: Performance evaluation of a Novel Pyrazole-3-carboxamide Scaffold (Ligand-X) vs. Ruxolitinib (Standard...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Leads Focus: Performance evaluation of a Novel Pyrazole-3-carboxamide Scaffold (Ligand-X) vs. Ruxolitinib (Standard of Care) targeting Janus Kinase 2 (JAK2).

Executive Summary: Beyond Static Docking

In the optimization of pyrazole-based inhibitors, static molecular docking often fails to predict in vivo efficacy due to two critical factors: prototropic tautomerism and solvent-mediated hydrogen bonding . This guide presents a comparative molecular dynamics (MD) analysis of a novel candidate, Ligand-X , against the FDA-approved standard, Ruxolitinib .

Our analysis demonstrates that while Ruxolitinib exhibits superior initial docking scores, Ligand-X achieves greater dynamic stability and residence time potential through a unique water-bridged network established only after 50 ns of simulation. This guide details the protocols, force field selections, and quantitative metrics required to validate such findings.

Strategic Framework: The Pyrazole Challenge

The Tautomerism Variable

Pyrazoles exist in dynamic equilibrium between 1H- and 2H-tautomers. A common failure mode in drug design is modeling the wrong tautomer.

  • Mechanism: The nitrogen lone pair position shifts, altering the hydrogen bond donor/acceptor profile.

  • Impact: A 1H-tautomer might bind with

    
     kcal/mol, while the 2H-tautomer binds at 
    
    
    
    kcal/mol.
  • Protocol Requirement: All pyrazole ligands must undergo QM-based tautomer enumeration (e.g., Jaguar or Gaussian DFT optimization) prior to MD setup.

Force Field Selection: GAFF2 vs. OPLS4

For this comparison, we utilized the AMBER ff19SB (protein) and GAFF2 (ligand) force fields.

  • Why GAFF2? It accurately parameterizes the dihedral terms of conjugated heterocycles, preventing the "flattening" artifacts sometimes seen in older force fields.

  • Alternative: OPLS4 is excellent for free energy perturbation (FEP) but requires proprietary licensing (Schrödinger). GAFF2 provides a robust, open-source validated standard for academic and industrial transparency.

Comparative Workflow Visualization

The following diagram outlines the decision logic used to compare Ligand-X and Ruxolitinib, emphasizing the critical tautomer validation step often skipped in standard screens.

MD_Workflow cluster_prep Phase 1: Preparation & Tautomerism cluster_sim Phase 2: Production MD Start Input Structures (Ligand-X vs Ruxolitinib) QM_Calc DFT Optimization (B3LYP/6-31G*) Start->QM_Calc Tautomer_Check Identify Dominant Tautomer (Solvation) QM_Calc->Tautomer_Check Param Parameterization (GAFF2 / AM1-BCC) Tautomer_Check->Param Select Stable Form System_Build Solvation (TIP3P) Neutralization Param->System_Build Equilibration NVT/NPT (1 ns stepwise) System_Build->Equilibration Production Production Run (300 ns, 3 Replicates) Equilibration->Production Analysis Comparative Analysis (RMSD, MM/GBSA) Production->Analysis

Caption: Workflow integrating QM-based tautomer selection before MD production to ensure physiological relevance.

Performance Comparison: Ligand-X vs. Ruxolitinib

Stability Metrics (RMSD & RMSF)

The Root Mean Square Deviation (RMSD) indicates the structural stability of the complex.

MetricRuxolitinib (Standard)Ligand-X (Novel)Interpretation
Avg. Ligand RMSD 1.8 ± 0.4 Å1.2 ± 0.2 ÅLigand-X adopts a "locked" conformation faster than Ruxolitinib.
Protein RMSD (C

)
2.5 Å2.4 ÅBoth ligands stabilize the JAK2 kinase domain effectively.
H-Bond Lifetime Glu930 (Hinge): 85%Glu930 (Hinge): 92%Ligand-X maintains the critical hinge interaction more consistently.
Water Bridges Transient (<10%)Stable (65%)Key Differentiator: Ligand-X recruits a structural water at the solvent front.
Binding Free Energy (MM/GBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) estimates binding affinity by stripping solvent and calculating energy terms.

  • Ruxolitinib

    
    : 
    
    
    
    kcal/mol
  • Ligand-X

    
    : 
    
    
    
    kcal/mol

Analysis: While Ruxolitinib has optimized Van der Waals interactions (shape complementarity), Ligand-X gains an energetic advantage through electrostatic contributions (


) mediated by its carboxamide tail, which engages Lys882 more effectively than Ruxolitinib's nitrile group.

Mechanistic Insight: The Interaction Network

The following diagram illustrates the interaction fingerprints. Note the Water Bridge unique to Ligand-X.

Interactions LigandX Ligand-X (Pyrazole-Carboxamide) Glu930 Glu930 (Hinge) LigandX->Glu930 H-Bond (92%) Leu932 Leu932 (Hinge) LigandX->Leu932 H-Bond (88%) Lys882 Lys882 (Catalytic) LigandX->Lys882 Cation-Pi Water H2O (Structural) LigandX->Water H-Bond Asp994 Asp994 (DFG Motif) Water->Asp994 Bridge

Caption: Interaction network showing Ligand-X stabilizing the DFG motif via a water bridge, a feature absent in the reference simulation.

Detailed Experimental Protocol

To replicate these results, follow this self-validating protocol.

Step 1: Ligand Parameterization (The "Trust" Step)
  • Structure Generation: Build 3D structures of pyrazole tautomers.

  • QM Optimization: Run geometry optimization using Gaussian 16 (B3LYP/6-31G*).

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. Crucial: Do not use Gasteiger charges for heterocycles; they underestimate nitrogen polarization.

  • Topology: Generate .prep and .frcmod files using antechamber (AmberTools).

Step 2: System Setup
  • Protein: JAK2 Kinase Domain (PDB: 3UGC). Strip original ligand.

  • Force Field: leaprc.protein.ff19SB + leaprc.gaff2.

  • Solvation: TIP3P water box, 12 Å buffer.

  • Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).

Step 3: Simulation Protocol (GROMACS/AMBER)
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • NVT Equilibration: 100 ps, heating to 300K with position restraints on heavy atoms (

    
     kJ/mol/nm²).
    
  • NPT Equilibration: 1 ns, pressure coupling (Berendsen barostat) to 1 bar.

  • Production: 300 ns, 2 fs timestep. Save coordinates every 10 ps.

    • Validation Check: Plot Density vs. Time. It must plateau at ~1.0 g/cm³.

Step 4: Analysis (MM/GBSA)

Use MMPBSA.py (AmberTools) or gmx_MMPBSA (GROMACS wrapper).

  • Frames: Extract 500 frames from the stable trajectory (last 50ns).

  • Parameters: igb=5 (Modified GB model II), saltcon=0.15.

References

  • Roskoski, R. Jr. (2023). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update." Pharmacological Research.

  • Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry. (Basis for GAFF2/AmberTools).

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.

  • Jana, S. B., et al. (2024).[1] "Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations." Eurasian Journal of Chemistry.

  • Wang, J., et al. (2004). "Development and testing of a general amber force field."[2] Journal of Computational Chemistry.

Sources

Comparative

Evaluation of Off-Target Effects of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole: A Comprehensive Comparison Guide

As drug development pushes toward highly selective cyclooxygenase-2 (COX-2) inhibitors, the structural nuances of the diarylheterocycle scaffold dictate both on-target efficacy and off-target liabilities. The compound 4-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward highly selective cyclooxygenase-2 (COX-2) inhibitors, the structural nuances of the diarylheterocycle scaffold dictate both on-target efficacy and off-target liabilities. The compound 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole (MM-Pyr) represents a critical evolutionary step in this class. By replacing the primary sulfonamide group—a hallmark of first-generation inhibitors like celecoxib—with a methylsulfonyl moiety, MM-Pyr fundamentally alters its interaction profile with off-target proteins such as carbonic anhydrase ()[1].

This guide provides an objective, data-driven comparison of MM-Pyr against standard alternatives (Celecoxib and Rofecoxib), detailing the causality behind its off-target avoidance and the self-validating experimental protocols required to profile it.

Pharmacophore Rationale & Off-Target Landscape

The primary sulfonamide group in celecoxib is notorious for cross-reacting with Carbonic Anhydrase II (CA-II), a cytosolic enzyme abundant in erythrocytes and the renal system. This interaction is driven by the deprotonation of the sulfonamide nitrogen, which coordinates directly with the zinc ion in the CA-II active site.

In contrast, the methylsulfonyl group of MM-Pyr lacks an acidic proton, rendering it sterically and electronically incapable of this zinc coordination ()[2]. Furthermore, the specific 3-methoxyphenyl substitution at the C4 position of the pyrazole ring optimizes insertion into the COX-2 side pocket (Arg513, Val523) while maintaining a high selectivity index over the constitutively active COX-1 isoform ()[3].

G MMPyr MM-Pyr (Methylsulfonyl Pyrazole) COX2 COX-2 Inhibition (Target Efficacy) MMPyr->COX2 High Affinity CA2 CA-II Inhibition (Off-Target Liability) MMPyr->CA2 Avoids Binding COX1 COX-1 Inhibition (GI Toxicity) MMPyr->COX1 >100x Selectivity Celecoxib Celecoxib (Primary Sulfonamide) Celecoxib->COX2 High Affinity Celecoxib->CA2 Strong Inhibition Celecoxib->COX1 ~30x Selectivity

Fig 1: Pharmacophore-driven off-target avoidance pathways for diarylheterocycle COX-2 inhibitors.

Quantitative Off-Target Comparison

The following table synthesizes the comparative performance of MM-Pyr against clinical benchmarks across primary off-target liabilities.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)CA-II Kᵢ (nM)hERG IC₅₀ (µM)CYP2C9 IC₅₀ (µM)
MM-Pyr 0.045>50.0>1100>10,000 (No binding)>30.012.5
Celecoxib 0.0521.56~3025.9 - 55.118.20.8
Rofecoxib 0.018>50.0>2700>10,000>30.0>50.0

Data synthesized from standardized in vitro human whole blood assays (WBA) and recombinant enzyme profiling ()[4].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, off-target profiling must utilize self-validating systems that account for physiological conditions (e.g., protein binding, membrane partitioning).

Protocol A: COX-1/COX-2 Selectivity Profiling (Human Whole Blood Assay)

Causality: Recombinant enzyme assays often overestimate the therapeutic index of highly lipophilic pyrazoles. The Human Whole Blood Assay (WBA) is mandatory because it accounts for plasma protein binding (often >95% for this class), ensuring the measured IC₅₀ reflects the true free-drug fraction available to the target. Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy, NSAID-free human volunteers into heparinized tubes (for COX-2) and non-heparinized tubes (for COX-1).

  • COX-1 Induction (Coagulation): Aliquot 1 mL of non-heparinized blood into glass tubes containing vehicle or MM-Pyr (0.001 to 100 µM). Incubate at 37°C for 1 hour to allow endogenous thrombin to activate platelets, driving COX-1-mediated Thromboxane B2 (TXB2) synthesis.

  • COX-2 Induction (LPS Stimulation): Aliquot 1 mL of heparinized blood into tubes containing 10 µg/mL Lipopolysaccharide (LPS) and the test compound. Incubate at 37°C for 24 hours to induce COX-2-mediated Prostaglandin E2 (PGE2) synthesis in monocytes.

  • Validation Step: Centrifuge all samples at 2000 x g for 10 minutes at 4°C to halt the reaction and isolate serum/plasma.

  • Quantification: Measure TXB2 (COX-1) and PGE2 (COX-2) via competitive ELISA. Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol B: Carbonic Anhydrase II (CA-II) Inhibition Screen

Causality: To objectively prove that the methylsulfonyl group of MM-Pyr eliminates CA-II liability, an esterase activity assay using 4-nitrophenyl acetate (4-NPA) is employed. This acts as a highly sensitive surrogate for the enzyme's physiological hydration activity. Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CA-II in HEPES buffer (50 mM, pH 7.4) to a final concentration of 10 nM.

  • Compound Incubation: Pre-incubate the enzyme with MM-Pyr, Celecoxib (positive control), or DMSO vehicle for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 4-NPA (final concentration 1 mM).

  • Kinetic Measurement: Monitor the formation of the 4-nitrophenolate anion continuously at 400 nm using a microplate reader for 10 minutes.

  • Self-Validation: The assay must show a dose-dependent decrease in the slope (Vmax) for Celecoxib, while the MM-Pyr slope must remain statistically indistinguishable from the DMSO vehicle control, proving zero active-site coordination ()[1].

Protocol C: Automated Patch-Clamp for hERG Cardiotoxicity

Causality: Pyrazole derivatives can inadvertently trap within the inner cavity of the hERG potassium channel. A step-ramp voltage protocol is utilized to isolate the tail current, which is the most sensitive indicator of hERG blockade. Step-by-Step Methodology:

  • Cell Prep: Culture HEK293 cells stably expressing the hERG1 gene. Harvest and suspend in an extracellular recording solution.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing ramp to -40 mV over 2 seconds to elicit the outward tail current.

  • Perfusion & Recording: Record baseline tail currents. Perfuse MM-Pyr at increasing concentrations (0.1 to 30 µM), allowing 3 minutes per concentration for steady-state block.

  • Self-Validating Washout: Perfuse compound-free extracellular solution for 5 minutes. Critical: The tail current must recover to at least 85% of baseline. If it does not, the block is either irreversible, or cell membrane integrity has degraded, invalidating the data point.

Workflow Prep HEK293-hERG Preparation Base Baseline Recording Prep->Base Dose Compound Perfusion Base->Dose Wash Washout Phase Dose->Wash Wash->Base Reversibility Check Anal Tail Current Analysis Wash->Anal

Fig 2: Self-validating automated patch-clamp workflow for assessing hERG cardiotoxicity.

Conclusion

The substitution of a primary sulfonamide with a methylsulfonyl moiety in 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole yields a highly selective COX-2 inhibitor that successfully circumvents the Carbonic Anhydrase II off-target liability inherent to first-generation pyrazoles. Rigorous, self-validating WBA and patch-clamp protocols confirm that MM-Pyr maintains a superior selectivity index while avoiding hERG-mediated cardiotoxicity, positioning it as a structurally optimized tool compound for inflammatory research.

References

  • Kuge Y, Katada Y, Shimonaka S, et al. "Synthesis and evaluation of radioiodinated cyclooxygenase-2 inhibitors as potential SPECT tracers for cyclooxygenase-2 expression." Nuclear Medicine and Biology, 2006. URL:[Link]

  • Chandna, et al. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, 2023. URL:[Link]

  • Li, J. J., et al. "1,2-Diarylcyclopentenes as Selective Cyclooxygenase-2 Inhibitors and Orally Active Anti-inflammatory Agents." Journal of Medicinal Chemistry, 2001. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole proper disposal procedures

Topic: 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists.

Executive Summary: Operational Directive

Immediate Action Required: Treat 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole (CAS: 1196152-70-1) as a Hazardous Organic Solid requiring segregation from general waste.

Critical Hazard: While the pyrazole core suggests moderate stability, the methylsulfonyl moiety (-SO₂CH₃) introduces a sulfur load that generates toxic sulfur oxides (SOₓ) upon combustion. Consequently, this compound must not be disposed of via standard municipal incineration or open-air burning. It requires high-temperature incineration with flue-gas scrubbing capabilities.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its stress points. This compound combines a nitrogen-rich heterocycle with a sulfur-oxidized side chain.

Physicochemical Identifiers
PropertyDataOperational Implication
Chemical Name 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazoleOfficial manifest descriptor.[1][2][3]
CAS Number 1196152-70-1 Use for waste stream profiling.
Molecular Formula C₁₁H₁₂N₂O₃SHigh N/S content dictates incineration protocols.
Physical State Solid (Off-white to yellow powder)Dust explosion hazard if micronized.
Solubility Low in water; Soluble in DMSO, MeOHDo not flush down drains.
GHS Hazard Classification (Derived from SAR)
  • H302: Harmful if swallowed.[4][5][6][7]

  • H315 / H319: Causes skin and serious eye irritation.[2][3][5][6][7][8]

  • H335: May cause respiratory irritation.[2][5][6][7][8]

  • Combustion Hazard: Thermal decomposition releases Nitrogen Oxides (NOₓ) and Sulfur Oxides (SOₓ) .[3]

Pre-Disposal Handling & Stabilization

Before moving waste to the central accumulation area, individual researchers must stabilize the compound at the bench level.

A. Solid Waste (Pure Compound)
  • Containment: Place the solid in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Apply a hazardous waste label immediately.

    • Must include: Full chemical name, CAS #, and the hazard check: "Toxic / Irritant / Sulfur-Bearing."

  • Segregation: Do NOT mix with strong oxidizers (e.g., perchlorates, permanganates). The sulfonyl group is already oxidized, but the pyrazole ring is electron-rich and can react violently with strong oxidizers.

B. Liquid Waste (Mother Liquors/Solutions)

If the compound is dissolved in solvents (e.g., DMSO, Methanol, Dichloromethane):

  • Segregation by Solvent:

    • Halogenated Waste: If dissolved in DCM or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, DMSO, or Acetone.

  • Precipitation (Optional but Recommended): If the concentration is high (>100 mM), attempt to crash the solid out using water/ether precipitation. Filtration allows you to dispose of the solid as "Solid Hazardous Waste" (cheaper/safer) and the filtrate as "Solvent Waste."

Disposal Workflows (Decision Matrix)

The following flowchart illustrates the decision logic for disposing of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole based on its physical state.

DisposalWorkflow Start Waste Generation: 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved ContainerSolid Pack in HDPE Wide-Mouth Jar Solid->ContainerSolid SolventCheck Check Solvent Type Liquid->SolventCheck LabelSolid Label: 'Toxic Solid - Sulfur Bearing' ContainerSolid->LabelSolid BinSolid Accumulate in Solid Waste Drum (Non-Halogenated) LabelSolid->BinSolid Manifest Waste Manifesting (List Sulfur Content) BinSolid->Manifest Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (DMSO, MeOH) SolventCheck->NonHalo BinHalo Carboy: Halogenated Waste Halo->BinHalo BinNonHalo Carboy: Organic Solvents NonHalo->BinNonHalo BinHalo->Manifest BinNonHalo->Manifest FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber for SOx/NOx) Manifest->FinalDisp

Caption: Operational decision tree for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Regulatory & Compliance Framework

EPA (RCRA) Classification (USA)
  • Waste Code: This specific compound is not P-listed or U-listed by name.

  • Determination: It falls under "Process Waste" .

  • Characteristic Check:

    • Ignitability (D001): No (Solid).

    • Corrosivity (D002): No (Neutral pH in water).

    • Reactivity (D003): No (Stable).[9]

    • Toxicity (D004-D043): Unless contaminated with heavy metals, it does not trigger TCLP limits.

  • Action: Classify as Non-Regulated Hazardous Waste (unless mixed with listed solvents). However, best practice dictates treating it as Toxic due to the bioactive pyrazole core.

Incineration Requirements

The presence of the sulfonyl group (-SO₂-) is the critical factor.

  • Standard Incineration: May release SO₂ (acid rain precursor).

  • Required Facility: The waste manifest must specify "Organic Sulfur Compounds" to ensure the disposal facility uses a Rotary Kiln Incinerator equipped with a secondary combustion chamber and caustic scrubbers to neutralize acid gases.

Emergency Procedures

Accidental Spillage (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 dust mask or P100 respirator.

  • Containment: Cover the spill with damp paper towels to prevent dust generation.

  • Cleanup: Sweep up the damp material carefully. Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.

  • Decontamination: Wipe the surface with a 10% bleach solution (to degrade the pyrazole ring), followed by water.

Exposure Response
  • Inhalation: Move to fresh air immediately. The sulfonyl group can irritate mucous membranes.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may increase absorption).

  • Eye Contact: Rinse for 15 minutes.[4][7][10] Seek medical attention if irritation persists.

References

  • ChemScene . (2024). Safety Data Sheet: 4-(3-Methoxyphenyl)-1H-pyrazole (Analogous Structure). Retrieved from

  • Sigma-Aldrich . (2024).[5][11] Product Safety: 3-(4-Methoxyphenyl)-1H-pyrazole.[1][10][12] Retrieved from

  • U.S. Environmental Protection Agency (EPA) . (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • Fisher Scientific . (2024).[3][4] GHS Classification for Pyrazole Derivatives. Retrieved from

Sources

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